(R)-Doxazosin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-17-1 | |
| Record name | Doxazosin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXAZOSIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Doxazosin mechanism of action on alpha-1D adrenoceptors
An In-depth Technical Guide on the Core Mechanism of Action of (R)-Doxazosin on Alpha-1D Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxazosin is a quinazoline-based compound widely utilized as an alpha-1 adrenergic receptor antagonist for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] It is administered as a racemic mixture of (R)- and (S)-enantiomers. While clinically effective, the precise mechanism and potential stereoselectivity of its enantiomers at the alpha-1D adrenoceptor subtype are areas of significant research interest. This technical guide provides a detailed examination of the mechanism of action of the (R)-enantiomer of doxazosin specifically at the alpha-1D adrenoceptor, compiling quantitative data, outlining experimental methodologies, and visualizing key pathways.
Introduction to Doxazosin and Alpha-1 Adrenoceptors
Doxazosin functions by competitively inhibiting post-synaptic alpha-1 adrenergic receptors, leading to vasodilation of both arterioles and veins, which in turn reduces peripheral vascular resistance and lowers blood pressure.[3][4] The alpha-1 adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α1A, α1B, and α1D.[5] All three subtypes are activated by the endogenous catecholamines norepinephrine and epinephrine and are involved in mediating smooth muscle contraction.[5][6] Doxazosin is considered a non-selective antagonist, demonstrating high affinity for all three alpha-1 receptor subtypes.[1][7] The presence of a chiral center in its structure means that doxazosin exists as two enantiomers, (R)- and (S)-doxazosin, which may exhibit different pharmacological properties.[8]
Binding Affinity and Functional Antagonism of Doxazosin Enantiomers at the α1D-Adrenoceptor
The interaction of doxazosin and its enantiomers with the α1D-adrenoceptor has been characterized through both radioligand binding assays and functional studies. While some studies using cloned human receptors suggest a lack of significant subtype selectivity between the enantiomers[9], functional assays on native tissues indicate a degree of stereoselectivity at the α1D subtype.
Quantitative Binding and Functional Data
Binding studies on Chinese Hamster Ovary (CHO) cells stably expressing the human α1D-adrenoceptor show that racemic doxazosin binds with high affinity.[7] Functional assays using isolated rat aorta, a tissue where the α1D-adrenoceptor predominantly mediates contraction, have revealed differences in the blocking potency of the two enantiomers.[10] The (+) enantiomer demonstrated a higher blocking activity compared to the (-) enantiomer.[10]
Table 1: Binding Affinity of Doxazosin at Human α1-Adrenoceptor Subtypes
| Compound | Receptor Subtype | Log KD | KD (nM) | Cell Line | Radioligand | Reference |
|---|---|---|---|---|---|---|
| Doxazosin (racemic) | Human α1A | -8.58 | 0.26 | CHO | [3H]prazosin | [7] |
| Doxazosin (racemic) | Human α1B | -8.46 | 0.35 | CHO | [3H]prazosin | [7] |
| Doxazosin (racemic) | Human α1D | -8.33 | 0.47 | CHO | [3H]prazosin |[7] |
Table 2: Functional Antagonism of Doxazosin Enantiomers at the α1D-Adrenoceptor
| Enantiomer | pA2 Value | Tissue Preparation | Agonist | Reference |
|---|---|---|---|---|
| (-)Doxazosin | 8.625 ± 0.053 | Isolated Rat Aorta | Noradrenalin | [10] |
| (+)Doxazosin | 9.503 ± 0.051 | Isolated Rat Aorta | Noradrenalin |[10] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Alpha-1D Adrenoceptor Signaling Pathway and Inhibition by this compound
The α1D-adrenoceptor, like other α1 subtypes, primarily couples to the Gq/11 family of G-proteins to initiate its signaling cascade.[11][12] this compound, acting as a competitive antagonist, binds to the receptor but does not elicit a response, thereby blocking the binding of endogenous agonists like norepinephrine and preventing the initiation of this signaling pathway.
The canonical signaling pathway proceeds as follows:
-
Agonist Binding & G-Protein Activation : Norepinephrine binds to the α1D-adrenoceptor, inducing a conformational change that activates the associated heterotrimeric Gq protein.
-
PLC Activation : The activated α subunit of the Gq protein (Gαq) stimulates the enzyme Phospholipase C (PLC).[12][13]
-
Second Messenger Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][12]
-
Downstream Effects :
-
Cellular Response : The rise in intracellular Ca2+ and activation of PKC lead to various cellular responses, most notably the contraction of smooth muscle cells.[6]
Additionally, the α1D-adrenoceptor can activate the extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) family, which is involved in regulating cell growth and proliferation.[13][14] this compound's blockade of the receptor prevents all of these downstream events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. | Semantic Scholar [semanticscholar.org]
- 10. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Chiral Purification of (R)-Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies for synthesizing and purifying the (R)-enantiomer of Doxazosin, a potent α1-adrenergic receptor antagonist. The document details both the enantioselective synthesis route, beginning with a chiral precursor, and various methods for the chiral resolution of racemic Doxazosin. All quantitative data is presented in tabular format for clarity, and key experimental protocols are provided. Logical workflows for the synthesis and purification processes are illustrated using diagrams generated with Graphviz (DOT language).
Introduction to Doxazosin and its Chirality
Doxazosin, chemically known as (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone, is a widely prescribed pharmaceutical for the treatment of hypertension and benign prostatic hyperplasia. The molecule possesses a single stereocenter at the C2 position of the 1,4-benzodioxane moiety, leading to the existence of two enantiomers: (R)-Doxazosin and (S)-Doxazosin. Although marketed as a racemate, research has indicated that the enantiomers may exhibit different pharmacological and pharmacokinetic profiles. This has driven the need for efficient methods to obtain the enantiomerically pure forms, particularly this compound, for further investigation and potential therapeutic development.
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound is most effectively achieved by utilizing a chiral building block, specifically (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This chiral intermediate is then coupled with the achiral piperazine-quinazoline moiety to yield the final product.
Synthesis of the Chiral Precursor: (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid
An efficient method for obtaining the chiral carboxylic acid is through the enzymatic kinetic resolution of its racemic methyl ester. This biotransformation offers high enantioselectivity under mild reaction conditions.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Substrate Preparation: Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester is prepared via standard esterification of the corresponding racemic carboxylic acid.
-
Enzymatic Hydrolysis: The racemic methyl ester is dissolved in an appropriate buffer system containing a co-solvent (e.g., 20% n-butanol) to a concentration of 50 mM.
-
Enzyme Addition: An engineered Candida antarctica lipase B (CALB) mutant, such as A225F or A225F/T103A, is added to the reaction mixture.
-
Reaction Conditions: The reaction is maintained at 30°C with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining substrate and the product.
-
Work-up: Once the desired conversion is reached (typically around 50%), the reaction is quenched. The unreacted (R)-1,4-benzodioxane-2-carboxylic acid methyl ester is extracted with an organic solvent. The aqueous layer, containing the salt of the (S)-acid, is acidified and extracted to recover the (S)-acid.
-
Hydrolysis: The recovered (R)-methyl ester is then hydrolyzed to (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid using standard basic hydrolysis conditions followed by acidification.
Quantitative Data: Enzymatic Resolution
| Parameter | Value |
| Substrate Concentration | 50 mM |
| Enzyme | Engineered CALB (A225F/T103A) |
| Co-solvent | 20% n-butanol |
| Temperature | 30°C |
| Enantiomeric Excess (ee) | >97% for the unreacted ester |
| Enantiomeric Ratio (E) | 278 |
Coupling Reaction to form this compound
The final step in the synthesis involves the amide bond formation between the chiral carboxylic acid and the piperazine-quinazoline intermediate.
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A coupling agent, for example, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt), is added.[3] Alternatively, an activating agent like N,N'-carbonyldiimidazole can be used to form a highly reactive intermediate.[3]
-
Addition of the Amine: To the activated carboxylic acid solution, a solution of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in the same solvent is added dropwise.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.
Caption: Enantioselective synthesis of this compound.
Chiral Purification of Racemic Doxazosin
An alternative to enantioselective synthesis is the resolution of the racemic mixture of Doxazosin. The two primary industrial methods for this are preparative chiral HPLC and diastereomeric salt resolution.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving Doxazosin enantiomers.
Experimental Protocol: Preparative Chiral HPLC
-
Column: A preparative column packed with a polysaccharide-based CSP, such as amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), is used.[4]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol, 1-propanol, or 2-propanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) is employed as the mobile phase.[4] The exact composition is optimized to achieve baseline separation with a resolution factor (Rs) greater than 1.5.[4]
-
Sample Preparation: Racemic Doxazosin is dissolved in a suitable solvent, filtered, and injected onto the column.
-
Chromatographic Conditions: The separation is performed under isocratic conditions at a defined flow rate and temperature.
-
Fraction Collection: The eluting enantiomers are monitored using a UV detector (e.g., at 240 nm), and the corresponding fractions for each enantiomer are collected separately.[4]
-
Solvent Removal and Isolation: The solvent is removed from the collected fractions under reduced pressure to yield the enantiomerically pure this compound.
Quantitative Data: Chiral HPLC Parameters
| Parameter | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | n-hexane/alcohol/0.1% diethylamine | n-hexane/alcohol/0.1% diethylamine |
| Resolution (Rs) | >1.5 | Good separation |
| Detection | UV at 240 nm | UV at 240 nm |
Note: Specific loading capacities and yields for preparative scale are highly dependent on column dimensions and optimized conditions and are not consistently reported in the literature.
Diastereomeric Salt Resolution
This classical resolution method involves the reaction of the racemic base (Doxazosin) with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Racemic Doxazosin is dissolved in a suitable solvent (e.g., methanol, ethanol). An enantiomerically pure chiral acid, such as (+)-tartaric acid, is added to the solution.
-
Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the salt can be enhanced by recrystallization.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free base of the enantiomerically enriched Doxazosin.
-
Extraction and Isolation: The free base is extracted with an organic solvent, and the solvent is removed to yield the purified this compound.
Quantitative Data: Diastereomeric Salt Resolution
| Parameter | Value |
| Resolving Agent | (+)-Tartaric Acid (example) |
| Yield | Dependent on crystallization efficiency |
| Enantiomeric Excess (ee) | Can be high after recrystallization |
Note: The success of this method is highly dependent on the choice of resolving agent and crystallization solvent, requiring empirical optimization.
Caption: Chiral purification workflows for Doxazosin.
Conclusion
This technical guide has outlined two primary strategies for obtaining enantiomerically pure this compound: enantioselective synthesis and chiral purification of the racemate. The enantioselective synthesis, featuring an enzymatic kinetic resolution of a key precursor, offers an elegant and efficient route. For the purification of racemic Doxazosin, preparative chiral HPLC provides a direct and powerful separation method, while diastereomeric salt resolution represents a classical and potentially scalable alternative. The choice of method will depend on factors such as the required scale of production, cost considerations, and available equipment. The detailed protocols and compiled data within this document serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. Enantiomeric resolution of doxazosin mesylate and its process-related substances on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of the (R)-Doxazosin Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxazosin, a quinazoline derivative, is a potent and selective α1-adrenoceptor antagonist widely prescribed as a racemic mixture for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The presence of a chiral center in its structure gives rise to two enantiomers, (R)- and (S)-doxazosin, which exhibit distinct pharmacological and pharmacokinetic properties. This technical guide provides an in-depth analysis of the pharmacological profile of the (R)-doxazosin enantiomer, focusing on its receptor binding, functional activity, and potential therapeutic implications. While comprehensive binding affinity data for the individual enantiomers remain an area for further investigation, functional assays reveal significant stereoselectivity. This document summarizes the current state of knowledge, presents key quantitative data, and outlines detailed experimental protocols relevant to the study of this specific enantiomer.
Introduction
Doxazosin exerts its therapeutic effects by competitively inhibiting postsynaptic α1-adrenergic receptors, leading to vasodilation of arterioles and veins and relaxation of smooth muscle in the prostate and bladder neck.[1][2] The differential pharmacology of its enantiomers is of significant interest, as it may offer opportunities for developing therapies with improved efficacy and reduced side-effect profiles. Notably, studies have shown that the chiral nature of doxazosin significantly influences its activity at certain α1-adrenoceptor subtypes and can lead to divergent effects on cardiac tissue.[3][4] This guide focuses specifically on the (R)-enantiomer, which is also referred to as (-)-doxazosin in some literature.
Receptor Binding Profile
While doxazosin is known to be a high-affinity, non-selective antagonist at α1-adrenoceptors, specific binding affinity data (K_i_ values) for the individual (R)- and (S)-enantiomers at the human α1A, α1B, and α1D subtypes are not extensively reported in the public domain.[5][6] The available data for the racemic mixture are presented below for context.
Table 1: Binding Affinity (K_D_) of Racemic Doxazosin at Human α1-Adrenoceptor Subtypes
| Receptor Subtype | log K_D_ | K_D_ (nM) | Reference(s) |
| α1A-Adrenoceptor | -8.58 | ~2.63 | [5] |
| α1B-Adrenoceptor | -8.46 | ~3.47 | [5] |
| α1D-Adrenoceptor | -8.33 | ~4.68 | [5] |
K_D_ values were determined by [3H]prazosin whole-cell binding in CHO cells stably expressing the respective human α1-adrenoceptor subtype.
Functional Activity
Functional assays using isolated tissues provide the most detailed insights into the stereoselective activity of the this compound enantiomer. These studies primarily utilize Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.
α1-Adrenoceptor Antagonism in Vascular Tissue
Studies on isolated rabbit and rat vascular tissues demonstrate that this compound is a potent competitive antagonist of noradrenaline-induced vasoconstriction. Notably, its potency varies between different vascular beds and in comparison to its (S)-counterpart.
Table 2: Functional Antagonist Potency (pA2) of this compound in Isolated Arterial Tissues
| Tissue (Predominant Receptor) | Agonist | Species | This compound pA2 Value | (S)-Doxazosin pA2 Value | Key Finding | Reference(s) |
| Ear Artery | Noradrenaline | Rabbit | 7.91 ± 0.03 | 7.53 ± 0.05 | (R)-enantiomer is more potent. | [7] |
| Mesenteric Artery | Noradrenaline | Rabbit | 7.80 ± 0.05 | 7.29 ± 0.07 | (R)-enantiomer is more potent. | [7] |
| Pulmonary Artery | Noradrenaline | Rabbit | 8.32 ± 0.06 | 7.97 ± 0.07 | (R)-enantiomer is more potent. | [7] |
| Aorta (α1D) | Noradrenaline | Rat | 8.625 ± 0.053 | 9.503 ± 0.051 | (S)-enantiomer is more potent. | [3] |
Activity at Prostatic α1A-Adrenoceptors
In the context of its primary indication for BPH, the activity at the α1A-adrenoceptor subtype is crucial. Functional studies on rabbit prostate tissue suggest that the chiral center of doxazosin does not significantly affect its blocking activity at this therapeutic target.[3]
Table 3: Functional Antagonist Potency (pK_B_) of Doxazosin Enantiomers in Isolated Prostate Tissue
| Tissue (Predominant Receptor) | Agonist | Species | This compound pK_B_ | (S)-Doxazosin pK_B_ | Key Finding | Reference(s) |
| Prostate (α1A) | Phenylephrine | Rabbit | Same as (S)-enantiomer | Same as (R)-enantiomer | No significant stereoselectivity observed. | [3] |
Inotropic Effects on Cardiac Tissue
Interestingly, the doxazosin enantiomers exhibit opposing effects on the contractile force of isolated cardiac atria, and these actions are independent of α1-adrenoceptor blockade.
Table 4: Inotropic Effects of this compound in Isolated Atria
| Tissue | Species | Effect of this compound | Effect of (S)-Doxazosin | Mechanism | Reference(s) |
| Atria | Rat, Rabbit | Positive Inotropic | Negative Inotropic | α1-adrenoceptor-independent | [3] |
Signaling Pathways and Experimental Workflows
α1-Adrenoceptor Signaling Pathway
This compound acts as a competitive antagonist at Gq-coupled α1-adrenergic receptors. By blocking the binding of endogenous agonists like norepinephrine, it prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the downstream cascade leading to intracellular calcium release and smooth muscle contraction.
Caption: Antagonism of the Gq-coupled α1-adrenoceptor signaling cascade by this compound.
Experimental Workflow for Pharmacological Characterization
The characterization of this compound involves a multi-step process, from the separation of the enantiomers to their functional evaluation in biological systems.
Caption: General experimental workflow for the characterization of the this compound enantiomer.
Experimental Protocols
Chiral Separation of Doxazosin Enantiomers by HPLC
This protocol is based on established methods for the analytical separation of doxazosin enantiomers.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Chiral Stationary Phase: Ovomucoid-based chiral column.
-
Mobile Phase: An isocratic mixture of methanol, 5mM ammonium acetate, and formic acid (e.g., 20/80/0.016, v/v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 0.60 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection: Fluorescence detection with an excitation wavelength of 255 nm and an emission wavelength of 385 nm.
-
Procedure:
-
Prepare a stock solution of racemic doxazosin in a suitable solvent (e.g., methanol).
-
Inject the sample onto the chiral column.
-
Elute the enantiomers using the isocratic mobile phase.
-
Monitor the eluent with the fluorescence detector. The two enantiomers, (R)-(-)-doxazosin and (S)-(+)-doxazosin, will exhibit distinct retention times, allowing for their separation and quantification.
-
Functional Assessment of α1-Adrenoceptor Antagonism (Isolated Artery)
This protocol describes the measurement of isometric tension in isolated arterial rings to determine the functional antagonist potency (pA2) of this compound.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rabbit or rat) in accordance with institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
-
Apparatus:
-
Mount the arterial rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing.
-
-
Procedure (Schild Analysis):
-
Obtain a cumulative concentration-response curve for an α1-agonist (e.g., norepinephrine or phenylephrine).
-
Wash the tissue repeatedly to return to baseline tension.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat steps 2-4 with increasing concentrations of this compound.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot by graphing log(dose ratio - 1) versus the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.
-
Assessment of Inotropic Effects (Isolated Atria)
This protocol outlines a method for evaluating the direct effects of this compound on the contractile force of cardiac tissue.
-
Tissue Preparation:
-
Humanely euthanize a rat and quickly excise the heart, placing it in cold, oxygenated Krebs-Henseleit solution.
-
Isolate the left and right atria from the ventricles.
-
Mount the atria in an isolated organ bath under a resting tension (e.g., 0.5-1.0 g). The right atrium can be used to measure chronotropic (rate) effects, while the left atrium, driven by electrical stimulation (e.g., 1 Hz, 5 ms duration, supramaximal voltage), is used for inotropic (force) measurements.
-
-
Procedure:
-
Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.
-
Once a stable baseline contractile force is achieved, add this compound to the bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
Record the changes in the force of contraction. A positive inotropic effect is an increase in force, while a negative inotropic effect is a decrease.
-
The results can be expressed as a percentage change from the baseline contractile force.
-
Conclusion
The (R)-enantiomer of doxazosin exhibits a distinct and complex pharmacological profile. While it appears to have similar functional potency to its (S)-counterpart at the therapeutically relevant α1A-adrenoceptor in the prostate, it shows significant stereoselectivity at vascular α1-adrenoceptors.[3][7] Specifically, this compound is a more potent antagonist in several rabbit arteries, but less potent in the rat aorta, which is rich in the α1D subtype.[3][7] Furthermore, its unique positive inotropic effect on cardiac tissue, which is independent of α1-adrenoceptor blockade, warrants further investigation.[3] The lack of specific binding affinity data for the individual enantiomers at each receptor subtype remains a key knowledge gap. A thorough understanding of the stereoselective properties of doxazosin is crucial for the rational design of future drugs targeting the α1-adrenoceptor family, potentially leading to agents with enhanced uroselectivity or a more favorable cardiovascular safety profile.
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Biological Activity of (R)-Doxazosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is a widely prescribed therapeutic agent for benign prostatic hyperplasia (BPH) and hypertension. As a chiral molecule, doxazosin exists as two enantiomers: (R)-doxazosin and (S)-doxazosin. While the commercially available drug is a racemic mixture of both, emerging evidence indicates a significant stereospecificity in their biological activities. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of the (R)- and (S)-enantiomers of doxazosin, with a particular focus on the (R)-enantiomer. Understanding these stereospecific differences is paramount for the rational design of more selective and efficacious therapeutic agents with improved side-effect profiles.
This document summarizes key quantitative data on receptor binding and functional activity, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Stereoselective Receptor Binding Affinity
The differential interaction of doxazosin enantiomers with α1-adrenoceptor subtypes (α1A, α1B, and α1D) is a cornerstone of their distinct pharmacological effects. Functional assays have been pivotal in elucidating these differences.
Table 1: Functional Antagonist Potency of Doxazosin Enantiomers at α1-Adrenoceptor Subtypes
| Enantiomer | Receptor Subtype | Tissue/Assay System | Agonist | Potency (pA₂) | Antagonist Dissociation Constant (pKB) |
| This compound | α1A | Rabbit Prostate | Phenylephrine | - | Same as (S)-Doxazosin[1] |
| (S)-Doxazosin | α1A | Rabbit Prostate | Phenylephrine | - | Same as this compound[1] |
| This compound | α1D | Rat Aorta | Noradrenaline | 8.625 ± 0.053[1] | - |
| (S)-Doxazosin | α1D | Rat Aorta | Noradrenaline | 9.503 ± 0.051[1] | - |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
The data clearly indicates that while both enantiomers exhibit similar potency at the α1A-adrenoceptor, the (S)-enantiomer possesses a significantly higher antagonist potency at the α1D-adrenoceptor in the rat aorta compared to the (R)-enantiomer[1]. This highlights a notable stereoselectivity for the α1D subtype. Racemic doxazosin is known to be a non-selective antagonist of all three α1-adrenoceptor subtypes[2].
Downstream Signaling Pathways
The binding of doxazosin enantiomers to α1-adrenoceptors initiates a cascade of intracellular signaling events. The primary pathway associated with α1-adrenoceptor activation is the Gq/11 protein-coupled activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
While direct comparative studies on the stereospecific effects of doxazosin enantiomers on phosphoinositide hydrolysis are limited, the differential binding affinities suggest a potential for stereoselective modulation of this pathway.
Furthermore, studies on racemic doxazosin have indicated its influence on the cAMP/cGMP signaling pathways[3]. In rat Leydig cells, doxazosin treatment led to a decrease in the expression of cAMP-specific phosphodiesterases and affected the expression of protein kinase A (PKA) subunits[3]. It also influenced cGMP signaling by stimulating the transcription of nitric oxide synthases[3]. The extent to which each enantiomer contributes to these effects remains an area for further investigation.
Beyond adrenoceptor-mediated pathways, racemic doxazosin has been shown to induce apoptosis in prostate cells through a death receptor-mediated mechanism, involving the activation of caspase-8 and caspase-3[4]. This effect appears to be independent of its α1-adrenoceptor antagonism.
Signaling Pathway Diagrams
Caption: Canonical Gq-coupled α1-adrenoceptor signaling pathway antagonized by doxazosin.
Functional Biological Activity
The stereoselective receptor binding of doxazosin enantiomers translates into distinct functional outcomes in various tissues.
Table 2: Functional Activity of Doxazosin Enantiomers
| Enantiomer | Biological Effect | Tissue/Model | Observation |
| This compound | Inotropic Effect | Rat & Rabbit Heart | Positive inotropic effect (α1-adrenoceptor-independent)[1] |
| (S)-Doxazosin | Inotropic Effect | Rat & Rabbit Heart | Negative inotropic effect (α1-adrenoceptor-independent)[1] |
| This compound | Chronotropic Effect | Rat & Rabbit Heart | No effect on atrial rate[1] |
| (S)-Doxazosin | Chronotropic Effect | Rat & Rabbit Heart | Decreased atrial rate[1] |
| This compound | Vasoconstriction Inhibition | Rabbit Ear, Mesenteric, & Pulmonary Arteries | Competitive antagonist of noradrenaline-induced vasoconstriction[5] |
| (S)-Doxazosin | Vasoconstriction Inhibition | Rabbit Ear, Mesenteric, & Pulmonary Arteries | Competitive antagonist of noradrenaline-induced vasoconstriction (lower pA₂ than this compound)[5] |
A striking observation is the opposing inotropic effects of the enantiomers in cardiac tissue, which are independent of α1-adrenoceptor blockade[1]. This compound produces a positive inotropic effect, while (S)-doxazosin has a negative inotropic effect[1]. Furthermore, (S)-doxazosin, but not this compound, decreases the atrial rate[1]. These findings suggest the involvement of other, yet to be fully characterized, molecular targets.
In vascular smooth muscle, both enantiomers act as competitive antagonists to noradrenaline-induced vasoconstriction, with the (R)-enantiomer generally exhibiting higher potency in several arterial preparations[5].
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of doxazosin enantiomers to α1-adrenoceptor subtypes expressed in cell membranes.
Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-doxazosin for α1A, α1B, and α1D adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[³H]-Prazosin (radioligand).
-
This compound and (S)-Doxazosin.
-
Phentolamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction by differential centrifugation[6]. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-prazosin (typically at or below its Kd), and varying concentrations of the unlabeled competitor ((R)- or (S)-doxazosin).
-
Total and Non-Specific Binding: For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-selective antagonist like phentolamine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Isolated Tissue Bath Assay for Functional Antagonism (Schild Analysis)
This protocol describes the determination of the functional antagonist potency (pA₂) of doxazosin enantiomers in isolated vascular or prostatic tissue.
Objective: To determine the pA₂ values for (R)- and (S)-doxazosin against noradrenaline- or phenylephrine-induced contractions.
Materials:
-
Isolated tissue (e.g., rat aortic rings, rabbit prostate strips).
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Agonist (e.g., noradrenaline, phenylephrine).
-
This compound and (S)-Doxazosin.
-
Isolated tissue bath system with force transducers and data acquisition software.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and prepare segments (e.g., rings of aorta) of appropriate size.
-
Mounting: Mount the tissue segments in the isolated tissue baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to establish a baseline.
-
Antagonist Incubation: Wash the tissues and incubate with a fixed concentration of a doxazosin enantiomer for a predetermined time (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist).
-
Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).
-
Perform linear regression on the data. The x-intercept of the regression line is the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Caption: Workflow for determining antagonist potency using Schild analysis.
Conclusion and Future Directions
The available evidence strongly supports the stereospecific biological activity of doxazosin enantiomers. The (S)-enantiomer displays higher antagonist potency at the α1D-adrenoceptor, while the enantiomers exert opposing, α1-adrenoceptor-independent effects on cardiac muscle contractility. These findings have significant implications for drug development, suggesting that the development of enantiomerically pure this compound could offer a therapeutic advantage by potentially reducing certain cardiovascular side effects associated with the racemic mixture, particularly those mediated by α1D-adrenoceptor blockade and direct cardiac effects.
Further research is warranted to fully elucidate the stereospecificity of doxazosin. Key areas for future investigation include:
-
Comprehensive Receptor Binding Studies: Determination of the Ki values of (R)- and (S)-doxazosin for all three α1-adrenoceptor subtypes (α1A, α1B, and α1D) in human-derived tissues or cell lines.
-
Stereoselective Signaling Studies: Direct comparison of the effects of each enantiomer on downstream signaling pathways, including phosphoinositide hydrolysis and cAMP/cGMP modulation, in relevant cell types.
-
Identification of Non-Adrenergic Targets: Elucidation of the molecular mechanisms responsible for the α1-adrenoceptor-independent cardiac effects of the doxazosin enantiomers.
A deeper understanding of the distinct pharmacological profiles of (R)- and (S)-doxazosin will pave the way for the development of safer and more effective treatments for BPH and hypertension.
References
- 1. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Nuances of Doxazosin: A Technical Guide to its Enantiomers
An In-depth Exploration of the Discovery, Development, and Differential Pharmacology of (S)- and (R)-Doxazosin for Researchers, Scientists, and Drug Development Professionals.
Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, has long been a cornerstone in the management of benign prostatic hyperplasia (BPH) and hypertension. Initially developed and marketed as a racemic mixture, subsequent research has unveiled a fascinating and clinically relevant stereochemical dimension to its pharmacology. This technical guide provides a comprehensive overview of the discovery, development, and distinct properties of doxazosin's enantiomers, offering valuable insights for researchers and professionals in the field of drug development.
A Historical Perspective: From Racemate to Enantiomers
The development of α1-adrenoceptor antagonists dates back to the mid-20th century, with the initial discovery of non-selective agents. The subsequent drive for greater receptor selectivity led to the development of compounds like prazosin, and later, doxazosin, which was patented in 1977 and entered medical use in 1988.[1] For many years, doxazosin was prescribed as a racemate, a 50:50 mixture of its (S)- and (R)-enantiomers.
The concept of "chiral switching," the practice of re-developing a racemic drug as a single enantiomer, gained traction in the pharmaceutical industry in the late 1990s.[2][3] This trend was fueled by an increasing understanding that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. While a specific timeline for the initial chiral investigation of doxazosin is not extensively documented in publicly available literature, the broader movement towards evaluating the stereochemistry of existing drugs likely spurred the initial investigations into its enantiomers.
Stereoselective Synthesis and Chiral Resolution
The synthesis of racemic doxazosin is well-established and typically involves the condensation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[4] The chiral center of doxazosin is located on the 1,4-benzodioxan moiety.
Chiral Resolution of Doxazosin Enantiomers
A common and effective method for obtaining the individual enantiomers of doxazosin is through chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Preparative Chiral HPLC Resolution of Racemic Doxazosin
-
Objective: To separate and isolate the (S)- and (R)-enantiomers of doxazosin from a racemic mixture.
-
Instrumentation:
-
Preparative HPLC system equipped with a pump, injector, and a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H).
-
-
Reagents:
-
Racemic doxazosin mesylate
-
HPLC-grade n-hexane
-
HPLC-grade ethanol or isopropanol
-
Diethylamine (DEA)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, an alcohol (e.g., ethanol or isopropanol), and a small percentage of an amine modifier like diethylamine (e.g., n-hexane:ethanol:DEA 80:20:0.1 v/v/v). The exact ratio may need optimization depending on the specific chiral column used.
-
Sample Preparation: Dissolve the racemic doxazosin mesylate in a suitable solvent, ideally the mobile phase, to a concentration appropriate for preparative scale injection.
-
Chromatographic Separation:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the dissolved racemic doxazosin onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the two separated enantiomeric peaks.
-
-
Enantiomer Isolation:
-
Combine the fractions for each enantiomer.
-
Evaporate the solvent under reduced pressure to obtain the isolated enantiomers.
-
-
Purity and Identity Confirmation:
-
Assess the enantiomeric purity of each isolated fraction using analytical chiral HPLC.
-
Confirm the chemical identity of the isolated enantiomers using techniques such as mass spectrometry and NMR spectroscopy.
-
-
Differential Pharmacology of Doxazosin Enantiomers
The primary therapeutic action of doxazosin is the blockade of α1-adrenergic receptors, which are G-protein coupled receptors involved in smooth muscle contraction. These receptors are further classified into three subtypes: α1A, α1B, and α1D. Research has demonstrated that the two enantiomers of doxazosin exhibit distinct pharmacological profiles, particularly in their interaction with these receptor subtypes.
Receptor Binding Affinities and Functional Antagonism
One key study investigated the functional antagonism of the enantiomers at α1A-adrenoceptors in the rabbit prostate and α1D-adrenoceptors in the rat aorta. The results revealed a significant difference in their activity at the α1D subtype, while their activity at the α1A subtype was comparable.[5]
| Enantiomer | Receptor Subtype | Tissue | Method | Value (Mean ± SEM) |
| (+)Doxazosin | α1D | Rat Aorta | Schild Analysis (pA2) | 9.503 ± 0.051 |
| (-)Doxazosin | α1D | Rat Aorta | Schild Analysis (pA2) | 8.625 ± 0.053 |
| (+)Doxazosin | α1A | Rabbit Prostate | pKB | No significant difference reported between enantiomers |
| (-)Doxazosin | α1A | Rabbit Prostate | pKB | No significant difference reported between enantiomers |
| Racemic Doxazosin | α1A | Human (cloned) | Radioligand Binding (logKD) | -8.58 |
| Racemic Doxazosin | α1B | Human (cloned) | Radioligand Binding (logKD) | -8.46 |
| Racemic Doxazosin | α1D | Human (cloned) | Radioligand Binding (logKD) | -8.33 |
Table 1: Comparative functional antagonism and binding affinities of doxazosin enantiomers and racemate at α1-adrenoceptor subtypes. Data compiled from multiple sources.[6][7]
These findings suggest that (+)-doxazosin is a more potent antagonist at the α1D-adrenoceptor subtype compared to (-)-doxazosin. The lack of significant difference at the α1A-adrenoceptor, the predominant subtype in the prostate, suggests that both enantiomers contribute to the therapeutic effect in BPH.
Downstream Signaling Pathways
The binding of an antagonist to a G-protein coupled receptor like the α1-adrenoceptor prevents the coupling of the Gαq/11 protein, thereby inhibiting the downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.
While studies directly comparing the effects of individual doxazosin enantiomers on these downstream signaling events are limited, the differential antagonism at the receptor level implies a corresponding stereoselective effect on the entire pathway.
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
-
Objective: To assess the differential inhibitory effect of doxazosin enantiomers on agonist-induced intracellular calcium mobilization.
-
Instrumentation:
-
Fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.
-
-
Reagents:
-
Cell line expressing the desired α1-adrenoceptor subtype (e.g., HEK293 cells).
-
Fura-2 AM (a ratiometric calcium indicator).
-
An α1-adrenoceptor agonist (e.g., phenylephrine).
-
(S)-doxazosin and this compound.
-
Pluronic F-127.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
-
Procedure:
-
Cell Culture and Loading:
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
Load the cells with Fura-2 AM in the presence of Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Antagonist Incubation:
-
Incubate the cells with varying concentrations of (S)-doxazosin or this compound for a predetermined period.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Inject the α1-adrenoceptor agonist (phenylephrine) and continuously record the fluorescence ratio (340/380 nm).
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio, which is proportional to the change in intracellular calcium concentration.
-
Compare the inhibitory effect of the two enantiomers on the agonist-induced calcium response.
-
-
Figure 1: Simplified signaling pathway of the α1-adrenoceptor and the point of inhibition by doxazosin enantiomers.
Stereoselective Pharmacokinetics
The differential effects of doxazosin enantiomers are not limited to their pharmacodynamics; their pharmacokinetic profiles also exhibit stereoselectivity.
Plasma Protein Binding
Studies have shown that both enantiomers of doxazosin are highly bound to plasma proteins in humans, rats, and dogs. However, (+)-doxazosin consistently exhibits a higher protein binding capacity than (-)-doxazosin across these species.[8][9] This difference in plasma protein binding can influence the unbound fraction of the drug available to interact with its target receptors and undergo metabolism, thereby contributing to the observed differences in their overall pharmacokinetic profiles.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Objective: To determine the stereoselective plasma protein binding of doxazosin enantiomers.
-
Instrumentation:
-
Equilibrium dialysis apparatus with dialysis membranes (e.g., molecular weight cut-off of 8,000-12,000 Da).
-
Shaking water bath or incubator.
-
Analytical chiral HPLC system with a fluorescence detector.
-
-
Reagents:
-
Pooled plasma from the species of interest (e.g., human, rat).
-
Phosphate-buffered saline (PBS).
-
(S)-doxazosin and this compound.
-
-
Procedure:
-
Dialysis Setup:
-
Hydrate the dialysis membranes according to the manufacturer's instructions.
-
Pipette a known volume of plasma into one chamber of the dialysis cell and an equal volume of PBS into the other chamber.
-
Spike the plasma with a known concentration of racemic doxazosin or the individual enantiomers.
-
-
Equilibration:
-
Incubate the dialysis cells in a shaking water bath at 37°C for a sufficient period to reach equilibrium (e.g., 24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of each enantiomer in both chambers using a validated chiral HPLC method with fluorescence detection.
-
-
Calculation:
-
The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.
-
The percentage of protein binding is calculated as (1 - fu) x 100%.
-
-
References
- 1. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 2. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral switch - Wikipedia [en.wikipedia.org]
- 4. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 5. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Doxazosin: A Comprehensive Technical Guide to its Adrenergic Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity of (R)-Doxazosin for various adrenergic receptor subtypes. Doxazosin, a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist utilized in the clinical management of hypertension and benign prostatic hyperplasia. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-Doxazosin. This guide focuses on the (R)-enantiomer, which has been identified as (-)-Doxazosin[1], and summarizes its interaction with α1 and α2-adrenergic receptor subtypes.
Quantitative Binding Affinity of this compound
The binding affinity of this compound and its racemic mixture for various adrenergic receptor subtypes has been characterized using different experimental approaches, yielding parameters such as pA2, pKB, and log KD. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Binding Affinity of Doxazosin Enantiomers for α1-Adrenergic Receptor Subtypes
| Enantiomer | Receptor Subtype | Preparation | Parameter | Value | Reference |
| (-)-Doxazosin (R) | α1A | Rabbit Prostate | pKB | Not significantly different from (+)-Doxazosin | [2] |
| (+)-Doxazosin (S) | α1A | Rabbit Prostate | pKB | Not significantly different from (-)-Doxazosin | [2] |
| (-)-Doxazosin (R) | α1D | Rat Aorta | pA2 | 8.625 ± 0.053 | [2] |
| (+)-Doxazosin (S) | α1D | Rat Aorta | pA2 | 9.503 ± 0.051 | [2] |
| This compound | α1 (mixed) | Rabbit Ear Artery | pA2 | 7.91 ± 0.03 | [3] |
| This compound | α1 (mixed) | Rabbit Mesenteric Artery | pA2 | 7.80 ± 0.05 | [3] |
| This compound | α1 (mixed) | Rabbit Pulmonary Artery | pA2 | 8.32 ± 0.06 | [3] |
Table 2: Binding Affinity of Racemic Doxazosin for Adrenergic Receptor Subtypes
| Receptor Subtype | Parameter | Value |
| α1A | log KD | -8.58 |
| α1B | log KD | -8.46 |
| α1D | log KD | -8.33 |
It is important to note that racemic doxazosin is a non-selective antagonist for the three cloned human alpha 1 adrenoceptors[4]. Studies on the enantiomers indicate that the chiral center significantly influences the binding affinity for the α1D-adrenoceptor subtype, with the (+)-enantiomer showing a higher pA2 value[2]. In contrast, the affinity for the α1A-adrenoceptor in the rabbit prostate appears to be non-stereoselective[2].
Experimental Protocols
The determination of binding affinities for adrenergic receptor subtypes predominantly relies on radioligand binding assays. Below is a detailed, synthesized methodology representative of the key experiments cited.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for a specific adrenergic receptor subtype.
1. Membrane Preparation:
-
Source: Tissues endogenously expressing the target receptor (e.g., rabbit prostate for α1A, rat aorta for α1D) or cell lines stably transfected with the human receptor subtype (e.g., CHO cells) are used.
-
Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each well contains:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue membranes).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors).
-
50 µL of varying concentrations of the competing test compound (e.g., this compound) or buffer for total binding determination.
-
-
Non-specific Binding: A parallel set of reactions is prepared in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Signaling Pathways
The α1-adrenergic receptors, including the α1A, α1B, and α1D subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins[5][6][7]. Activation of these receptors by an agonist initiates a well-defined signaling cascade.
Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
References
- 1. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of phospholipase C by α_(1-)adrenergic receptors is mediated by the α subunits of Gq family [authors.library.caltech.edu]
- 6. Activation of phospholipase C by alpha 1-adrenergic receptors is mediated by the alpha subunits of Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In vitro characterization of (R)-Doxazosin effects
An In-Depth Technical Guide on the In Vitro Characterization of (R)-Doxazosin Effects
Introduction
Doxazosin is a quinazoline-based compound widely utilized as a selective α1-adrenoceptor antagonist for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] It exerts its primary therapeutic effects by blocking postsynaptic α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.[1][3] Doxazosin is a chiral molecule, with the (R)-enantiomer and (S)-enantiomer. While often administered as a racemate, studies have indicated that the antagonistic activity at α1-adrenoceptors resides primarily in the (R)-enantiomer.[4]
Recent research has unveiled that doxazosin's cellular effects extend beyond α1-adrenoceptor blockade, including the induction of apoptosis in various cell types through receptor-independent mechanisms.[5][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its receptor binding affinity, functional antagonism, downstream signaling pathways, and cellular effects. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.
Receptor Binding Profile
The primary molecular targets of this compound are the α1-adrenergic receptor subtypes: α1A, α1B, and α1D.[7] The binding affinity of doxazosin to these receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of the unlabeled drug to displace a specific radiolabeled ligand from the receptor.
Data Presentation: Binding Affinity of Doxazosin
The following table summarizes the binding affinities of doxazosin for human α1-adrenoceptor subtypes, as determined by [3H]prazosin whole-cell binding assays in CHO cells stably expressing the respective receptors.
| Receptor Subtype | log KD | KD (nM) | Reference |
| Human α1A-adrenoceptor | -8.58 | 0.26 | [8] |
| Human α1B-adrenoceptor | -8.46 | 0.35 | [8] |
| Human α1D-adrenoceptor | -8.33 | 0.47 | [8] |
KD (Dissociation Constant) is a measure of binding affinity; a lower KD value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound like this compound.[9][10][11]
1. Cell Culture and Membrane Preparation:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are cultured to near confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a BCA assay.
2. Competitive Binding Assay:
-
The assay is performed in 96-well plates.
-
To each well, add:
-
Membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).
-
A fixed concentration of a suitable radioligand (e.g., [3H]prazosin).
-
Varying concentrations of the unlabeled competitor drug (this compound).
-
-
To determine non-specific binding, a high concentration of an unlabeled antagonist is used in separate wells.
-
The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.
-
Filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the radioligand's dissociation constant.[12]
Mandatory Visualization: Radioligand Binding Assay Workflow
Downstream Signaling Pathways
This compound's effects are mediated through both α1-adrenoceptor-dependent and -independent signaling pathways.
α1-Adrenoceptor-Dependent Signaling
As a competitive antagonist, this compound blocks the canonical signaling cascade initiated by the binding of endogenous agonists like norepinephrine and epinephrine to α1-adrenoceptors.[7]
-
Mechanism: α1-adrenoceptors are G protein-coupled receptors (GPCRs) that couple to Gq/11 proteins.
-
Agonist Action: Agonist binding activates Gq/11, which in turn activates phospholipase C (PLC).
-
Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 diffuses to the endoplasmic reticulum, binding to IP3 receptors and causing the release of stored Ca2+ into the cytoplasm. DAG and Ca2+ together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.
-
This compound Action: By occupying the receptor's binding site, this compound prevents agonist binding and subsequent activation of this entire pathway.
Mandatory Visualization: α1-Adrenoceptor Signaling Pathway
α1-Adrenoceptor-Independent Signaling
Several in vitro studies have demonstrated that doxazosin can induce apoptosis in a variety of cell types, including cardiomyocytes and prostate cells, through mechanisms independent of α1-adrenoceptor blockade.[5][13][14]
-
Death Receptor-Mediated Apoptosis: In prostate cancer cells (PC-3) and benign prostate epithelial cells (BPH-1), doxazosin was shown to induce apoptosis via a death receptor-mediated pathway.[6] This involves:
-
Upregulation of the Fas/CD95 death receptor.
-
Recruitment of the Fas-associated death domain (FADD) adapter protein.
-
Activation of initiator caspase-8 and subsequent activation of executioner caspase-3.[6]
-
-
JAK/STAT Pathway Inhibition: In ovarian carcinoma cells, doxazosin has been shown to suppress the phosphorylation and activation of Janus kinases (JAK1/2) and Signal Transducers and Activators of Transcription (STAT1/3).[15] This inhibition can enhance apoptosis induced by interferons (IFN-α/γ).[15]
Mandatory Visualization: Doxazosin-Induced Apoptotic Pathway
In Vitro Cellular Effects
Doxazosin elicits significant cellular responses in vitro, most notably a dose- and time-dependent induction of apoptosis and reduction in cell viability.
Data Presentation: Cellular Effects of Doxazosin
The following table summarizes the observed cellular effects of doxazosin in different cell lines.
| Cell Line / Type | Assay | Effect | Dose Range | Reference |
| HL-1 Cardiomyocytes | Hoechst Staining, Flow Cytometry, TUNEL | Increased Apoptosis | 0.1 - 40 µmol/L | [13][16] |
| Neonatal Rat Cardiomyocytes | MTT Assay | Decreased Cell Viability | Not specified | [5][13] |
| Human Adult Cardiomyocytes | Hoechst Staining | Increased Apoptosis | 1 - 10 µmol/L | [13] |
| PC-3 (Prostate Cancer) | MTT Assay | Decreased Cell Viability | 0 - 35 µmol/L | [14] |
| BPH-1 (Benign Prostate) | MTT Assay, Hoechst Staining | Decreased Viability, Increased Apoptosis | 0 - 35 µmol/L | [14] |
| NIH 3T3 (Fibroblasts, lack α1-adrenoceptors) | MTT Assay | Decreased Cell Viability | Not specified | [5][13] |
Experimental Protocols: Cell Viability and Apoptosis Assays
Detailed methodologies for common assays used to characterize doxazosin's cellular effects are provided below.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability: [5][17]
-
Principle: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
2. Hoechst 33258 Staining for Apoptosis: [13][14]
-
Principle: A fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, chromatin condenses and nuclear fragmentation occurs, resulting in brightly stained, compact, or fragmented nuclei that can be distinguished from the uniform, faint staining of normal nuclei.
-
Procedure:
-
Culture cells on glass coverslips or in multi-well plates.
-
Treat with this compound for the desired time.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Incubate the cells with Hoechst 33258 dye solution in the dark.
-
Wash again with PBS.
-
Visualize the nuclei using a fluorescence microscope. Apoptotic cells are identified by their distinct nuclear morphology.
-
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: [16][17]
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Procedure:
-
Treat, fix, and permeabilize cells as required by the specific kit protocol.
-
Incubate cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP.
-
Wash cells to remove unincorporated nucleotides.
-
Analyze the cells via fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
-
Mandatory Visualization: Cell Viability Assay Workflow
Conclusion
The in vitro characterization of this compound reveals a dual mechanism of action. It is a potent, high-affinity antagonist of α1-adrenoceptor subtypes, effectively blocking the canonical Gq/11-PLC signaling pathway.[7][8] Concurrently, it induces apoptosis and reduces cell viability across various cell types, including cardiomyocytes and prostate cells, through pathways independent of its α1-adrenoceptor blockade.[5][14] These alternative mechanisms involve the activation of the extrinsic death receptor pathway and inhibition of the JAK/STAT signaling cascade.[6][15] This comprehensive profile, supported by detailed methodologies, provides a valuable foundation for further research into the therapeutic applications and potential side effects of this compound.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
(R)-Doxazosin: A Technical Guide to Structural and Conformational Analysis
An in-depth technical guide on the core structural analysis and conformation of (R)-Doxazosin, prepared for researchers, scientists, and drug development professionals.
Abstract
Doxazosin is a quinazoline-based α1-adrenergic receptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Administered as a racemate, its pharmacological activity is primarily attributed to the (S)-enantiomer. However, the (R)-enantiomer is also biologically active, exhibiting distinct effects, including the induction of apoptosis in prostate cells through pathways independent of α1-adrenoceptor antagonism.[1] A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is therefore critical for elucidating its unique mechanisms of action and for the rational design of new therapeutic agents. This technical guide synthesizes available data from spectroscopic studies, crystallographic analyses of the racemate, and known biological pathways to provide a detailed overview of its molecular architecture and function.
Molecular Structure and Stereochemistry
This compound, chemically named (R)---INVALID-LINK--]dioxin-2-yl">4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone, is a chiral molecule.[2] The stereocenter is located at the C2 position of the 1,4-benzodioxane ring.[2] The molecule's structure is composed of three key moieties: a quinazoline core, a 1,4-benzodioxane group, and a central piperazine linker.[1][2]
| Component | Description |
| Quinazoline Core | A 4-amino-6,7-dimethoxyquinazoline group, which is a common feature in analogues like prazosin and terazosin.[1][2] |
| Piperazine Linker | A central six-membered heterocyclic ring that connects the quinazoline and benzodioxane moieties. |
| 1,4-Benzodioxane Moiety | Contains the chiral center at the C2 position, defining the (R) or (S) configuration of the enantiomer. |
Table 1: Key Structural Components of this compound.
Conformational Analysis
The conformational flexibility of doxazosin is crucial for its biological activity. While specific crystallographic data for the (R)-enantiomer is not widely available, studies on the racemic doxazosin mesylate using powder X-ray diffraction provide valuable insights into its solid-state conformation.
The primary conformational differences are associated with the piperazine ring. In different crystalline forms (anhydrous vs. hydrated), the piperazine ring can adopt distinct conformations.[3]
| Conformer | Piperazine Ring Conformation | Observation Context |
| Conformer A | Distorted Chair | Observed in the anhydrous crystalline form of protonated doxazosin mesylate.[3] |
| Conformer B | Classical Chair | Observed in the hydrated crystalline form of protonated doxazosin mesylate.[3] |
Table 2: Summary of Observed Conformations of the Piperazine Ring in Racemic Doxazosin Mesylate.
The orientation of the 2,3-dihydro-1,4-benzodioxine moiety relative to the rest of the molecule is another key conformational variable, influenced by rotation around the C-C bond connecting it to the piperazine ring.[3]
Experimental Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming molecular structure and assigning proton and carbon signals. A complete assignment for racemic doxazosin mesylate has been performed using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments.[2][4][5]
Protocol: NMR Characterization of Doxazosin Mesylate [2]
-
Sample Preparation: An enantiomeric (R)/(S) doxazosin mesylate mixture (20 mg) is solubilized in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL).[2]
-
Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton NMR spectrum. Chemical shifts are reported relative to tetramethylsilane (TMS).[2]
-
¹³C NMR Acquisition: Standard pulse sequences are used to acquire the carbon NMR spectrum at 100 MHz.[2]
-
2D NMR Acquisition: Two-dimensional experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish connectivity and confirm assignments.[2][4]
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure and conformation of a molecule in the solid state. While a single-crystal structure for this compound is not publicly documented, the general protocol would be as follows.
Protocol: Single-Crystal X-ray Diffraction (General Methodology)
-
Crystallization: Grow single crystals of pure this compound by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile).
-
Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect diffraction data at a controlled temperature (e.g., 100 K) as the crystal is rotated.
-
Structure Solution: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: Refine the atomic positions, anisotropic displacement parameters, and other structural parameters against the experimental data to achieve a final, high-resolution crystal structure.
Signaling Pathways Independent of α1-Adrenoceptor Blockade
Recent research has uncovered that doxazosin's therapeutic effects, particularly in cancer, are not solely due to α1-adrenoceptor antagonism.[1] It modulates several key intracellular signaling pathways.
Death Receptor-Mediated Apoptosis Pathway
In prostate cancer cells, doxazosin has been shown to induce apoptosis via a death receptor-mediated pathway. This involves the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of caspase-8.[6]
Caption: Doxazosin-induced death receptor apoptosis pathway.[6]
Anti-Angiogenic VEGFR-2/Akt/mTOR Pathway
Doxazosin also exhibits anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It specifically inhibits the phosphorylation of VEGFR-2 and downstream effectors like Akt and mTOR.[7]
Caption: Doxazosin's inhibition of the VEGFR-2 signaling pathway.[7]
Integrated Workflow for Structural Analysis
A combination of computational and experimental techniques is required for a complete structural and conformational characterization of this compound.
Caption: Integrated workflow for structural and conformational analysis.
Disclaimer: This document is intended for informational purposes for a scientific audience. While based on published research, it highlights areas where data, particularly for the pure (R)-enantiomer, is limited. Further experimental work is required for a complete characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of (R)-Doxazosin mesylate
An In-depth Technical Guide on the Physicochemical Properties of (R)-Doxazosin Mesylate
Introduction
Doxazosin mesylate is a quinazoline-based compound widely utilized in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] It functions as a selective, long-acting antagonist of alpha-1 (α1) adrenergic receptors.[3][4] By blocking these receptors in the smooth muscle of blood vessels and the prostate gland, it induces vasodilation, leading to a reduction in peripheral vascular resistance and an alleviation of urinary obstruction symptoms.[3][5]
The active pharmaceutical ingredient (API) is typically used as a mesylate salt. It is important to note that while this guide specifies the (R)-enantiomer, a significant portion of the publicly available scientific literature pertains to the racemic mixture of (R)- and (S)-doxazosin mesylate. The chiral center in the doxazosin molecule means that its stereochemistry can influence its pharmacological and physicochemical properties. This document synthesizes the available data on the core physicochemical characteristics of doxazosin mesylate, with a focus on properties critical for drug development, such as solubility, polymorphism, and stability.
General Physicochemical Properties
Doxazosin mesylate is a white to off-white crystalline powder.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid | [5] |
| CAS Number | 77883-43-3 | [7] |
| Molecular Formula | C₂₃H₂₅N₅O₅ • CH₄O₃S | [1] |
| Molecular Weight | 547.6 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [6][8] |
| pKa (Doxazosin base) | 6.52 | [9] |
Solubility Profile
Doxazosin mesylate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[10] Its solubility is highly dependent on the solvent and the specific polymorphic form.
| Solvent | Solubility | Reference |
| Water | Slightly soluble (0.8% at 25°C) | [1][5] |
| Form A: 3.8 mg/mL (at 25°C) | [11] | |
| Form F: 6.2 mg/mL (at 25°C) | [11] | |
| Methanol | Slightly soluble | [1][5] |
| Form A: 3.5 mg/mL | [11] | |
| Form F: 7.7 mg/mL | [11] | |
| Ethanol | Slightly soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | [1][5] |
| Dimethylformamide (DMF) | Soluble | [1][5] |
| Acetone | Very slightly soluble | [1][5] |
| Methylene Chloride | Very slightly soluble | [1][5] |
Polymorphism and Thermal Properties
Polymorphism is a critical characteristic of doxazosin mesylate, with at least nine different crystalline forms identified.[12][13] These polymorphs can exhibit different thermal behaviors, stabilities, and solubilities, which have significant implications for formulation and bioavailability. The thermal properties of several known polymorphs are detailed below.
| Polymorphic Form | Melting Point (°C) | Notes | Reference |
| Form A | 277.9 | Stable from room temperature to melting point. | [10][11] |
| Form D | - | Undergoes phase transition at 235.5°C to Form I. | [10][11] |
| Form F | 276.5 | Stable from room temperature to melting point. | [10][11] |
| Form G | 270.8 | Hygroscopic. | [10][11] |
| Form H | 258.0 | Unstable at high temperatures; transforms to Form F above ~240°C. | [10][11] |
| Form I | 274.9 | - | [10][11] |
| General | 275-277 | Often cited for the bulk drug without specifying polymorph. | [6][8] |
Stability Profile
The stability of doxazosin mesylate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.
-
Degradation : The compound is known to degrade under acidic, alkaline, and oxidative (hydrogen peroxide) conditions.[14]
-
Stability : It is relatively stable under thermal and photolytic stress.[14]
-
Hygroscopicity : Certain polymorphic forms, such as Form G, are hygroscopic, meaning they readily take up and retain moisture from the atmosphere.[11]
-
Storage : To maintain stability, doxazosin mesylate should be protected from light and stored in a desiccated environment at room temperature.[6]
Mechanism of Action and Signaling Pathway
Doxazosin exerts its therapeutic effects by selectively and competitively blocking postsynaptic α1-adrenergic receptors.[2] This antagonism prevents norepinephrine from binding to and activating these receptors, leading to the relaxation of smooth muscle tissues. In the vasculature, this results in vasodilation and a decrease in blood pressure. In the urinary tract, it relaxes the muscles of the prostate and bladder neck, improving urinary flow in patients with BPH.[3]
Caption: Signaling pathway of α1-adrenergic receptor antagonism by this compound Mesylate.
Key Experimental Protocols
Characterization of Polymorphs
The identification and characterization of doxazosin mesylate polymorphs are essential for quality control. This typically involves a combination of thermoanalytical and crystallographic techniques.[12][13]
Methodologies:
-
Powder X-Ray Diffractometry (PXRD): Used to obtain the diffraction pattern of a crystalline solid. Each polymorphic form produces a unique pattern, acting as a "fingerprint" for identification. Data is collected over a range of 2θ angles to identify characteristic peaks.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions, which are often unique to specific polymorphs.[15] A typical DSC experiment involves heating a small sample (approx. 2 mg) at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.[15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability, decomposition temperatures, and the presence of bound solvents or water (hydrates vs. anhydrates).
Caption: Experimental workflow for the screening and characterization of polymorphs.
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose.[14]
Typical Protocol:
-
Chromatographic System: An RP-HPLC system equipped with a photodiode array (PDA) or UV detector.[16][17]
-
Column: A C18 column, such as a LiChrospher 100 RP-18 (250 x 4.0 mm, 5 µm) or an Inertsil ODS-3, is commonly used.[14][17]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) is often employed to achieve separation.[17]
-
Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.[16]
-
Detection: The eluent is monitored at a wavelength where doxazosin has significant absorbance, such as 210 nm or 265 nm.[16][17]
-
Forced Degradation: To validate the method's stability-indicating capability, the drug is subjected to stress conditions (e.g., 1M HCl, 1M NaOH, H₂O₂, heat, light) to generate degradation products. The method must demonstrate the ability to resolve the intact doxazosin peak from all degradation product peaks.[14]
Caption: Workflow for the development of a stability-indicating HPLC method.
Conclusion
The physicochemical properties of this compound mesylate are complex and multifaceted, with polymorphism playing a central role in its behavior. The low aqueous solubility and the existence of multiple crystalline forms necessitate thorough characterization during all stages of drug development to ensure consistent product quality and performance. The experimental protocols outlined, including thermal analysis, PXRD, and stability-indicating HPLC, are fundamental tools for researchers and scientists in achieving this goal. A comprehensive understanding of these properties is paramount for the successful formulation of stable and bioavailable dosage forms of this compound mesylate.
References
- 1. Doxazosin mesylate | 77883-43-3 [chemicalbook.com]
- 2. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Doxazosin Mesylate CAS 77883-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Page loading... [guidechem.com]
- 9. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism of doxazosin mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymorphism of Doxazosin Mesylate -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 17. Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Purified (R)-Doxazosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is a well-established therapeutic for benign prostatic hyperplasia (BPH) and hypertension. As a chiral molecule, it exists as (R)- and (S)-enantiomers. While the commercially available drug is a racemic mixture, emerging research suggests that the individual enantiomers may possess distinct pharmacological profiles. This technical guide explores the potential therapeutic applications of purified (R)-Doxazosin, delving into its differential pharmacology, potential in oncology and neurodegenerative diseases, and the methodologies required for its investigation.
Introduction: The Rationale for Enantiomerically Pure this compound
Racemic drugs can be viewed as combination products, with each enantiomer potentially having different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other (distomer) could be inactive, contribute to side effects, or even have opposing effects. The investigation of individual enantiomers is a critical step in optimizing drug therapy.
Studies on doxazosin enantiomers have revealed stereoselective interactions with biological systems. Notably, while both enantiomers exhibit similar affinity for the α1A-adrenoceptor, the primary target for BPH therapy, they show differential effects on other adrenoceptor subtypes and cardiac tissues. This suggests that a purified this compound formulation could offer a refined therapeutic profile with potentially improved efficacy and safety in specific indications.
Differential Pharmacology of Doxazosin Enantiomers
Preclinical studies have begun to elucidate the distinct pharmacological actions of (R)- and (S)-Doxazosin, particularly in the cardiovascular system.
Adrenoceptor Binding Affinity
A key study comparing the enantiomers revealed differences in their blocking activity against α1D-adrenoceptors found in the aorta, while showing similar activity at α1A-adrenoceptors in the prostate.[1]
| Enantiomer | Tissue (Receptor Subtype) | pA2 / pKB Value |
| (-)-Doxazosin | Rat Aorta (α1D) | 8.625 ± 0.053 |
| (+)-Doxazosin | Rat Aorta (α1D) | 9.503 ± 0.051 |
| (-)-Doxazosin | Rabbit Prostate (α1A) | Same as (+)-Doxazosin |
| (+)-Doxazosin | Rabbit Prostate (α1A) | Same as (-)-Doxazosin |
Table 1: Comparison of antagonist affinity (pA2/pKB values) of doxazosin enantiomers at different α1-adrenoceptor subtypes.[1]
Cardiovascular Effects
In isolated rat and rabbit heart tissues, the enantiomers of doxazosin exhibited opposing inotropic effects. (+)-Doxazosin produced negative inotropic effects and decreased atrial rate, whereas (-)-Doxazosin led to positive inotropic effects without affecting the atrial rate.[1] This suggests that the cardiac side effects of racemic doxazosin might be attributable to one enantiomer, and that an enantiomerically pure formulation could potentially mitigate these effects.
Potential Therapeutic Applications of this compound
Beyond its established indications, research into the molecular mechanisms of doxazosin has unveiled potential applications in oncology and neurodegenerative diseases. While most studies have utilized the racemic mixture, the distinct pharmacology of the enantiomers warrants investigation into the specific role of this compound in these novel contexts.
Oncology
Racemic doxazosin has demonstrated anticancer effects in various cancer cell lines, including prostate, bladder, and breast cancer.[2][3] The proposed mechanisms are independent of its α1-adrenoceptor antagonism and involve the induction of apoptosis and autophagy, and the inhibition of angiogenesis.
3.1.1. Induction of Apoptosis via TGF-β and Death Receptor Signaling
Doxazosin has been shown to induce apoptosis in prostate cancer cells through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][5] This leads to the activation of caspases, key executioners of apoptosis. Furthermore, doxazosin can trigger apoptosis through a death receptor-mediated pathway, involving the Fas receptor and the recruitment of the Fas-associated death domain (FADD).[4][5]
3.1.2. Inhibition of Angiogenesis via VEGFR-2/Akt/mTOR Pathway
Doxazosin has been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[6][7] It achieves this by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling cascade, including Akt and mTOR.[6][7]
3.1.3. In Vitro Anticancer Activity of Racemic Doxazosin
Studies have reported the IC50 values for racemic doxazosin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 104.4 ± 115.7 |
| MCF-7 | Breast Cancer | 86.6 ± 158.5 |
| HeLa | Cervical Cancer | > 300 |
| PC-3 | Prostate Cancer | ~38.6 |
| DU-145 | Prostate Cancer | ~37.4 |
| LNCaP | Prostate Cancer | ~28.1 |
Table 2: In vitro anticancer activity of racemic doxazosin in various human cancer cell lines.[2][8]
Further research is required to determine the specific IC50 values for purified this compound to assess its contribution to the observed anticancer effects.
Neurodegenerative Diseases
Recent evidence suggests that doxazosin may have neuroprotective properties, making it a candidate for repurposing in neurodegenerative disorders like Alzheimer's disease.
3.2.1. Modulation of Neuroinflammation via the p38/MK2 Pathway
Neuroinflammation is a key pathological feature of Alzheimer's disease. Doxazosin has been identified as an inhibitor of the p38/MK2 signaling pathway, which plays a crucial role in regulating the production of pro-inflammatory cytokines in microglia.[9] By disrupting this pathway, this compound could potentially dampen the neuroinflammatory response and its detrimental effects on neuronal function.
Experimental Protocols
The following sections provide generalized protocols for the purification of this compound and for key experiments to evaluate its therapeutic potential. These should be optimized for specific laboratory conditions.
Preparative Chiral Separation of Doxazosin Enantiomers
Principle: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the (R) and (S) enantiomers of doxazosin. The choice of CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs are often effective for the separation of quinazoline derivatives.
Materials:
-
Racemic doxazosin standard
-
HPLC or SFC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak series)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Mobile phase additives (e.g., diethylamine, trifluoroacetic acid)
Protocol Outline:
-
Method Development (Analytical Scale):
-
Screen various chiral stationary phases and mobile phase compositions to identify conditions that provide the best resolution of the doxazosin enantiomers.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 245 nm).
-
-
Scale-Up to Preparative Chromatography:
-
Once optimal conditions are determined, scale up the separation to a preparative column with the same stationary phase.
-
Adjust the flow rate and sample loading to maximize throughput while maintaining resolution.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the elution of each enantiomer.
-
-
Purity Analysis and Solvent Evaporation:
-
Analyze the purity of the collected fractions using the analytical method.
-
Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure.
-
-
Enantiomeric Purity Confirmation:
-
Confirm the enantiomeric purity of the isolated this compound using the analytical chiral HPLC method.
-
In Vitro Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Purified this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol Outline:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
In Vivo Tumor Xenograft Model
Principle: This model involves the subcutaneous injection of human cancer cells into immunocompromised mice to form a tumor. The effect of this compound on tumor growth can then be evaluated.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional, to aid tumor formation)
-
Purified this compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol Outline:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium, with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
The available evidence, though still in its early stages, points towards a promising therapeutic potential for purified this compound beyond its current indications. Its distinct pharmacological profile, particularly the potential for reduced cardiovascular side effects, warrants further investigation. The anticancer and neuroprotective properties of racemic doxazosin open up exciting avenues for the development of this compound as a novel therapeutic agent in oncology and neurology.
Future research should focus on:
-
Developing and validating robust preparative methods for the chiral separation of doxazosin.
-
Conducting comprehensive in vitro and in vivo studies to directly compare the efficacy and safety of this compound and (S)-Doxazosin in cancer and neurodegenerative disease models.
-
Elucidating the specific molecular targets and signaling pathways modulated by each enantiomer.
A thorough understanding of the stereospecific pharmacology of doxazosin will be crucial for unlocking the full therapeutic potential of its individual enantiomers and for the development of safer and more effective treatments for a range of diseases.
References
- 1. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible anticancer activity of rosuvastatine, doxazosin, repaglinide and oxcarbazepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Chiral Separation of Doxazosin Enantiomers by High-Performance Liquid Chromatography
Introduction
Doxazosin, an alpha-1 adrenergic receptor antagonist, is clinically used as a racemic mixture for the treatment of hypertension and benign prostatic hyperplasia.[1] The molecule contains a chiral center, resulting in two enantiomers, R-(-)-doxazosin and S-(+)-doxazosin.[2] Research has indicated that these enantiomers may exhibit different pharmacological and pharmacokinetic profiles.[1][3] For instance, the chiral carbon atom in doxazosin's structure has been shown to significantly affect the inhibition of α1D-adrenoceptors.[3] Therefore, the development of reliable analytical methods for the stereoselective separation and quantification of doxazosin enantiomers is crucial for pharmacokinetic studies, drug metabolism research, and the quality control of pharmaceutical formulations. This application note details two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of doxazosin enantiomers.
Method 1: Chiral HPLC with Fluorescence Detection
This method employs a chiral stationary phase column in conjunction with fluorescence detection for the baseline separation of doxazosin enantiomers. Fluorescence detection offers high sensitivity and specificity for this application.[3]
Method 2: Chiral LC-MS/MS with Ovomucoid Stationary Phase
This alternative method utilizes an ovomucoid chiral stationary phase and tandem mass spectrometry (LC-MS/MS) for the enantioselective determination of doxazosin in human plasma.[2] This approach provides excellent sensitivity and selectivity, making it particularly suitable for bioanalytical applications where low concentrations of the analytes are expected.[2]
Experimental Protocols
Method 1: Chiral HPLC with Fluorescence Detection
1. Instrumentation and Chromatographic Conditions:
A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector is required.
-
Column: Chiral Stationary Phase Column (specifics not detailed in the source)
-
Mobile Phase: Phosphate buffer (20 mmol/L, pH 5.32) and acetonitrile in a ratio of 86:14 (v/v).[3]
-
Flow Rate: 1.0 mL/min (isocratic elution).[3]
-
Column Temperature: 30 °C.[3]
-
Detection: Fluorescence detector with an excitation wavelength of 255 nm and an emission wavelength of 385 nm.[3]
-
Internal Standard: Prazosin.[3]
2. Sample Preparation (from plasma): [3]
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard solution (prazosin, 2 µg/mL).
-
Add 900 µL of a hexane-ethyl acetate mixture (1:1, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples for 4 minutes at 2500 x g.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject a 10 µL aliquot of the resulting solution into the HPLC system.
Method 2: Chiral LC-MS/MS with Ovomucoid Stationary Phase
1. Instrumentation and Chromatographic Conditions:
A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is necessary for this method.
-
Column: Ovomucoid chiral stationary phase column.[2]
-
Mobile Phase: Methanol, 5mM ammonium acetate, and formic acid in a ratio of 20:80:0.016 (v/v/v).[2]
-
Flow Rate: 0.60 mL/min (isocratic elution).[2]
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[2]
-
Transitions: m/z 452 → 344 for doxazosin enantiomers and m/z 384 → 247 for the internal standard (prazosin).[2]
-
2. Sample Preparation (from plasma): [2]
-
The enantiomers of doxazosin are extracted from plasma using a mixture of ethyl ether and dichloromethane (3:2, v/v) under alkaline conditions.[2]
Data Presentation
Table 1: Quantitative Data for Chiral HPLC with Fluorescence Detection
| Analyte | Retention Time (min) |
| Prazosin (Internal Standard) | 6.2 |
| (-)-Doxazosin | 9.1 |
| (+)-Doxazosin | 10.4 |
Data sourced from a study on the stereoselective binding of doxazosin enantiomers.[3]
Table 2: Quantitative Data for Chiral LC-MS/MS with Ovomucoid Stationary Phase
| Parameter | Value |
| Total Run Time | < 9 min |
| Linearity Range | 0.100 - 50.0 ng/mL for each enantiomer |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL for each enantiomer |
| Intra-assay Precision (R-(-)-doxazosin) | 5.0 - 11.1% |
| Inter-assay Precision (R-(-)-doxazosin) | 5.7 - 7.6% |
| Accuracy (R-(-)-doxazosin) | 97.4 - 99.5% |
| Accuracy (S-(+)-doxazosin) | 96.8 - 102.8% |
Data from a validated method for the enantioselective determination of doxazosin in human plasma.[2]
Visualizations
Caption: Experimental workflow for the chiral separation of doxazosin enantiomers using HPLC with fluorescence detection.
Caption: Logical relationship illustrating the need for chiral separation of doxazosin.
References
- 1. Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (R)-Doxazosin Using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a capillary electrophoresis (CE) method for the enantioselective separation of the (R)- and (S)-enantiomers of Doxazosin, a selective α1-adrenergic receptor antagonist. The presented protocol utilizes β-cyclodextrin as a chiral selector within a specifically formulated background electrolyte to achieve baseline resolution. This method is crucial for the pharmaceutical industry in process development, quality control, and the determination of enantiomeric purity of Doxazosin bulk drug and its formulations.
Introduction
Doxazosin is a quinazoline compound widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] It functions by selectively blocking α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland. Doxazosin possesses a single chiral center, and therefore exists as two enantiomers: (R)-Doxazosin and (S)-Doxazosin. While often administered as a racemate, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is of significant importance for drug development and regulatory compliance. Capillary electrophoresis (CE) offers a powerful analytical platform for chiral separations due to its high efficiency, rapid method development, and low consumption of reagents.[2] This application note provides a detailed protocol for the chiral separation of Doxazosin enantiomers using CE with β-cyclodextrin as the chiral selector.
Signaling Pathway of Doxazosin
Doxazosin exerts its therapeutic effects by acting as a competitive antagonist at α1-adrenergic receptors. These receptors are located on the postsynaptic membranes of smooth muscle cells. When activated by endogenous catecholamines like norepinephrine, these G-protein coupled receptors initiate a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, Doxazosin prevents this signaling, resulting in vasodilation and relaxation of the prostatic smooth muscle.
Doxazosin's Mechanism of Action
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound using capillary electrophoresis.
Instrumentation and Consumables:
-
Capillary Electrophoresis System: Any commercially available CE system with a UV detector.
-
Fused-Silica Capillary: e.g., 50 µm internal diameter, 360 µm outer diameter, with an approximate total length of 50 cm and an effective length of 40 cm.
-
Data Acquisition Software: Compatible with the CE system.
-
Vials and Caps: Standard CE vials.
-
pH Meter: Calibrated.
Reagents and Solutions:
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): Analytical grade.
-
Tetramethylammonium Hydroxide (TMAH or TMB): Analytical grade.
-
β-Cyclodextrin (β-CD): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): For pH adjustment.
-
Methanol and 0.1 M Sodium Hydroxide: For capillary conditioning.
-
Deionized Water: High purity.
-
Doxazosin Mesylate Racemic Standard: Reference standard.
-
This compound and (S)-Doxazosin Enantiomers: For peak identification.
Preparation of Background Electrolyte (BGE):
-
Dissolve an appropriate amount of sodium dihydrogen phosphate in deionized water to achieve a final concentration of 60 mmol/L.
-
Add tetramethylammonium hydroxide to a final concentration of 30 mmol/L.
-
Add β-cyclodextrin to a final concentration of 12 mmol/L and stir until fully dissolved.
-
Adjust the pH of the solution to 2.2 using orthophosphoric acid.
-
Filter the BGE through a 0.45 µm syringe filter before use.
Capillary Conditioning:
-
New Capillary:
-
Rinse with 0.1 M Sodium Hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Daily Conditioning:
-
Rinse with 0.1 M Sodium Hydroxide for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with the BGE for 10 minutes before the first injection.
-
-
Between Runs:
-
Rinse with the BGE for 2 minutes.
-
Sample Preparation:
-
Prepare a stock solution of racemic Doxazosin mesylate in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with the BGE to a final concentration suitable for CE analysis (e.g., 50-100 µg/mL).
-
Prepare individual solutions of (R)- and (S)-Doxazosin for peak identification if available.
CE Method Parameters (Example):
| Parameter | Value |
| Applied Voltage | +20 kV to +30 kV (optimize for best resolution and analysis time) |
| Capillary Temperature | 25 °C |
| Injection Mode | Hydrodynamic |
| Injection Parameters | 50 mbar for 5 seconds (or equivalent) |
| Detection Wavelength | 245 nm[3] |
Experimental Workflow
The following diagram illustrates the key steps involved in the chiral separation of Doxazosin enantiomers by capillary electrophoresis.
CE Chiral Separation Workflow
Data Presentation
The following table summarizes the expected quantitative data from the chiral separation of Doxazosin enantiomers. The values for migration time and resolution are placeholders and should be determined experimentally using the described protocol.
| Enantiomer | Migration Time (min) | Resolution (Rs) |
| (S)-Doxazosin | tS (To be determined) | \multirow{2}{*}{> 1.5 (Baseline)} |
| This compound | tR (To be determined) |
Note: The migration order of the enantiomers should be confirmed by injecting individual standards.
Conclusion
The capillary electrophoresis method presented in this application note provides a reliable and efficient means for the chiral separation of this compound. The use of β-cyclodextrin as a chiral selector in a low pH phosphate buffer containing tetramethylammonium hydroxide allows for the baseline resolution of the enantiomers. This protocol is a valuable tool for the analysis of Doxazosin in pharmaceutical research, development, and quality control settings, enabling the accurate determination of enantiomeric purity.
References
Application Notes and Protocols for (R)-Doxazosin Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of (R)-Doxazosin in in vivo rodent studies. This document outlines the mechanism of action, pharmacokinetic data, and detailed experimental protocols to ensure accurate and reproducible results.
Introduction to this compound
Doxazosin is a quinazoline-based selective antagonist of alpha-1 adrenergic receptors.[1][2][3] It is a chiral molecule, existing as (R)- and (S)-enantiomers. While the racemic mixture is used clinically for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][4], research into the specific properties of each enantiomer is ongoing. Understanding the distinct pharmacological profile of this compound is crucial for targeted drug development and preclinical research.
Mechanism of Action and Signaling Pathway
This compound, like its S-enantiomer, primarily acts by blocking the alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade through the Gq alpha subunit.[1][2] This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various physiological responses, including smooth muscle contraction.[1][2]
By competitively inhibiting the binding of catecholamines to the alpha-1 adrenoceptor, this compound prevents this downstream signaling, resulting in smooth muscle relaxation and vasodilation.[1][4]
Quantitative Data from In Vivo Rodent Studies
The following tables summarize dosages of this compound and racemic Doxazosin used in published rodent studies. This data can serve as a starting point for dose selection in new experimental designs.
Table 1: this compound Administration in Rats
| Compound | Dosage | Route of Administration | Animal Model | Key Findings | Reference |
| (-)-(R)-Doxazosin | 3.0 mg/kg | Oral & Intravenous | Sprague-Dawley Rats | Stereoselective pharmacokinetics observed. | [5] |
| R-doxazosin | 1.0 mg/kg | Intraduodenal | Anesthetized Rats | Weaker inhibitory effect on carotid blood pressure compared to S-doxazosin and rac-doxazosin. | [6] |
Table 2: Racemic Doxazosin Administration in Rodents
| Compound | Dosage | Route of Administration | Animal Model | Application | Reference |
| (±)Doxazosin | 8 mg/kg/day | Oral | Sprague-Dawley Rats | Long-term (12 weeks) study on hypotensive effects. | [5][7] |
| Doxazosin | 2.5, 5, or 10 mg/kg | Intraperitoneal (IP) | Alcohol-Preferring (P) Rats | Investigation of effects on alcohol intake. | [8] |
| Doxazosin | 5 or 10 mg/kg | Oral | Testosterone Propionate-induced Mice | Study of effects on prostate growth. | [4] |
| Doxazosin | 10 mg/kg/day | Subcutaneous (s.c.) | Spontaneously Hypertensive Rats (SHR) | Preweaning treatment to study effects on adult blood pressure. | [9] |
| Doxazosin | 0.1 mg/kg | Not specified | Spontaneously Hypertensive Rats (SHR) | Six-week treatment to study effects on cardiac markers. | [10] |
Dosage Calculation for In Vivo Rodent Studies
Allometric Scaling for Dose Conversion
A common method for estimating a starting dose in rodents based on a human dose is allometric scaling, which takes into account the differences in body surface area between species. The following formula can be used:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor.
-
Human Km: 37
-
Rat Km: 6
-
Mouse Km: 3
To calculate the Animal Equivalent Dose (AED) from a human dose:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Example Calculation (Human to Rat):
If the effective human dose is 1 mg/kg:
Rat Dose (mg/kg) = 1 mg/kg x (37 / 6) ≈ 6.17 mg/kg
Important Note: Allometrically scaled doses are estimations and should serve as a starting point. The optimal dose for a specific experimental model and therapeutic outcome must be determined empirically through dose-response studies.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: this compound mesylate is soluble in water. For oral administration, sterile water or a 0.5% methylcellulose solution can be used as a vehicle. For intraperitoneal injection, sterile saline is a suitable vehicle.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile container, gradually add the vehicle to the powder while vortexing or sonicating to ensure complete dissolution.
-
Prepare the solution fresh on the day of the experiment.
-
Administration Protocols
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[11][12]
-
Gavage Needle Measurement: Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to ensure delivery to the stomach without causing perforation.[11][12]
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Administer the this compound solution slowly and steadily.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of distress, such as labored breathing, immediately after the procedure and periodically for the next few hours.[11][12]
-
Animal Restraint: Securely restrain the animal to expose the abdomen.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[13][14][15]
-
Administration:
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.[13][14][15]
Assessment of Alpha-1 Adrenergic Blockade
The efficacy of this compound in blocking alpha-1 adrenergic receptors in vivo can be assessed through various methods, including:
-
Blood Pressure Monitoring: In hypertensive rodent models, a key indicator of alpha-1 adrenergic blockade is a reduction in blood pressure.[5][7]
-
Functional Assays: Ex vivo analysis of tissues, such as the aorta, can be performed to assess the contractile response to alpha-1 adrenergic agonists in the presence and absence of this compound.[16][17]
-
Molecular Assays: Changes in the expression of downstream signaling molecules or target genes can be quantified using techniques like Western blotting or RT-PCR.
Conclusion
This document provides essential information and protocols for the use of this compound in in vivo rodent studies. Accurate dosage calculation, appropriate administration techniques, and careful monitoring are paramount for obtaining reliable and reproducible data. Researchers are encouraged to perform pilot studies to determine the optimal dose of this compound for their specific experimental conditions.
References
- 1. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Conversion between animals and human [targetmol.com]
- 9. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrosis-related gene expression in the prostate is modulated by doxazosin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jkom.org [jkom.org]
- 12. Doxazosin treatment causes differential alterations of alpha 1-adrenoceptor subtypes in the rat kidney, heart and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allucent.com [allucent.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Doxazosin in Cell Culture Assays
Disclaimer: The following application notes and protocols are primarily based on studies conducted with racemic doxazosin, a mixture of (R)- and (S)-enantiomers. Extensive literature searches did not yield specific cell culture assay protocols or quantitative data for the isolated (R)-Doxazosin enantiomer. However, research on isolated tissues suggests that the chiral nature of doxazosin does not alter its activity at α1A-adrenoceptors, which are prevalent in the prostate.[1] Therefore, the protocols and expected outcomes detailed below for racemic doxazosin are anticipated to be largely applicable to this compound, particularly in prostate cell lines. Researchers should, however, interpret the results with this consideration in mind.
Introduction
This compound is one of the two enantiomers of the quinazoline-based compound Doxazosin, a selective α1-adrenoceptor antagonist. While clinically used as a racemic mixture for the treatment of benign prostatic hyperplasia (BPH) and hypertension, emerging research has highlighted its potential as an anti-cancer agent.[2][3] Doxazosin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including those of the prostate, breast, and bladder.[2][3] The anti-neoplastic effects of doxazosin appear to be independent of its α1-adrenoceptor antagonist activity.[2][4]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cells, focusing on cell viability, apoptosis induction, and the elucidation of underlying signaling pathways.
Data Presentation
Table 1: Summary of Racemic Doxazosin Effects on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (hours) | Reference |
| PC-3 | Prostate Cancer | CCK-8 | 25.42 ± 1.42 | 72 | [5] |
| DU145 | Prostate Cancer | MTT | Not Specified | 72 | [6] |
| KB | Oral Cancer | MTT | Not Specified | 24 | [7] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Quantitative Analysis of Apoptosis Induction by Racemic Doxazosin
| Cell Line | Treatment Condition | Apoptosis Detection Method | Outcome | Reference |
| PC-3 | 25 µM Doxazosin for 24h & 48h | Caspase-8 Activity Assay | Significant increase in caspase-8 activity | [8] |
| BPH-1 | 25 µM Doxazosin for 24h & 48h | Caspase-8 Activity Assay | Significant increase in caspase-8 activity | [8] |
| PC-3 | Doxazosin (unspecified conc.) for 2 days | TUNEL Assay | Significant increase in TUNEL-positive cells | [2] |
| SMC-1 | Doxazosin (unspecified conc.) for 2 days | TUNEL Assay | Significant increase in TUNEL-positive cells | [2] |
| PC-3 | Doxazosin + Abiraterone | FACS | Significantly higher mean apoptosis vs. control | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as described in Protocol 1.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-8, Cleaved Caspase-3, Bax, Bcl-2, FADD)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
This compound is expected to induce apoptosis in cancer cells through a death receptor-mediated pathway, similar to what has been observed with the racemic mixture. This involves the recruitment of FADD and pro-caspase-8 to the Fas death receptor, leading to the activation of a caspase cascade.[8][9]
Caption: Proposed death receptor-mediated apoptosis pathway induced by this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. auajournals.org [auajournals.org]
- 4. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxazosin: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Enantiomeric Purity of (R)-Doxazosin: A Guide to Analytical Techniques
Introduction: Doxazosin, a quinazoline compound, is a selective α1-adrenergic receptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia. It possesses a single chiral center, resulting in two enantiomers: (R)-Doxazosin and (S)-Doxazosin. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the accurate determination of the enantiomeric purity of the desired (R)-enantiomer is a critical aspect of drug development and quality control. This document provides detailed application notes and protocols for the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of doxazosin enantiomers due to its high resolution, sensitivity, and robustness. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Application Note:
Several types of CSPs have been successfully employed for the enantiomeric resolution of doxazosin, including polysaccharide-based (amylose and cellulose derivatives) and protein-based (ovomucoid) columns. Polysaccharide-based columns, such as Chiralpak AD-H and Chiralcel OD-H, often provide excellent separation under normal-phase conditions. Protein-based columns, like those with an ovomucoid stationary phase, are effective in reversed-phase mode, offering good sensitivity, especially when coupled with mass spectrometry. The choice of mobile phase is crucial and typically consists of a non-polar organic solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol, 2-propanol) for polysaccharide-based CSPs. For protein-based CSPs, aqueous buffers with organic modifiers are used. Detection is commonly performed using UV, fluorescence, or mass spectrometry (MS), with the latter providing the highest sensitivity and selectivity.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC analysis of Doxazosin.
Protocols:
Protocol 1: Chiral HPLC using a Polysaccharide-Based CSP (Normal Phase)
-
Instrumentation: High-Performance Liquid Chromatography system with UV or Polarimetric detector.
-
Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and 0.1% diethylamine. The exact ratio should be optimized for baseline separation, with a typical starting point being 80:20 (v/v) n-hexane:ethanol with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the doxazosin sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
Identify the peaks corresponding to (R)- and (S)-Doxazosin based on the injection of a reference standard of the racemate and, if available, an enriched sample of the (R)-enantiomer.
-
Calculate the enantiomeric purity by determining the peak area percentage of the (R)-enantiomer relative to the total area of both enantiomer peaks.
-
Protocol 2: Chiral HPLC-MS/MS using a Protein-Based CSP (Reversed Phase)
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chiral Stationary Phase: Ovomucoid column (e.g., Ultron ES-OVM).
-
Mobile Phase: Isocratic mobile phase of methanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v)[1].
-
Flow Rate: 0.60 mL/min[1].
-
Column Temperature: Ambient.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Sample Preparation: For plasma samples, perform a liquid-liquid extraction using ethyl ether/dichloromethane (3/2, v/v) under alkaline conditions[1]. Evaporate the organic layer and reconstitute the residue in the mobile phase. For bulk drug analysis, dissolve the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared sample.
-
Acquire data in MRM mode.
-
Quantify each enantiomer using a calibration curve prepared with known concentrations of the enantiomers.
-
Quantitative Data Summary:
| Parameter | Chiral HPLC-MS/MS (Ovomucoid Column)[1] |
| Linearity Range | 0.100 - 50.0 ng/mL for each enantiomer |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL for each enantiomer |
| Intra-assay Precision (RSD%) | R-(-)-doxazosin: 5.0 - 11.1% |
| S-(+)-doxazosin: 5.7 - 7.6% | |
| Inter-assay Precision (RSD%) | R-(-)-doxazosin: 5.0 - 11.1% |
| S-(+)-doxazosin: 5.7 - 7.6% | |
| Accuracy (%) | R-(-)-doxazosin: 97.4 - 99.5% |
| S-(+)-doxazosin: 96.8 - 102.8% |
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique for enantiomeric separations, offering high efficiency, short analysis times, and low sample and reagent consumption. The separation is based on the differential migration of enantiomers in an electric field in the presence of a chiral selector added to the background electrolyte.
Application Note:
Cyclodextrins and their derivatives are the most common chiral selectors for the CE separation of doxazosin enantiomers. The hydrophobic cavity of the cyclodextrin can include the doxazosin molecule, and the chiral environment of the cyclodextrin leads to the formation of diastereomeric complexes with different mobilities. The resolution can be optimized by adjusting the type and concentration of the cyclodextrin, the pH and composition of the background electrolyte, and the applied voltage.
Experimental Workflow for Chiral CE Analysis
Caption: Workflow for Chiral CE analysis of Doxazosin.
Protocol:
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer containing 60 mmol/L sodium dihydrogen phosphate (pH 2.2), 30 mmol/L tetramethylammonium hydroxide (TMB), and 12 mmol/L β-cyclodextrin (β-CD).
-
Applied Voltage: 20-30 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the doxazosin sample in the BGE to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Procedure:
-
Condition the capillary with 0.1 M NaOH, water, and then the BGE.
-
Fill the capillary with the BGE.
-
Inject the sample.
-
Apply the separation voltage.
-
Record the electropherogram.
-
Calculate the enantiomeric purity based on the corrected peak areas of the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine the enantiomeric purity of doxazosin. This technique relies on the principle that the two enantiomers in a chiral environment will exhibit different chemical shifts for some of their nuclei.
Application Note:
For the determination of enantiomeric excess (ee), a chiral solvating agent is added to the NMR sample of doxazosin. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the splitting of one or more proton or carbon signals in the NMR spectrum. The ratio of the integrals of the separated signals directly corresponds to the enantiomeric ratio. Chiral phosphoric acids have been shown to be effective CSAs for quinazolinone derivatives. This method is generally less sensitive than chromatographic techniques but is rapid and does not require separation.
Logical Relationship for NMR Enantiomeric Purity Determination
Caption: Principle of NMR for enantiomeric purity.
Protocol (General):
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: A suitable chiral solvating agent, such as a chiral phosphoric acid (e.g., (R)- or (S)-TRIP).
-
Solvent: Deuterated chloroform (CDCl3) or another suitable non-polar deuterated solvent.
-
Sample Preparation:
-
Dissolve a known amount of the doxazosin sample (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample.
-
-
Procedure:
-
Acquire a 1H NMR spectrum of the mixture of doxazosin and the CSA.
-
Identify a proton signal (or signals) of doxazosin that shows clear separation into two distinct peaks corresponding to the two diastereomeric complexes. Aromatic or methine protons are often good candidates.
-
Carefully integrate the separated signals.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. Chiral SFC offers advantages over HPLC, including faster separations, lower organic solvent consumption, and often unique selectivity.
Application Note:
Chiral SFC is highly effective for the separation of enantiomers of pharmaceutical compounds. Polysaccharide-based chiral stationary phases are widely used in SFC. The mobile phase typically consists of supercritical CO2 modified with a small amount of an organic solvent (e.g., methanol, ethanol). The addition of acidic or basic additives can improve peak shape and resolution. Method development in chiral SFC often involves screening different chiral columns and organic modifiers.
Experimental Workflow for Chiral SFC Analysis
Caption: Workflow for Chiral SFC analysis of Doxazosin.
Protocol (General):
-
Instrumentation: Supercritical Fluid Chromatography system with a UV or MS detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol or ethanol). The percentage of the modifier is typically in the range of 5-40% and should be optimized. A basic additive like diethylamine (0.1%) may be required for good peak shape.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV (e.g., at 240 nm) or MS.
-
Sample Preparation: Dissolve the doxazosin sample in the organic modifier to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1-5 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample.
-
Record the chromatogram.
-
Calculate the enantiomeric purity from the peak areas.
-
Disclaimer: The provided protocols, especially for NMR and SFC, are general guidelines and may require optimization for specific instrumentation and sample matrices. Method validation should always be performed to ensure accuracy, precision, and reliability.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Structural Elucidation of (R)-Doxazosin Utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Introduction
Doxazosin is a quinazoline compound that is a selective inhibitor of the alpha-1 subtype of adrenergic receptors.[1] It is widely used as an antihypertensive agent and for the treatment of benign prostatic hyperplasia.[1] The molecule consists of a quinazoline core and a 1,4-benzodioxane moiety linked by a piperazine ring.[2] As with many pharmaceutical compounds, ensuring the correct chemical structure and stereochemistry is critical for its therapeutic efficacy and safety. This application note provides a detailed protocol for the structural elucidation of the (R)-enantiomer of Doxazosin using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These techniques provide unambiguous confirmation of the molecular structure and functional groups present.
Structural Features of this compound
The chemical structure of this compound is characterized by several key functional groups that can be identified by spectroscopic methods:
-
Quinazoline ring system: A bicyclic aromatic system containing two nitrogen atoms.
-
Dimethoxy groups: Two methoxy (-OCH₃) groups attached to the quinazoline ring.
-
Primary aromatic amine: An amino (-NH₂) group on the quinazoline ring.
-
Piperazine ring: A six-membered ring containing two nitrogen atoms.
-
Tertiary amide: A carbonyl group (C=O) linking the piperazine ring and the benzodioxan moiety.[3][4]
-
1,4-Benzodioxane ring system: A bicyclic system containing a benzene ring fused to a dioxane ring.
-
Chiral center: The carbon atom at the 2-position of the 1,4-benzodioxane ring is a stereocenter, giving rise to the (R) and (S) enantiomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
a. Sample Preparation
-
Weigh approximately 20 mg of the this compound sample.[2]
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 0.5 to 0.6 mL.[5]
-
Cap the NMR tube securely.
b. Data Acquisition
-
Insert the NMR tube into a spinner turbine and wipe the outside of the tube clean.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the preparation of a solid sample for FT-IR analysis using the Attenuated Total Reflectance (ATR) technique.
a. Sample Preparation and Data Acquisition (ATR Method)
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.[7]
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-500 cm⁻¹.[8]
-
After analysis, clean the ATR crystal thoroughly.
Data Presentation and Interpretation
The following tables summarize the expected NMR and FT-IR data for Doxazosin, which can be used to confirm the structure of the (R)-enantiomer.
Table 1: ¹H NMR Spectral Data of Doxazosin in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.65 | s | H (quinazoline ring) |
| 7.24 | s | H (quinazoline ring) |
| 6.83-6.95 | m | Aromatic H (benzodioxane ring) |
| 4.43 | dd | H (aliphatic, benzodioxane ring) |
| 4.22 | dd | H (aliphatic, benzodioxane ring) |
| 3.99 | m | Methylene H (piperazine ring) |
| 3.90 | s | -OCH₃ |
| 3.88 | s | -OCH₃ |
| 3.54 | m | Methylene H (piperazine ring) |
Data adapted from a study on doxazosin mesylate.[4]
Table 2: ¹³C NMR Spectral Data of Doxazosin in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 165.27 | C=O (amide) |
| 161.32 | C (quinazoline ring) |
| 155.44 | C (quinazoline ring) |
| 146.92 | C (quinazoline ring) |
| 143.06 | C (benzodioxane ring) |
| 142.84 | C (benzodioxane ring) |
| 135.99 | C (quinazoline ring) |
| 120 (approx.) | Aromatic CH (benzodioxane ring) |
| 115 (approx.) | Aromatic CH (benzodioxane ring) |
| 104.76 | CH (quinazoline ring) |
| 101.66 | C (quinazoline ring) |
| 99.03 | CH (quinazoline ring) |
| 69.44 | CH (aliphatic, benzodioxane ring) |
| 64.66 | CH₂ (aliphatic, benzodioxane ring) |
| 56.18 | -OCH₃ |
| 40-50 (approx.) | CH₂ (piperazine ring) |
Data adapted from a study on doxazosin mesylate.[4][9]
Table 3: FT-IR Spectral Data of Doxazosin
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3357, 3180 | N-H (aromatic amine) | Stretching |
| 1632 | C=O (tertiary amide) | Stretching |
| 1595 | N-H (aromatic amine) | Bending |
| 1259-1168 | C-O | Stretching |
| 1044 | C-O | Stretching |
Data adapted from studies on doxazosin mesylate.[3][4][10]
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Correlation of spectroscopic data with the structural features of this compound.
The combined application of NMR and FT-IR spectroscopy provides a robust and reliable method for the comprehensive structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, including the connectivity of the quinazoline, piperazine, and benzodioxane rings, while FT-IR spectroscopy verifies the presence of key functional groups such as the amide carbonyl and the primary amine. These detailed protocols and the presented data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of Doxazosin and related pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. youtube.com [youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. wjpmr.com [wjpmr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: (R)-Doxazosin as a Pharmacological Tool for Receptor Studies
Introduction
Doxazosin is a long-acting, selective α1-adrenoceptor antagonist widely used in research and clinically for conditions such as hypertension and benign prostatic hyperplasia (BPH).[1][2][3][4] As a quinazoline derivative, doxazosin possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-Doxazosin and (S)-(-)-Doxazosin.[5] Emerging research indicates that these enantiomers exhibit distinct pharmacological profiles, making the individual isomers valuable tools for dissecting the specific roles of α1-adrenoceptor subtypes.[5][6]
(R)-Doxazosin, in particular, serves as a critical pharmacological tool for researchers studying α1-adrenoceptor signaling and function. Its differential affinity for α1-adrenoceptor subtypes allows for more precise investigation compared to using the racemic mixture. These notes provide an overview of this compound's pharmacological properties and detailed protocols for its application in receptor binding and functional assays.
Pharmacological Profile of Doxazosin Enantiomers
(R)- and (S)-Doxazosin exhibit stereoselective binding and functional activity, particularly concerning the α1A and α1D-adrenoceptor subtypes, which are therapeutic and side-effect targets, respectively.
-
α1A-Adrenoceptor (Prostate): The chiral center of doxazosin does not significantly affect its activity at the therapeutic target of α1A-adrenoceptors located in the prostate.[6]
-
α1D-Adrenoceptor (Aorta): The enantiomers show a significant difference in their blocking activity against α1D-adrenoceptors in the aorta, which is associated with hypotensive side effects.[5][6] Specifically, (R)-(+)-doxazosin has a higher pA2 value (indicating greater antagonist potency) at α1D-adrenoceptors in rat aorta compared to (S)-(-)-doxazosin.[6]
-
Plasma Protein Binding: Both enantiomers are highly bound to plasma proteins in rats, dogs, and humans.[5][7] (R)-(+)-Doxazosin generally exhibits a slightly higher protein binding capacity than (S)-(-)-doxazosin.[5][7]
Data Presentation
The quantitative pharmacological data for doxazosin enantiomers are summarized below.
Table 1: Functional Antagonist Potency (pA2 / pKB Values) of Doxazosin Enantiomers
| Enantiomer | Receptor Subtype (Tissue) | Species | pA2 / pKB Value | Reference |
|---|---|---|---|---|
| (R)-(+)-Doxazosin | α1D (Aorta) | Rat | 9.503 ± 0.051 | [6] |
| (S)-(-)-Doxazosin | α1D (Aorta) | Rat | 8.625 ± 0.053 | [6] |
| (R)-(+)-Doxazosin | α1A (Prostate) | Rabbit | Same as (S)-Doxazosin | [6] |
| (S)-(-)-Doxazosin | α1A (Prostate) | Rabbit | Same as this compound | [6] |
| This compound | α1 (Ear Artery) | Rabbit | 7.91 ± 0.03 | [1] |
| (S)-Doxazosin | α1 (Ear Artery) | Rabbit | 7.53 ± 0.05 | [1] |
| This compound | α1 (Mesenteric Artery) | Rabbit | 7.80 ± 0.05 | [1] |
| (S)-Doxazosin | α1 (Mesenteric Artery) | Rabbit | 7.29 ± 0.07 | [1] |
| This compound | α1 (Pulmonary Artery) | Rabbit | 8.32 ± 0.06 | [1] |
| (S)-Doxazosin | α1 (Pulmonary Artery) | Rabbit | 7.97 ± 0.07 |[1] |
Table 2: Binding Affinity (log KD) of Racemic Doxazosin at Human α1-Adrenoceptor Subtypes
| Receptor Subtype | log KD | Reference |
|---|---|---|
| α1A | -8.58 | [8] |
| α1B | -8.46 | [8] |
| α1D | -8.33 |[8] |
Mechanism of Action & Signaling
This compound acts as a competitive antagonist at α1-adrenergic receptors.[1][9] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[10] Upon activation by endogenous catecholamines like norepinephrine, the receptor activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to smooth muscle contraction.[10] this compound competitively blocks the binding of agonists, thereby inhibiting this signaling pathway and preventing vasoconstriction.[9][12]
Beyond its canonical α1-adrenoceptor antagonism, doxazosin has been reported to modulate other pathways, including the JAK/STAT signaling pathway and apoptosis in certain cell types, although these effects may be independent of its adrenoceptor activity.[13][14]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific α1-adrenoceptor subtype using a competition binding assay with a known radioligand, such as [3H]-prazosin.[8][15][16]
Objective: To determine the inhibitory constant (Ki) of this compound at a specific human α1-adrenoceptor subtype (e.g., α1A, α1B, or α1D) expressed in a cell line.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human α1-adrenoceptor subtype of interest.
-
[3H]-prazosin (Radioligand).
-
This compound (Test compound).
-
Phentolamine or unlabeled prazosin (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (Cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in the binding buffer to a final protein concentration of 20-50 µg per well.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL binding buffer, 50 µL [3H]-prazosin (at a final concentration near its KD, e.g., 0.5-1.0 nM), and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM phentolamine), 50 µL [3H]-prazosin, and 100 µL of membrane suspension.
-
Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10-11 M to 10-5 M), 50 µL [3H]-prazosin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to separate bound from free radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-prazosin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.
-
Protocol 2: Functional Antagonism Assay (Schild Analysis)
This protocol outlines an ex vivo organ bath experiment to determine the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit agonist-induced vasoconstriction in isolated arterial tissue.[1][6]
Objective: To quantify the competitive antagonism of this compound at α1-adrenoceptors in smooth muscle tissue.
Materials:
-
Isolated tissue preparation (e.g., rabbit ear artery, rat aorta).
-
Norepinephrine or Phenylephrine (Agonist).
-
This compound (Antagonist).
-
Krebs-Henseleit solution (or similar physiological salt solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and cut it into rings (2-3 mm in length).
-
Mounting: Mount the arterial rings in the organ baths containing Krebs solution. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), replacing the Krebs solution every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash out and return to baseline.
-
Control Concentration-Response Curve (CRC): Once the baseline is stable, add the agonist (e.g., norepinephrine) in a cumulative, logarithmic manner (e.g., 10-9 M to 10-4 M) to generate the first CRC. Wash the tissues repeatedly until the tension returns to baseline.
-
Antagonist Incubation: Add a single, fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Second CRC: In the continued presence of this compound, generate a second agonist CRC. The curve should be shifted to the right.
-
Repeat: Wash the tissues and repeat steps 6 and 7 with increasing concentrations of this compound (typically 3-4 different concentrations).
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the concentration ratio (CR). This is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by graphing log(CR - 1) on the y-axis versus the negative log molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line. It represents the negative log of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's concentration-response curve.
-
This compound is a precise pharmacological tool that enables researchers to investigate the nuanced roles of α1-adrenoceptor subtypes. Its stereoselective properties, particularly the differential antagonism at α1D versus α1A receptors, allow for a clearer distinction between therapeutic effects and potential side effects mediated by these subtypes. The protocols provided herein offer standardized methods for characterizing the binding and functional activity of this compound and other novel ligands at α1-adrenoceptors, facilitating further advancements in adrenergic receptor pharmacology and drug development.
References
- 1. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of doxazosin in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of (R)-Doxazosin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and protocols for investigating the pharmacological effects of (R)-Doxazosin, the R-enantiomer of the widely used α1-adrenergic receptor antagonist, Doxazosin. This document details methodologies for key experiments, summarizes quantitative data, and provides visual representations of signaling pathways and experimental workflows.
Introduction to this compound
Doxazosin is a quinazoline derivative that is clinically used as a racemic mixture of its (R)- and (S)-enantiomers for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1]. The therapeutic effects of doxazosin are primarily attributed to its ability to selectively block α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck[1]. Emerging research has indicated that the two enantiomers of doxazosin may possess distinct pharmacological profiles. Understanding the specific effects of this compound is crucial for elucidating its therapeutic potential and side-effect profile.
Animal Models and Pharmacological Targets
Rats and rabbits are commonly used animal models to study the effects of doxazosin enantiomers on the cardiovascular and urogenital systems. Key pharmacological targets include α1-adrenergic receptor subtypes, particularly α1A and α1D, which are differentially distributed and mediate distinct physiological responses.
Key Tissues and Receptor Subtypes:
-
Rat Aorta: Primarily expresses α1D-adrenoceptors, mediating vasoconstriction. This tissue is a valuable tool for assessing the antagonist activity of this compound at this receptor subtype[2].
-
Rabbit Prostate: Rich in α1A-adrenoceptors, which are the primary target for the treatment of BPH. This model is used to evaluate the efficacy of this compound in relaxing prostatic smooth muscle[2].
-
Conscious Rats: In vivo studies using conscious rats, particularly strains like Sprague-Dawley, are essential for evaluating the systemic effects of this compound on blood pressure and heart rate[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in animal models.
Table 1: Antagonist Activity of Doxazosin Enantiomers at α1-Adrenoceptor Subtypes
| Enantiomer | Tissue (Primary Receptor) | Agonist | pA2 / pKB Value (Mean ± SEM) | Reference |
| (R)-(-)-Doxazosin | Rat Aorta (α1D) | Noradrenaline | 8.625 ± 0.053 | [2] |
| (S)-(+)-Doxazosin | Rat Aorta (α1D) | Noradrenaline | 9.503 ± 0.051 | [2] |
| (R)-(-)-Doxazosin | Rabbit Prostate (α1A) | Phenylephrine | Same as (S)-(+)-Doxazosin | [2] |
| (S)-(+)-Doxazosin | Rabbit Prostate (α1A) | Phenylephrine | Same as (R)-(-)-Doxazosin | [2] |
Table 2: Pharmacokinetic Parameters of Doxazosin Enantiomers in Conscious Rats Following Long-Term Oral Administration (8 mg/kg/day for 12 weeks)
| Enantiomer Administered | Plasma Concentration of (-)-Doxazosin (ng/mL) | Plasma Concentration of (+)-Doxazosin (ng/mL) | Reference |
| (-)-Doxazosin | 18.26 ± 3.55 | - | [4] |
| (+)-Doxazosin | - | 177.11 ± 20.66 | [4] |
| (±)-Doxazosin | 12.01 ± 2.45 | 96.56 ± 9.94 |
Table 3: Effects of Long-Term Doxazosin Enantiomer Administration on Blood Pressure in Conscious Rats
| Treatment (8 mg/kg/day for 12 weeks) | Maximal Decrease in Systolic Blood Pressure (SBP) | Rank Order of Hypotensive Action | Reference |
| (±)-Doxazosin | 29.3% (8h post-administration) | (±)-Doxazosin > (+)-Doxazosin >> (-)-Doxazosin | [3][4] |
| (+)-Doxazosin | Significant decrease | (±)-Doxazosin > (+)-Doxazosin >> (-)-Doxazosin | [3][4] |
| (-)-Doxazosin | No significant hypotensive effect | (±)-Doxazosin > (+)-Doxazosin >> (-)-Doxazosin | [3][4] |
Experimental Protocols
Protocol for Isolated Tissue Bath Assay: Rat Aorta and Rabbit Prostate
This protocol is designed to assess the antagonist activity of this compound at α1D and α1A-adrenoceptors.
Materials:
-
Male Sprague-Dawley rats and male New Zealand white rabbits.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Noradrenaline and Phenylephrine (agonists).
-
This compound and (S)-Doxazosin.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the thoracic aorta from the rat or the prostate gland from the rabbit.
-
Prepare aortic rings (2-3 mm) or prostatic smooth muscle strips.
-
Mount the tissues in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Generate cumulative concentration-response curves to the appropriate agonist (noradrenaline for aorta, phenylephrine for prostate).
-
Wash the tissues and incubate with varying concentrations of this compound or (S)-Doxazosin for 30-60 minutes.
-
Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Calculate the pA2 or pKB values to quantify the antagonist potency.
References
- 1. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (−)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (R)-Doxazosin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of (R)-Doxazosin.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of this compound important?
This compound, like its racemate Doxazosin, is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it possesses high permeability but suffers from poor aqueous solubility.[1] This low solubility can lead to variable oral bioavailability and limit its therapeutic efficacy.[1] Enhancing its aqueous solubility is a critical step in developing oral dosage forms with consistent and predictable absorption.
Q2: What are the primary methods to enhance the solubility of Doxazosin?
Several formulation strategies have been successfully employed to improve the solubility and dissolution rate of Doxazosin Mesylate. These include:
-
Nanotechnology Approaches: Nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly enhance the release properties of Doxazosin.[2][3]
-
Solid Dispersions: Incorporating Doxazosin into a carrier matrix, such as polyethylene glycol (PEG), can improve its dissolution efficiency.[4][5]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid and adsorbing it onto a carrier material, which has demonstrated improved bioavailability.[6]
-
Use of Excipients: The addition of superdisintegrants (e.g., Croscarmellose sodium) and surfactants (e.g., Sodium dodecyl sulfate) can facilitate the dissolution of Doxazosin in tablet formulations.[1]
-
Complexation: The formation of inclusion complexes, for instance with cyclodextrins, is another strategy to increase the aqueous solubility of poorly soluble drugs like Doxazosin.[1][7]
Q3: Are there specific considerations for the (R)-enantiomer of Doxazosin?
The available literature primarily focuses on the solubility enhancement of Doxazosin Mesylate, which is a racemic mixture. While the fundamental principles of solubility enhancement will apply to the (R)-enantiomer, it is important to consider that physicochemical properties, such as crystal packing and melting point, may differ between the racemate and the pure enantiomer. These differences could influence the effectiveness of a particular solubility enhancement technique. Experimental validation for this compound is crucial.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low drug loading in solid dispersion. | Poor miscibility of this compound with the selected polymer carrier. | Screen a variety of polymers with different polarities. Consider using a combination of carriers. Optimize the drug-to-carrier ratio through experimental design (e.g., factorial design). |
| Precipitation of drug from SNEDDS upon dilution. | The formulation is unable to maintain supersaturation in the aqueous environment of the gastrointestinal tract. | Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer) into the SNEDDS formulation. Optimize the surfactant-to-cosurfactant ratio to form a more stable nanoemulsion. |
| Inconsistent dissolution profiles between batches. | Variability in particle size distribution of the raw this compound or the final formulation. Inconsistent manufacturing process parameters. | Implement stringent particle size control for the starting material. Standardize all manufacturing process parameters, such as mixing time, speed, and temperature. |
| Nanosuspension shows particle aggregation over time. | Insufficient surface stabilization. | Optimize the concentration of the stabilizer (surfactant or polymer). Evaluate different types of stabilizers to find one that provides better steric or electrostatic stabilization. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving the solubility and dissolution of Doxazosin Mesylate.
Table 1: Comparison of Nanotechnology-Based Formulations [2]
| Formulation | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Release after 20 min (%) |
| Nanosuspension | 385 ± 13 | 0.049 ± 0.003 | +50 ± 4 | 91 ± 0.43 |
| Liquid SNEDDS | 224 ± 15 | 0.470 ± 0.01 | -5 ± 0.10 | 93 ± 4 |
| Solid SNEDDS | 79 ± 14 | 1.000 ± 0.00 | -18 ± 0.26 | 100 ± 2.72 |
Table 2: Effect of Solid Dispersion on Aqueous Solubility [4]
| Formulation | Aqueous Solubility (µg/mL) | Cumulative Drug Release after 60 min (%) |
| Doxazosin Mesylate (pure drug) | Not specified | Not specified |
| Doxazosin Mesylate with PEG 8000 | 13.3 | 44.48 |
| Fast-Dissolving Tablet with Solid Dispersion | - | 92.46 |
Experimental Protocols
1. Preparation of Doxazosin Mesylate Solid Dispersion (Kneading Method) [4]
-
Objective: To enhance the aqueous solubility of Doxazosin Mesylate by creating a solid dispersion with Polyethylene Glycol (PEG) 8000.
-
Materials: Doxazosin Mesylate, PEG 8000, Methanol.
-
Procedure:
-
Weigh the required amounts of Doxazosin Mesylate and PEG 8000 in a specific ratio (e.g., 1:3).
-
Transfer the powders to a clean, dry mortar.
-
Add a small volume of methanol to the powder mixture to form a paste-like consistency.
-
Knead the mixture thoroughly for a specified period (e.g., 30 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Pulverize the dried mass and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
2. Formulation of Fast-Dissolving Tablets (Direct Compression) [4]
-
Objective: To formulate fast-dissolving tablets of Doxazosin Mesylate using the prepared solid dispersion.
-
Materials: Doxazosin Mesylate-PEG 8000 solid dispersion, Superdisintegrant (e.g., coprocessed mixture of crospovidone and croscarmellose sodium), Microcrystalline cellulose (binder/filler), Magnesium stearate (lubricant), Talc (glidant).
-
Procedure:
-
Accurately weigh all the ingredients as per the desired formulation.
-
Sieve the solid dispersion and other excipients through a suitable mesh sieve to ensure uniformity.
-
Mix the solid dispersion, superdisintegrant, and binder in a blender for a specified time (e.g., 15 minutes).
-
Add the lubricant and glidant to the blend and mix for a shorter duration (e.g., 5 minutes).
-
Compress the final blend into tablets using a tablet compression machine with appropriate tooling.
-
Evaluate the prepared tablets for various parameters such as hardness, friability, disintegration time, and in-vitro drug release.
-
Visualizations
References
- 1. metfop.edu.in [metfop.edu.in]
- 2. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems | ADMET and DMPK [pub.iapchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Stability of (R)-Doxazosin in different solvents and buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-Doxazosin in various solvents and buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Is there a concern for chiral inversion of this compound to (S)-Doxazosin under typical experimental conditions?
A1: Based on available research, the enantiomers of doxazosin have been shown to be stable with no racemization observed in vitro in plasma samples during sample preparation, centrifugation, and HPLC analysis.[1] This suggests that for many standard laboratory procedures, chiral inversion is not a significant concern.
Q2: What are the primary degradation pathways for Doxazosin?
A2: Doxazosin is most susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3] It is relatively stable under thermal and photolytic stress.[2][3]
Q3: In which solvents is Doxazosin Mesylate most soluble?
A3: Doxazosin mesylate exhibits good solubility in dimethylsulfoxide (DMSO) and dimethylformamide. It is slightly soluble in methanol, ethanol, and water, and has very low solubility in acetone and methylene chloride.[4]
Q4: How does pH affect the stability of Doxazosin?
A4: Doxazosin is more prone to degradation in both acidic and basic environments. Acidic degradation has been observed to follow zero-order kinetics, while alkaline degradation follows first-order kinetics.[5] It is practically insoluble in phosphate buffers at pH 5.8 and 7.2.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent analytical results for Doxazosin stability studies. | Sample degradation during preparation or storage. | Prepare solutions fresh and protect from light. For storage, especially in aqueous buffers, it is recommended not to store for more than one day.[6] Consider using a solvent like DMSO for stock solutions where it is more stable. |
| Precipitation of Doxazosin in aqueous buffers. | Low solubility of Doxazosin at certain pH values. | Doxazosin has low solubility in neutral to slightly acidic phosphate buffers.[7] For aqueous studies, consider preparing a stock solution in DMSO and then diluting it with the aqueous buffer of choice to the desired concentration.[6] |
| Appearance of unexpected peaks in chromatograms during stability testing. | Formation of degradation products. | Doxazosin degrades under acidic, alkaline, and oxidative stress.[2][3] Refer to the forced degradation data to identify potential degradation products and ensure your analytical method can resolve these from the parent compound. |
| Difficulty in achieving baseline separation of Doxazosin from its enantiomer. | Inappropriate chiral chromatography conditions. | An ovomucoid column with an isocratic mobile phase of methanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v) has been shown to provide baseline chiral separation.[3] |
Quantitative Stability Data
The following tables summarize the stability of Doxazosin Mesylate under various forced degradation conditions. As research indicates no chiral inversion under analytical conditions, this data is considered representative for this compound.[1]
Table 1: Stability of Doxazosin Mesylate under Hydrolytic Conditions
| Condition | Temperature | Time | Observations | Kinetics | Reference |
| 1M HCl | 70°C | 45 min | Significant degradation | Zero-order | [2] |
| 1M NaOH | 70°C | 45 min | Significant degradation | First-order | [2] |
| Water | 70°C | 24 hours | Stable | - |
Table 2: Stability of Doxazosin Mesylate under Oxidative Conditions
| Condition | Temperature | Time | Observations | Reference |
| 3% H₂O₂ | Room Temp | 1 hour | Significant degradation | [5] |
| 5% H₂O₂ | Room Temp | 30 min | Significant degradation | [5] |
| 10% H₂O₂ | Room Temp | 15 min | Significant degradation | [5] |
Table 3: Stability of Doxazosin Mesylate under Physical Degradation Conditions
| Condition | Time | Observations | Reference |
| Thermal (105°C) | 7 days | Stable | |
| Photolytic (UV light at 254 nm) | 7 days | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound mesylate at a concentration of 1 mg/mL in methanol.[2]
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 1M HCl to a final concentration of 100 µg/mL. Incubate at 70°C and collect samples at various time points (e.g., 0, 9, 18, 27, 36, 45 minutes).[2] Neutralize samples with 1M NaOH before analysis.[2]
-
Alkaline Hydrolysis: Dilute the stock solution with 1M NaOH to a final concentration of 100 µg/mL. Incubate at 70°C and collect samples at the same time points as for acid hydrolysis.[2] Neutralize samples with 1M HCl before analysis.[2]
-
Oxidative Degradation: Dilute the stock solution with 3%, 5%, or 10% H₂O₂ to a final concentration of 100 µg/mL.[2] Keep at room temperature and collect samples at appropriate time intervals (e.g., 15, 30, 60 minutes).[5]
-
Thermal Degradation: Expose the solid drug substance or a solution to high temperature (e.g., 105°C) for an extended period (e.g., 7 days).
-
Photolytic Degradation: Expose a solution of the drug (e.g., 1 mg/mL in methanol) to UV light (e.g., at 254 nm) for an extended period (e.g., 7 days).
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. An example of such a method is provided below.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a validated HPLC method for the quantification of Doxazosin in the presence of its degradation products.[2]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: LiChrosphere 100 RP-18 (250 x 4.0 mm, 5 µm).[2]
-
Mobile Phase: Methanol:Water (60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 247 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.[2]
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Doxazosin's mechanism of action.
References
- 1. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha1-adrenergic receptor antagonist doxazosin inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Doxazosin for Cell-Based Assays
Welcome to the technical support center for utilizing (R)-Doxazosin in your cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly cell-type dependent. For a new cell line, we recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A starting range of 1 µM to 50 µM is advisable for most cancer cell lines.[1][2][3] For non-cancer cell lines, concentrations up to 50 µM have been shown to have minimal toxicity in some cases, such as human fibroblasts (IMR-90).[4]
Q2: How long should I incubate my cells with this compound?
A2: Incubation time depends on the assay being performed.
-
Early Gene Expression/Signaling Events: 6 to 24 hours of incubation may be sufficient to observe changes in gene expression or the activation of signaling proteins like caspases.[1][5]
-
Cell Viability and Apoptosis Assays: 24 to 72 hours is a standard incubation period to observe significant effects on cell viability and to quantify apoptosis.[1][2][3]
-
Long-term Effects: For studies on long-term outcomes like clonogenic survival, longer incubation periods may be necessary.
We recommend a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal endpoint for your specific experimental goals.
Q3: What solvent should I use to dissolve this compound, and what is the appropriate vehicle control?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to use a vehicle control in your experiments, which consists of treating cells with the same final concentration of DMSO used in the highest this compound treatment group. This ensures that any observed effects are due to the compound and not the solvent.
Q4: this compound appears to have effects independent of its α1-adrenoceptor antagonism. What are the known signaling pathways it affects?
A4: Yes, the anti-neoplastic effects of doxazosin are often unrelated to its α1-adrenergic blocking activity.[5][6][7] It has been shown to induce apoptosis and autophagy through several pathways, including:
-
Death Receptor-Mediated Apoptosis: Upregulation of Fas/CD95, recruitment of FADD, and activation of Caspase-8 and Caspase-3.[1][5]
-
TGF-β Signaling: Activation of the Transforming Growth Factor-β pathway.[5][8]
-
JAK/STAT Pathway Inhibition: Suppression of JAK/STAT phosphorylation.[9]
-
Autophagy Induction: Doxazosin can induce autophagy, which may contribute to its anticancer effects in combination with other drugs.[4][6]
-
Inhibition of Angiogenesis and Vasculogenic Mimicry: Downregulation of the VEGF-A/VE-cadherin/mTOR/MMP pathway.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxicity Observed | 1. Concentration is too low.2. Incubation time is too short.3. Cell line is resistant.4. Compound degradation. | 1. Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 100 µM).2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Verify the known sensitivity of your cell line from literature. Consider using a positive control known to induce apoptosis in your cell line.4. Prepare fresh stock solutions of this compound. |
| High Cell Death in Vehicle Control | 1. DMSO concentration is too high and causing toxicity.2. Contamination in the cell culture. | 1. Ensure the final DMSO concentration is below 0.5% (v/v), and ideally below 0.1%. Test the toxicity of your DMSO concentration alone.2. Check cultures for microbial contamination. If contaminated, discard the culture and start a new one from a frozen stock.[11] |
| Precipitate Forms in Culture Medium | 1. this compound has limited solubility in aqueous media.2. Interaction with components in the serum or medium. | 1. Do not exceed the solubility limit. Prepare the final dilution from a concentrated stock just before use. Gently warm the medium to 37°C and swirl to help dissolve the compound.[11]2. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or confluency.2. Inconsistent incubation times or compound concentrations.3. Lot-to-lot variability in serum or reagents. | 1. Use cells within a consistent, low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment.2. Maintain meticulous records and adhere strictly to the established protocol.3. Test new lots of serum or critical reagents before use in large-scale experiments.[11] |
Data Presentation: this compound Concentrations in Cell-Based Assays
Table 1: Effective Concentrations and IC50 Values of Doxazosin in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration Range / IC50 | Incubation Time | Reference(s) |
| PC-3 | Human Prostate Cancer | MTT Assay | 0 - 35 µM | 24 hours | [1] |
| PC-3 | Human Prostate Cancer | CCK-8 Assay | IC50: 25.42 µM | 72 hours | [3] |
| PC-3 | Human Prostate Cancer | MTT Assay | IC50: 38.60 µM | Not Specified | [3] |
| BPH-1 | Human Benign Prostate Epithelial | MTT Assay | 0 - 35 µM | 24 hours | [1] |
| LNCaP | Human Prostate Cancer | MTT Assay | IC50: 28.11 µM | Not Specified | [3] |
| HL-1 | Mouse Cardiomyocyte | MTT Assay | 0.1 - 50 µM | 48 hours | [2] |
| 4T1 | Mouse Breast Cancer | MTT Assay | IC50: 7.73 µM | Not Specified | [12] |
| BT-549 | Human Breast Cancer | MTT Assay | IC50: 24.82 µM | Not Specified | [12] |
| KB | Human Oral Cancer | MTT Assay | 2.5 - 100 µM | 24 hours | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used in studies on prostate and cardiomyocyte cells.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Hoechst Staining
This protocol allows for the morphological evaluation of apoptosis based on nuclear condensation and fragmentation.[1][2]
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible plate. Treat with this compound as described above for the desired time.
-
Cell Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add Hoechst 33258 or 33342 staining solution (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips onto glass slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained, and/or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.
Visualizations: Signaling Pathways and Workflows
Caption: Doxazosin-induced death receptor signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Doxazosin in Prostate and Bladder Cancers - UCL Discovery [discovery.ucl.ac.uk]
- 7. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxazosin inhibits vasculogenic mimicry in human non‑small cell lung cancer through inhibition of the VEGF‑A/VE‑cadherin/mTOR/MMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of (R)-Doxazosin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of (R)-Doxazosin.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a quinazoline derivative that functions as a competitive alpha-1 adrenergic receptor antagonist.[1] Its primary therapeutic effects in treating benign prostatic hyperplasia (BPH) and hypertension are achieved through the selective inhibition of postsynaptic alpha-1 receptors, particularly the alpha-1a, alpha-1b, and alpha-1d subtypes, on vascular smooth muscle and in the prostate gland and bladder neck.[2][3] This leads to relaxation of blood vessels and muscles, resulting in decreased peripheral vascular resistance and improved urinary flow.[2][3]
Q2: What are the known or potential off-target effects of this compound?
This compound has been observed to exert several off-target effects, which may contribute to both adverse reactions and potential therapeutic applications beyond its primary indications. These include:
-
Anti-angiogenic and Anti-tumor Effects: Doxazosin can inhibit the vascular endothelial growth factor (VEGF)-induced signaling pathway by interfering with VEGFR-2 phosphorylation and downstream effectors like PI3K, Akt, and mTOR.[4] It has also been shown to suppress the JAK/STAT signaling pathway, which is implicated in cell proliferation and apoptosis.[5]
-
Induction of Apoptosis: In prostate cells, doxazosin can induce apoptosis through a death receptor-mediated pathway, involving the activation of caspase-8 and caspase-3.[6]
-
Modulation of the Renin-Angiotensin System (RAS): Studies have shown that doxazosin can modify the activity of RAS-regulating aminopeptidases in tumor cell lines, which could influence cell proliferation.[7]
-
Disruption of p38/MK2 Protein-Protein Interaction: Doxazosin has been identified as a disruptor of the p38/MK2 complex, a key pathway in regulating proinflammatory cytokine production, suggesting a potential role in modulating neuroinflammation.[8]
-
Cardiovascular Effects: While the on-target alpha-1 blockade contributes to its antihypertensive effect, off-target actions may be involved in other cardiovascular responses. For instance, the enantiomers of doxazosin have shown differential effects on heart tissue that are independent of alpha-1 adrenoceptors.[9]
Q3: How does the stereochemistry of Doxazosin influence its off-target effects?
The chiral center in doxazosin can lead to stereoselective off-target effects. While both enantiomers have similar activity at the therapeutic target α(1A)-adrenoceptors in the prostate, they exhibit different activities at other sites.[9] For example, (+)doxazosin has a higher blocking activity against α(1D)-adrenoceptors in the aorta compared to (-)doxazosin.[9] Furthermore, the enantiomers produce opposite inotropic effects in atrial tissue through a mechanism independent of α(1)-adrenoceptors.[9] This highlights the importance of studying the specific enantiomer, this compound, to understand its unique off-target profile.
Q4: What are the general strategies to minimize off-target effects of small molecules like this compound?
Minimizing off-target effects is a critical aspect of drug development.[10] Key strategies include:
-
Rational Drug Design: Utilizing computational and structural biology tools to design molecules with high specificity for the intended target.[10]
-
High-Throughput Screening (HTS): Rapidly testing a large number of compounds to identify those with the highest affinity and selectivity for the on-target, while having minimal activity on off-targets.[10]
-
Genetic and Phenotypic Screening: Employing techniques like CRISPR-Cas9 or RNA interference to understand the pathways and potential off-target interactions of a drug in cellular or organismal models.[10]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the molecule to improve its selectivity profile.
Troubleshooting Guides
Problem 1: Unexplained anti-proliferative or pro-apoptotic effects in cell-based assays.
-
Possible Cause: Off-target inhibition of the VEGFR-2/Akt/mTOR or JAK/STAT signaling pathways, or induction of the death receptor-mediated apoptosis pathway.[4][5][6]
-
Troubleshooting Steps:
-
Pathway-Specific Western Blot Analysis:
-
Assess the phosphorylation status of key proteins in the suspected off-target pathways (e.g., p-VEGFR-2, p-Akt, p-mTOR, p-JAK1/2, p-STAT1/3). A decrease in phosphorylation upon treatment with this compound would suggest pathway inhibition.[4][5]
-
Probe for cleaved caspase-8 and cleaved caspase-3 to determine if the extrinsic apoptosis pathway is activated.[6]
-
-
Cell Migration and Tube Formation Assays:
-
To investigate anti-angiogenic effects, perform these assays with endothelial cells (e.g., HUVECs) in the presence of this compound. Inhibition of cell migration and tube formation would support an off-target effect on angiogenesis-related pathways.[4]
-
-
Gene Expression Analysis:
-
Use real-time RT-PCR or microarray analysis to examine changes in the expression of genes involved in proliferation, apoptosis, and immune defense.[11]
-
-
Problem 2: Inconsistent results in binding affinity assays.
-
Possible Cause: Non-specific binding to plasma proteins or other macromolecules in the assay system. Doxazosin is known to be highly bound to plasma proteins.[12]
-
Troubleshooting Steps:
-
Equilibrium Dialysis:
-
Perform equilibrium dialysis to determine the fraction of this compound bound to plasma proteins in your experimental model (human, rat, dog, etc.).[12] This will help in calculating the unbound, pharmacologically active concentration.
-
-
Competition Binding Assays:
-
Use a radiolabeled ligand with known affinity for the target receptor and perform competition binding with increasing concentrations of this compound to determine its Ki value.[13]
-
-
Control for Non-Specific Binding:
-
In all binding assays, include a condition with a high concentration of an unlabeled ligand to determine the level of non-specific binding.
-
-
Quantitative Data Summary
Table 1: Binding Affinities of Doxazosin and its Enantiomers
| Compound | Receptor/Target | Assay System | Affinity Metric | Value | Reference |
| 3H-Doxazosin | α1-adrenergic receptors | Canine Brain | Kd | 0.19 nM | [14] |
| 3H-Doxazosin | α1-adrenergic receptors | Human Prostate | Kd | 0.2 nM | [14] |
| (-)Doxazosin | α(1D)-adrenoceptors | Rat Aorta | pA2 | 8.625 ± 0.053 | [9] |
| (+)Doxazosin | α(1D)-adrenoceptors | Rat Aorta | pA2 | 9.503 ± 0.051 | [9] |
| (-)Doxazosin | α(1A)-adrenoceptors | Rabbit Prostate | pKB | Same as (+)Doxazosin | [9] |
| (+)Doxazosin | α(1A)-adrenoceptors | Rabbit Prostate | pKB | Same as (-)Doxazosin | [9] |
| Doxazosin | p38/MK2 PPI | TR-FRET Assay | IC50 | ~2.2 µM | [8] |
Table 2: Plasma Protein Binding of Doxazosin Enantiomers
| Enantiomer | Species | Concentration Range (ng/mL) | Protein Binding (%) | Reference |
| (-)Doxazosin | Human, Rat, Dog | 200 - 800 | 89.4 - 94.3 | [12] |
| (+)Doxazosin | Human, Rat, Dog | 200 - 800 | 90.9 - 95.4 | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Phosphorylated Signaling Proteins
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs, cancer cell lines) and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell or tissue homogenates expressing the target receptor.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) and increasing concentrations of unlabeled this compound to the membrane preparation.
-
Incubation: Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the assay mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[13]
Visualizations
Caption: Off-target inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Off-target inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Logical workflow for identifying off-target effects of this compound.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Common questions about doxazosin - NHS [nhs.uk]
- 4. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of Doxazosin on Renin-Angiotensin-System- Regulating Aminopeptidase Activities in Neuroblastoma and Glioma Tumoral Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Molecular targets of doxazosin in human prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding and functional properties of doxazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent chiral inversion of doxazosin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the chiral inversion of doxazosin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is chiral inversion and why is it a concern for doxazosin?
A1: Chiral inversion is the conversion of one enantiomer (a non-superimposable mirror image of a molecule) into its opposite enantiomer. Doxazosin has a chiral center, and its enantiomers can exhibit different pharmacological and toxicological profiles. The chiral center in doxazosin is located at the alpha-position to a carbonyl group, which makes it susceptible to racemization (conversion to a 1:1 mixture of both enantiomers) under certain conditions. Uncontrolled chiral inversion during sample preparation can lead to inaccurate quantification of the individual enantiomers, potentially impacting pharmacokinetic, pharmacodynamic, and toxicological assessments.
Q2: Under what conditions is doxazosin susceptible to chiral inversion?
A2: The primary risk factors for chiral inversion of molecules with a chiral center alpha to a carbonyl group, like doxazosin, are exposure to acidic or basic conditions, elevated temperatures, and certain solvents. The mechanism involves the formation of a planar enol or enolate intermediate, which loses its chirality. When this intermediate is reprotonated, it can form either enantiomer with equal probability, leading to racemization.[1][2][3][4][5]
Q3: Have studies shown that doxazosin undergoes chiral inversion during sample preparation?
A3: Several studies conducting enantioselective analysis of doxazosin have reported no observable chiral inversion during their specific sample preparation and analytical procedures.[6] One such study involved liquid-liquid extraction under alkaline conditions, followed by analysis with a mobile phase at pH 5.32, and found the enantiomers to be stable throughout the process.[6] Another validated method also reported no chiral inversion during plasma storage and preparation. However, forced degradation studies have shown that doxazosin degrades under acidic and basic hydrolysis, especially at elevated temperatures, indicating the molecule's lability under these stress conditions.[7][8] Therefore, while stable under optimized conditions, the potential for chiral inversion under non-ideal conditions remains a significant concern.
Q4: What are the key recommendations to prevent chiral inversion of doxazosin?
A4: To minimize the risk of chiral inversion, it is crucial to maintain mild conditions throughout the sample preparation process. This includes:
-
pH Control: Avoid strongly acidic or basic conditions. Whenever possible, work with buffered solutions in a neutral or near-neutral pH range.
-
Temperature Control: Perform all sample preparation steps at ambient or reduced temperatures. Avoid heating samples unless absolutely necessary and validated for enantiomeric stability.
-
Solvent Selection: Use neutral, aprotic solvents where possible. If protic solvents are required, ensure the pH is controlled.
-
Time Efficiency: Minimize the time samples are exposed to potentially harsh conditions. Process samples promptly after collection and preparation.
-
Method Validation: Always validate your analytical method to confirm the absence of chiral inversion under your specific experimental conditions. This can be done by analyzing a sample spiked with a single enantiomer and checking for the appearance of the other enantiomer.
Troubleshooting Guide: Preventing Doxazosin Chiral Inversion
This guide addresses specific issues that may arise during the sample preparation of doxazosin for chiral analysis.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent enantiomeric ratio between replicate samples. | Partial racemization is occurring variably due to inconsistent sample handling. | Standardize Procedures: Ensure uniform timing, temperature, and pH for all samples. Use automated liquid handlers for improved consistency. pH Control: Buffer all aqueous solutions to a neutral pH (6-7.5). Temperature: Prepare samples on an ice bath to minimize thermal effects. |
| Higher than expected concentration of the "inactive" enantiomer. | Chiral inversion has occurred during sample extraction or processing. | Review Extraction pH: If using liquid-liquid or solid-phase extraction, assess the pH of the solutions. For doxazosin, extraction under mildly alkaline conditions has been shown to be safe.[6] Avoid strong bases like 1M NaOH, especially with heating. Gentle Solvents: Use the mildest effective solvents for extraction and reconstitution. Evaporation Temperature: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at room temperature instead of high heat. |
| Loss of enantiomeric purity over time in processed samples. | The storage conditions of the processed sample are promoting racemization. | Storage Conditions: Store extracts and reconstituted samples at low temperatures (e.g., -20°C or -80°C) in a neutral pH buffer or aprotic solvent. Protect from Light: While degradation by light is a separate issue, it is good practice to protect samples from light to prevent any potential photochemical reactions. Doxazosin is relatively stable under photolytic conditions, but this minimizes variables.[8] |
| Peak tailing or broadening in the chiral chromatogram. | This can be a sign of on-column degradation or interaction, although less common for inversion. | Mobile Phase pH: Ensure the mobile phase pH is compatible with the chiral stationary phase and is in a range where doxazosin is stable (e.g., around pH 5.3).[6] Column Temperature: Maintain a consistent and moderate column temperature during analysis. |
Experimental Protocol: Enantioselective Analysis of Doxazosin in Plasma
This protocol is based on a validated method shown to prevent chiral inversion during sample preparation and analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., prazosin in methanol).
-
Add 50 µL of 1 M sodium hydroxide solution to basify the sample. (Note: While this is a basic condition, the brief exposure at room temperature in this validated method did not cause inversion).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 3:2 v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chiral HPLC-MS/MS Conditions
-
Chiral Column: Ovomucoid-based or polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 5mM ammonium acetate with 0.016% formic acid, adjusted to a final pH that ensures stability and good chromatography). A previously successful mobile phase used a phosphate buffer at pH 5.32 with acetonitrile.[6]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Prevention of Chiral Inversion
The following diagrams illustrate the factors that can lead to chiral inversion and the workflow for preventing it.
Caption: Factors influencing doxazosin's chiral stability.
Caption: Experimental workflow for preventing chiral inversion.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Racemization at stereogenic centre - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Enhancing the Yield of Asymmetric Synthesis of (R)-Doxazosin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and enantioselectivity of the asymmetric synthesis of (R)-Doxazosin.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in the asymmetric synthesis of this compound?
A1: The asymmetric synthesis of this compound hinges on the enantioselective preparation of its chiral intermediate, (R)-1,4-benzodioxane-2-carbonyl piperazine. A highly effective method for achieving this is through the asymmetric hydrogenation of a prochiral 2-substituted 1,4-benzodioxine precursor. Subsequent coupling with 4-amino-2-chloro-6,7-dimethoxyquinazoline and final salt formation complete the synthesis.
Q2: How can I improve the enantiomeric excess (e.e.) of my reaction?
A2: Achieving high enantioselectivity is a common challenge.[1] Several factors can influence the enantiomeric excess:
-
Chiral Catalyst/Ligand Choice: The selection of the chiral catalyst or ligand is paramount for stereocontrol. For the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, iridium-based catalysts with specific chiral ligands have shown excellent results.[2][3]
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1]
-
Solvent System: The polarity and coordinating ability of the solvent can impact the catalyst's performance and, consequently, the e.e.
Q3: What are common causes of low yield in the synthesis of the quinazoline core?
A3: Low yields in the formation of the quinazoline portion of doxazosin can arise from several issues:
-
Incomplete Reactions: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. Extending the reaction time or moderately increasing the temperature might be necessary.
-
Side Product Formation: The formation of undesired byproducts, such as quinazolinones, can reduce the yield of the desired product.
-
Suboptimal Catalyst: The choice of catalyst for the coupling reaction is crucial. Screening different catalysts, such as Lewis acids or transition metals, may be required to find the most effective one for your specific substrates.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis can be a valuable tool for improving yields and reducing reaction times in the synthesis of quinazoline derivatives. It can help to drive reactions to completion more quickly and under milder conditions than conventional heating.
Troubleshooting Guides
Guide 1: Low Yield in Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines
| Problem | Possible Cause | Recommended Solution |
| Low Conversion of Starting Material | Inactive or insufficient catalyst. | Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Increase catalyst loading in small increments. |
| Non-optimal reaction temperature or pressure. | Gradually increase the reaction temperature or hydrogen pressure within safe limits. Monitor for side product formation. | |
| Presence of catalyst poisons. | Ensure all reagents and solvents are pure and free from impurities that could deactivate the catalyst (e.g., sulfur compounds). | |
| Product Degradation | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time by running small-scale experiments and monitoring the reaction progress. |
Guide 2: Poor Enantioselectivity (Low e.e.) in Asymmetric Hydrogenation
| Problem | Possible Cause | Recommended Solution |
| Low Enantiomeric Excess | Suboptimal chiral ligand. | Screen a variety of chiral ligands. For the iridium-catalyzed asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, ligands such as (R,R,R,R)-BIDIME-dimer have proven highly effective.[2] |
| Racemization of the product. | Ensure that the work-up and purification conditions are not harsh enough to cause racemization. Avoid strongly acidic or basic conditions if the product is sensitive. | |
| Incorrect catalyst preparation. | Prepare the catalyst in situ according to a reliable protocol to ensure the formation of the active chiral complex. |
Experimental Protocols & Data
Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines
A highly efficient method for the synthesis of the chiral 1,4-benzodioxane core of this compound is the iridium-catalyzed asymmetric hydrogenation of the corresponding 1,4-benzodioxine precursor.[2][4]
Reaction Scheme:
Caption: Asymmetric hydrogenation of a 2-substituted 1,4-benzodioxine.
Detailed Protocol:
-
To a vial under an inert atmosphere, add the 2-substituted 1,4-benzodioxine substrate (0.2 mmol), [Ir(cod)Cl]₂ (0.002 mmol), and the chiral ligand (e.g., (R,R,R,R)-BIDIME-dimer, 0.006 mmol).[4]
-
Add anhydrous solvents, such as a mixture of THF (0.3 mL) and MeOH (0.3 mL).[4]
-
Add an additive, such as acetic acid (8 mmol).[4]
-
Pressurize the vessel with hydrogen gas (600 psi) and stir the reaction at a controlled temperature (e.g., 50 °C) for 24 hours.[4]
-
After the reaction is complete, carefully vent the hydrogen and concentrate the mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess using chiral HPLC or SFC.[4]
Quantitative Data for Asymmetric Hydrogenation:
| Substrate (2-substituted-1,4-benzodioxine) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 2-Cyclopropyl-1,4-benzodioxine | (R)-2-Cyclopropyl-1,4-benzodioxane | >98 | 95:5 |
| 2-Phenyl-1,4-benzodioxine | (R)-2-Phenyl-1,4-benzodioxane | >98 | 98:2 |
| 2-(4-Methoxyphenyl)-1,4-benzodioxine | (R)-2-(4-Methoxyphenyl)-1,4-benzodioxane | >98 | >99:1 |
| 2-Ethyl-1,4-benzodioxine | (R)-2-Ethyl-1,4-benzodioxane | >98 | 90:10 |
Data adapted from Chong, E., et al. (2019).[2]
Visualized Workflows and Logic
Experimental Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric hydrogenation.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting low enantiomeric excess.
References
- 1. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (R)-Doxazosin in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with (R)-Doxazosin in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound, a quinazoline-based α1-adrenergic receptor antagonist, induces apoptosis in various cancer cell lines, including prostate and breast cancer.[1][2] This anti-cancer effect is often independent of its α1-adrenoceptor blockade activity.[2][3] Key signaling pathways involved include the activation of the death receptor-mediated apoptotic pathway through Fas/FADD/Caspase-8, inhibition of the PI3K/Akt survival pathway, and induction of autophagy.[2][4][5]
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
A2: Resistance to this compound can be multifactorial. Potential mechanisms include:
-
Intrinsic Resistance: Some cell lines may have inherent resistance due to the upregulation of pro-survival pathways that counteract the apoptotic signals induced by doxazosin. This can include constitutive activation of receptor tyrosine kinases like c-MET and EGFR.[6]
-
Acquired Resistance: While specific studies on acquired resistance to doxazosin are limited, general mechanisms of drug resistance could apply. These may include the upregulation of drug efflux pumps (e.g., P-glycoprotein), alterations in the drug target, or the activation of alternative survival pathways.[7][8]
-
Experimental Issues: Suboptimal drug concentration, improper cell culture conditions, or high cell confluence can also lead to an apparent lack of response.
Q3: Can this compound be used to overcome resistance to other anti-cancer drugs?
A3: Yes, studies have shown that doxazosin can overcome resistance to other targeted therapies. For example, in non-small cell lung cancer, pancreatic cancer, and glioblastoma cell lines, doxazosin has been shown to overcome resistance to the EGFR inhibitor osimertinib by inducing autophagy.[4][9][10] This suggests a potential role for doxazosin in combination therapies to re-sensitize resistant cancer cells.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. IC50 values (the concentration that inhibits 50% of cell viability) have been reported in the micromolar range. For instance, in triple-negative breast cancer cell lines MDA-MB-231 and BT549, the IC50 values were approximately 24-25 µM, while the 4T1 mouse mammary carcinoma cell line was more sensitive with an IC50 of 7.73 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can affect drug sensitivity. |
| Cell Line Insensitivity | Consider that your cell line may be intrinsically resistant. Analyze the expression and activation of key survival pathways such as PI3K/Akt, MEK/ERK, and JAK/STAT.[6] |
| Drug Inactivity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. |
| Short Treatment Duration | Extend the treatment duration (e.g., 24, 48, 72 hours) as the apoptotic effects of doxazosin may be time-dependent. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Inconsistent Cell Health | Ensure cells are healthy and free from contamination before starting an experiment. Monitor cell morphology and viability regularly. |
| Variations in Experimental Protocol | Strictly adhere to standardized protocols for cell seeding, drug treatment, and assay procedures. |
| Reagent Variability | Use fresh media and supplements. Ensure consistent quality of reagents like FBS. |
Data Presentation
Table 1: IC50 Values of Doxazosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23.93 | [6] |
| BT549 | Triple-Negative Breast Cancer | 24.82 | [6] |
| 4T1 | Mouse Mammary Carcinoma | 7.73 | [6] |
| PC-3 | Prostate Cancer | ~25 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, cleaved caspase-8, total caspase-8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
References
- 1. The alpha1-adrenergic receptor antagonist doxazosin inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Doxazosin Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway [frontiersin.org]
- 4. Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Suppression of TNBC metastasis by doxazosin, a novel dual inhibitor of c-MET/EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Light sensitivity and proper storage of (R)-Doxazosin solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of (R)-Doxazosin solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solutions?
A1: this compound solutions should be stored protected from light in a tightly sealed container to prevent photodegradation and solvent evaporation. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to maintain stability. Some studies have shown that doxazosin is stable in human plasma for up to 2 months when stored at -20°C[1]. It is also recommended to store the medicine in a closed container at room temperature, away from heat, moisture, and direct light[2].
Q2: Is this compound sensitive to light?
A2: Yes, doxazosin is a photolabile compound, meaning it is susceptible to degradation upon exposure to light, particularly UV radiation[3][4]. Studies have shown that both UV light (365 nm) and simulated solar light can cause changes in its spectral characteristics, indicating degradation[3]. Therefore, it is crucial to protect solutions from light during storage and handling.
Q3: What are the visible signs of this compound degradation in solution?
A3: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable method to assess the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry to monitor for the appearance of degradation products or a decrease in the concentration of the parent compound. Upon exposure to simulated solar light, changes in the UV spectrum of an aqueous doxazosin solution have been observed, with the intensity of the band at 246 nm gradually decreasing while the one at 328 nm grows[3].
Q4: Can I work with this compound solutions on an open lab bench?
A4: Given the light sensitivity of doxazosin, it is best practice to minimize its exposure to ambient light. When preparing and handling solutions, work in a dimly lit area or use amber-colored glassware or light-blocking tubes. For extended experimental procedures, it is advisable to wrap containers with aluminum foil or use light-protective covers[3].
Q5: What is the recommended solvent for this compound?
A5: Doxazosin mesylate is freely soluble in dimethylsulfoxide (DMSO), soluble in dimethylformamide, and slightly soluble in methanol, ethanol, and water[5]. The choice of solvent will depend on the specific experimental requirements. For cell-based assays, initial stock solutions are often prepared in DMSO and then further diluted in aqueous media.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage or light exposure. | 1. Prepare fresh solutions of this compound for each experiment. 2. Ensure solutions are stored in light-protected containers at the recommended temperature. 3. Verify the concentration and purity of your stock solution using a suitable analytical method (e.g., HPLC, UV-Vis). |
| Precipitate forms in the solution upon storage | Poor solubility or supersaturation of the compound in the chosen solvent, or degradation leading to less soluble products. | 1. Gently warm the solution and sonicate to aid dissolution. 2. Consider preparing a more dilute stock solution. 3. If using aqueous buffers, ensure the pH is compatible with the solubility of this compound. |
| Loss of compound activity over time | Chemical instability or degradation. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. For aqueous solutions used in experiments, it is recommended to prepare them fresh on the day of use[6]. 3. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
Experimental Protocols
Protocol 1: Photostability Assessment of this compound Solution
This protocol is adapted from studies on doxazosin photodegradation[3][4].
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., methanol or an aqueous buffer) at a known concentration (e.g., 1 mg/mL)[4].
-
Sample Exposure:
-
Transfer the solution into clear and amber-colored vials (or vials wrapped in aluminum foil to serve as a dark control).
-
Expose the clear vials to a controlled light source, such as a photostability chamber equipped with UV lamps (e.g., 320-400 nm) or a simulated solar light source[3][4].
-
Place the amber/wrapped vials alongside the clear vials as a control to account for any thermal degradation.
-
-
Time Points: Withdraw aliquots from each vial at specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis:
-
Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Alternatively, monitor changes in the UV-Visible spectrum of the solution over time[3].
-
-
Data Interpretation: Compare the results from the light-exposed samples to the dark controls to determine the rate and extent of photodegradation.
Protocol 2: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable container.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex or sonicate until the solid is completely dissolved.
-
Sterilization (if required): If the solution is for use in cell culture, sterilize it by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in light-protecting tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For immediate use, store a working aliquot at 2-8°C, protected from light, for a limited time.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Photostability testing workflow.
References
- 1. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Hypotensive Effects of (R)-Doxazosin in Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (R)-Doxazosin in animal studies. It provides practical troubleshooting advice and frequently asked questions to help mitigate the compound's known hypotensive side effects, ensuring animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypotension?
A1: this compound is a selective alpha-1 adrenergic receptor antagonist.[1][2] It blocks these receptors on vascular smooth muscle, leading to vasodilation (widening of blood vessels).[1][2] This reduces peripheral vascular resistance, which in turn causes a drop in blood pressure.[1]
Q2: How significant is the hypotensive effect of this compound in animal models?
A2: The hypotensive effect can be significant and is dose-dependent. In conscious Sprague-Dawley rats, a single 8 mg/kg oral dose of racemic (±)doxazosin resulted in a significant decrease in systolic blood pressure.[3][4] Long-term administration can lead to a more pronounced and sustained reduction in systolic, diastolic, and mean arterial pressures.[3][4]
Q3: What are the observable signs of hypotension in a research animal?
A3: Common signs of hypotension in laboratory animals include lethargy, decreased activity, and changes in respiration. In more severe cases, you might observe ataxia (loss of coordination) or loss of consciousness. Continuous blood pressure monitoring is the most reliable method for detection.
Q4: Can the hypotensive effects of this compound be mitigated?
A4: Yes, several strategies can be employed to mitigate hypotension. These range from careful dose selection and administration protocols to supportive care measures like fluid administration and the use of vasopressors in more severe cases.
Q5: Will mitigating hypotension interfere with my primary study objectives?
A5: It is crucial to select a mitigation strategy that does not confound your experimental results. For example, if you are studying the effects of this compound on a specific signaling pathway, you must ensure that any supportive care agent used does not interact with that pathway. Careful consideration of the mechanism of action of any adjunctive treatment is necessary.
Troubleshooting Guide
Issue 1: Severe hypotension and animal distress observed immediately after this compound administration.
-
Immediate Action:
-
Assess Vital Signs: Immediately check the animal's heart rate, respiratory rate, and blood pressure (if continuous monitoring is in place).
-
Administer Intravenous Fluids: If the animal has an IV catheter, administer a bolus of warmed isotonic crystalloids (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume.[5]
-
Consider Vasopressor Support: If hypotension persists despite fluid resuscitation, the administration of a vasopressor may be necessary. Norepinephrine is often a first-line choice.[6][7] It should be administered as a continuous rate infusion, with the dose titrated to effect.[6]
-
-
Follow-up Actions:
-
Review Dosage: Double-check your calculations for the dose of this compound administered.
-
Evaluate Animal Health: Ensure the animal was healthy and properly acclimatized before the experiment.
-
Refine Protocol: For future experiments, consider a dose-escalation protocol to allow the animal to acclimate to the drug's effects.
-
Issue 2: Gradual but significant drop in blood pressure over the course of the experiment.
-
Monitoring:
-
Continue to closely monitor blood pressure and the animal's clinical signs.
-
-
Intervention:
-
If blood pressure falls below a predetermined critical level, consider a slow infusion of intravenous fluids.
-
If the study design allows, reducing the depth of anesthesia (if applicable) can sometimes help to stabilize blood pressure, as many anesthetic agents have vasodilatory effects.[5]
-
-
Prevention:
-
Ensure the animal is well-hydrated before the start of the experiment.
-
For long-term studies, consider using an extended-release formulation of doxazosin if available and appropriate for the animal model, as this can lead to more stable plasma concentrations and a reduced incidence of severe hypotension.
-
Issue 3: No significant hypotensive effect is observed at the expected dose.
-
Verification:
-
Confirm the concentration and stability of your this compound solution.
-
Verify the route and success of administration. For oral gavage, ensure the full dose was delivered to the stomach.
-
Check the calibration and proper functioning of your blood pressure monitoring equipment.
-
-
Considerations:
-
Animal strain, age, and underlying health can influence the response to doxazosin.
-
The fed or fasted state of the animal can affect drug absorption.
-
Quantitative Data
Table 1: Hypotensive Effects of Doxazosin Enantiomers in Conscious Sprague-Dawley Rats (Long-Term Administration)
| Compound (8 mg/kg/day for 12 weeks) | Maximal Decrease in Systolic Blood Pressure (SBP) | Time to Maximal Decrease |
| (±)Doxazosin | 29.3% | 8 hours post-administration |
| (+)Doxazosin | Significantly smaller than (±)Doxazosin | 8 hours post-administration |
| (-)Doxazosin | No significant decrease | N/A |
Data sourced from a study on the long-term administration of doxazosin enantiomers in conscious rats.[3]
Table 2: Vasopressors for Management of Severe Hypotension
| Vasopressor | Onset of Action | Duration of Action | Key Considerations |
| Norepinephrine | 1-2 minutes | 1-2 minutes | First-line choice for distributive shock.[6] |
| Dopamine | < 5 minutes | < 10 minutes | Effects are dose-dependent. |
| Vasopressin | Peaks within 15 minutes of continuous infusion | Variable | Can be used as an adjunct to norepinephrine.[6] |
This table provides a general overview; specific dosages must be determined based on the animal model and experimental context.[6]
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Conscious Rats after Oral this compound Administration
-
Animal Model: Male Sprague-Dawley rats (10 weeks old, 300-320g).[3]
-
Acclimatization: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.[3]
-
Blood Pressure Measurement: Utilize a volume pressure recording system for non-invasive blood pressure measurement in conscious animals.[3]
-
Baseline Measurement: Obtain baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MBP) readings before drug administration.[3]
-
Drug Administration: Administer this compound via oral gavage at the desired dose.
-
Post-Administration Monitoring: Measure blood pressure at regular intervals (e.g., 2, 4, 8, and 12 hours) after administration to characterize the hypotensive response.[3]
Protocol 2: Management of Acute Hypotension with a Vasopressor
-
Establish IV Access: Ensure the animal has a patent intravenous catheter.
-
Prepare Infusion: Dilute norepinephrine in a suitable crystalloid solution (e.g., 5% dextrose in water) to the desired concentration. Protect the solution from light.[6]
-
Initial Fluid Bolus: Administer a bolus of warmed isotonic crystalloids.
-
Start Infusion: Begin the norepinephrine infusion at a low dose using a syringe pump for precise control.
-
Titrate to Effect: Continuously monitor blood pressure and adjust the infusion rate to achieve and maintain the target blood pressure.
-
Weaning: Once blood pressure is stable and the initial hypotensive insult has resolved, gradually decrease the infusion rate while continuing to monitor blood pressure.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (−)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 6. Pharmacist's Corner: Treating Severe Hypotension and Shock - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 7. Controversies regarding choice of vasopressor therapy for management of septic shock in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of (R)-Doxazosin versus (S)-Doxazosin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the (R) and (S) enantiomers of Doxazosin. It includes a summary of their differential effects on alpha-1 adrenoceptors, their distinct cardiac effects, and supporting experimental data and protocols.
Doxazosin, a quinazoline-based alpha-1 adrenoceptor antagonist, is clinically used as a racemic mixture for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The therapeutic action for BPH is primarily mediated by the blockade of α1A-adrenoceptors in the prostate, leading to smooth muscle relaxation. However, the accompanying blockade of α1D-adrenoceptors in vascular smooth muscle can lead to undesired side effects such as hypotension. The existence of a chiral center in Doxazosin's structure gives rise to two enantiomers, (R)-Doxazosin and (S)-Doxazosin, which exhibit distinct pharmacological profiles. Understanding these differences is crucial for the development of more selective and safer therapeutic agents.
Data Presentation: Quantitative Comparison of Doxazosin Enantiomers
The following tables summarize the key quantitative differences in the pharmacological activity of (R)- and (S)-Doxazosin based on experimental data.
| Enantiomer | Target | Tissue | Agonist | Parameter | Value |
| This compound | α1D-Adrenoceptor | Rat Aorta | Noradrenaline | pA2 | 8.625 ± 0.053[1] |
| (S)-Doxazosin | α1D-Adrenoceptor | Rat Aorta | Noradrenaline | pA2 | 9.503 ± 0.051[1] |
| This compound | α1A-Adrenoceptor | Rabbit Prostate | Phenylephrine | pKB | Not significantly different from (S)-Doxazosin[1] |
| (S)-Doxazosin | α1A-Adrenoceptor | Rabbit Prostate | Phenylephrine | pKB | Not significantly different from this compound[1] |
Table 1: Comparative Antagonist Potency at α1-Adrenoceptors. pA2 and pKB values represent the negative logarithm of the antagonist concentration required to shift the agonist concentration-response curve by a factor of two. A higher pA2 value indicates greater antagonist potency.
| Enantiomer | Tissue | Effect | Observation |
| This compound | Isolated Rat & Rabbit Heart Atria | Inotropic | Positive inotropic effect[1] |
| (S)-Doxazosin | Isolated Rat & Rabbit Heart Atria | Inotropic | Negative inotropic effect[1] |
| This compound | Isolated Rat & Rabbit Heart Atria | Chronotropic | No effect on atrial rate[1] |
| (S)-Doxazosin | Isolated Rat & Rabbit Heart Atria | Chronotropic | Decreased atrial rate[1] |
Table 2: Comparative Inotropic and Chronotropic Effects on Isolated Heart Tissue. These effects are reported to be independent of α1-adrenoceptor blockade.
Experimental Protocols
Determination of Antagonist Potency (pA2 and pKB) in Isolated Tissues
This protocol describes the methodology for determining the antagonist potency of Doxazosin enantiomers on isolated vascular and prostatic smooth muscle.
1. Tissue Preparation:
- Rat Aorta (for α1D-adrenoceptor activity): Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
- Rabbit Prostate (for α1A-adrenoceptor activity): Male New Zealand white rabbits are euthanized, and the prostate gland is dissected and placed in cold Krebs-Henseleit solution. Strips of prostatic smooth muscle are prepared.
2. Isolated Tissue Bath Setup:
- The tissue preparations (aortic rings or prostatic strips) are mounted in isolated organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.
- One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
- Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with the buffer being replaced every 15 minutes.
3. Experimental Procedure:
- After equilibration, cumulative concentration-response curves to an agonist (noradrenaline for aorta, phenylephrine for prostate) are generated to establish a baseline response.
- The tissues are then washed and incubated with a specific concentration of the antagonist ((R)- or (S)-Doxazosin) for a predetermined period (e.g., 30-60 minutes).
- A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
- This process is repeated with increasing concentrations of the antagonist.
4. Data Analysis (Schild Plot):
- The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
- A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
- For a competitive antagonist, the data should yield a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value. The pKB value is determined similarly.
Assessment of Inotropic and Chronotropic Effects in Isolated Atria
This protocol outlines the method for evaluating the effects of Doxazosin enantiomers on the contractility and rate of isolated heart atria.
1. Tissue Preparation:
- Rats or rabbits are euthanized, and the hearts are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
- The atria are carefully dissected from the ventricles. The right atrium (for chronotropic effects) and left atrium (for inotropic effects) are separated.
2. Isolated Tissue Bath Setup:
- The isolated atria are mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
- The right atrium is allowed to beat spontaneously, and the rate is recorded via a force transducer.
- The left atrium is electrically stimulated at a constant frequency (e.g., 1 Hz), and the developed tension (inotropic effect) is recorded.
- The preparations are allowed to equilibrate for at least 30-60 minutes.
3. Experimental Procedure:
- After equilibration, baseline atrial rate and contractile force are recorded.
- Cumulative concentrations of (R)- or (S)-Doxazosin are added to the organ bath.
- The effects on the rate of contraction (chronotropy) of the right atrium and the force of contraction (inotropy) of the left atrium are recorded at each concentration.
4. Data Analysis:
- Changes in atrial rate and contractile force are expressed as a percentage of the baseline values.
- Concentration-response curves are plotted to compare the effects of the two enantiomers.
Signaling Pathways and Experimental Workflows
Caption: Alpha-1 Adrenoceptor Signaling Pathway.
References
A Comparative Analysis of the Bioactivity of (R)-Doxazosin and Racemic Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline-based compound, is a well-established α1-adrenoceptor antagonist utilized in the clinical management of hypertension and benign prostatic hyperplasia (BPH). As a chiral molecule, doxazosin exists as two enantiomers: (R)-doxazosin and (S)-doxazosin. The commercially available drug is a racemic mixture of these two forms. Emerging research indicates that the bioactivity of doxazosin extends beyond its α1-adrenoceptor blockade, encompassing pro-apoptotic and anti-proliferative effects that are independent of this mechanism. This guide provides a comprehensive comparison of the bioactivity of this compound and racemic doxazosin, supported by experimental data, to inform further research and drug development endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data comparing the bioactivity of this compound, (S)-doxazosin, and the racemic mixture. It is established that (-)-doxazosin corresponds to the (R)-enantiomer and (+)-doxazosin to the (S)-enantiomer.
Table 1: α1-Adrenoceptor Antagonist Activity
| Compound | Tissue/Receptor | Agonist | Parameter | Value | Reference |
| This compound | Rabbit Ear Artery | Noradrenaline | pA2 | 7.91 ± 0.03 | [1] |
| Rabbit Mesenteric Artery | Noradrenaline | pA2 | 7.80 ± 0.05 | [1] | |
| Rabbit Pulmonary Artery | Noradrenaline | pA2 | 8.32 ± 0.06 | [1] | |
| Rat Aorta (α1D) | Noradrenaline | pA2 | 8.625 ± 0.053 | [2] | |
| (S)-Doxazosin | Rabbit Ear Artery | Noradrenaline | pA2 | 7.53 ± 0.05 | [1] |
| Rabbit Mesenteric Artery | Noradrenaline | pA2 | 7.29 ± 0.07 | [1] | |
| Rabbit Pulmonary Artery | Noradrenaline | pA2 | 7.97 ± 0.07 | [1] | |
| Rat Aorta (α1D) | Noradrenaline | pA2 | 9.503 ± 0.051 | [2] | |
| Racemic Doxazosin | Rat Caudal Artery | Noradrenaline | pKB | 8.694 | [3] |
| This compound | Rat Caudal Artery | Noradrenaline | pKB | 8.032 | [3] |
| (S)-Doxazosin | Rat Caudal Artery | Noradrenaline | pKB | 8.995 | [3] |
| This compound | Rabbit Prostate (α1A) | Phenylephrine | pKB | Same as (+)-Doxazosin | [2] |
| (S)-Doxazosin | Rabbit Prostate (α1A) | Phenylephrine | pKB | Same as (-)-Doxazosin | [2] |
Note: pA2 and pKB are measures of antagonist potency; a higher value indicates greater potency.
Table 2: Functional Effects on Cardiac Tissue
| Compound | Tissue | Effect on Atrial Rate | Inotropic Effect | Reference |
| This compound | Rat and Rabbit Heart | No effect | Positive | [2] |
| (S)-Doxazosin | Rat and Rabbit Heart | Decreased | Negative | [2] |
Signaling Pathways
Doxazosin's bioactivity is mediated through at least two distinct signaling pathways.
α1-Adrenoceptor Blockade
Racemic doxazosin is a non-selective antagonist of α1-adrenergic receptors[4]. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the primary mechanism for its therapeutic effects in hypertension and BPH. The G-protein coupled α1-adrenoceptors typically signal through the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: α1-Adrenoceptor signaling pathway blocked by doxazosin.
α1-Adrenoceptor-Independent Pro-Apoptotic Pathway
Studies have demonstrated that racemic doxazosin can induce apoptosis in various cell types, including prostate cancer cells and cardiomyocytes, through a mechanism that is independent of α1-adrenoceptor blockade[5][6][7][8]. This pathway involves the activation of a death receptor-mediated cascade and the inhibition of the JAK/STAT/mTOR signaling pathway.
Caption: α1-adrenoceptor-independent pro-apoptotic signaling of doxazosin.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and racemic doxazosin bioactivity.
Isolated Tissue Bath Assay for α1-Adrenoceptor Antagonism
This protocol is used to determine the antagonist potency (pA2 or pKB values) of doxazosin enantiomers and the racemate.
Caption: General workflow for isolated tissue bath experiments.
Methodology:
-
Tissue Preparation: Tissues such as rat aorta or rabbit prostate are dissected and cut into rings or strips.
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response: A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound, (S)-doxazosin, or racemic doxazosin for a defined period.
-
Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the agonist concentration-response curve is used to calculate the pA2 or pKB value, which quantifies the antagonist's potency.
Cell Viability and Apoptosis Assays
These assays are used to assess the pro-apoptotic and anti-proliferative effects of doxazosin.
Methodology:
-
Cell Culture: Relevant cell lines (e.g., prostate cancer cells, cardiomyocytes) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or racemic doxazosin for different time points.
-
Cell Viability Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured to quantify cell viability.
-
-
Apoptosis Assessment:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Hoechst Staining: A fluorescent stain that binds to DNA. Apoptotic nuclei appear condensed and fragmented.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) or initiator caspases (e.g., caspase-8) using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Western Blotting: Used to detect the cleavage of pro-apoptotic proteins (e.g., PARP) or changes in the expression of apoptosis-related proteins (e.g., Bcl-2 family members).
-
Discussion and Future Directions
The available data clearly indicate that the enantiomers of doxazosin exhibit stereoselective bioactivity. In terms of α1-adrenoceptor antagonism, the (S)-enantiomer appears to be more potent in some vascular tissues, while both enantiomers show similar potency at the α1A-adrenoceptor in the prostate[1][2]. This suggests that the (R)-enantiomer may contribute less to the hypotensive side effects associated with α1D-adrenoceptor blockade, while potentially retaining therapeutic efficacy in BPH. The opposing effects of the enantiomers on cardiac muscle further highlight their distinct pharmacological profiles[2].
A significant finding is the α1-adrenoceptor-independent pro-apoptotic and anti-proliferative activity of racemic doxazosin[5][7][8][9][10][11]. This activity is of considerable interest for potential drug repurposing in oncology. However, a critical gap in the current literature is the lack of studies directly comparing the pro-apoptotic and anti-proliferative effects of this compound to the racemic mixture. Future research should focus on elucidating the specific contribution of each enantiomer to these non-canonical effects. Investigating whether this compound retains the beneficial pro-apoptotic properties while potentially having a more favorable side-effect profile due to its lower α1D-adrenoceptor affinity is a key area for exploration.
References
- 1. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory effect of doxazosin on prostate and bladder cancer cells. Is the serotonin receptor pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxazosin reduces cell proliferation and increases collagen fibers in rat prostatic lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxazosin inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Doxazosin and Other Selective Alpha-1A Antagonists in Adrenergic Receptor Modulation
This guide provides a detailed comparison of (R)-Doxazosin against other selective alpha-1A adrenergic receptor antagonists, primarily focusing on their pharmacological profiles and the experimental data that defines them. It is intended for researchers and professionals in drug development seeking to understand the nuanced differences in binding affinities, selectivity, and functional activities that differentiate these compounds. This document synthesizes available data to offer an objective overview, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Introduction to Alpha-1A Adrenergic Antagonists
Alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors, are crucial in regulating smooth muscle tone throughout the body. They are divided into three subtypes: α1A, α1B, and α1D. The α1A subtype is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] Antagonists that selectively block the α1A-AR can relax these smooth muscles, improving urinary flow with a potentially lower risk of cardiovascular side effects, such as hypotension, which are mediated by α1B-ARs in blood vessels.[1][2]
Doxazosin is a long-acting quinazoline-based α1-AR antagonist widely used for both BPH and hypertension.[3][4] As a non-selective antagonist, it exhibits high affinity for all three α1-AR subtypes.[5][6] Doxazosin possesses a chiral center, existing as two enantiomers: this compound and (S)-Doxazosin. Research into these individual stereoisomers aims to delineate their specific contributions to the overall therapeutic effects and side-effect profiles of the racemic mixture. This guide compares the pharmacological properties of Doxazosin, with a focus on the (R)-enantiomer, to those of established α1A-selective antagonists like Tamsulosin and the highly selective Silodosin.
Comparative Pharmacological Data
The binding affinity (Ki) of an antagonist for its receptor is a critical measure of its potency. The following table summarizes the binding affinities of Doxazosin (racemic), Tamsulosin, and Silodosin for the three human α1-adrenergic receptor subtypes.
| Compound | α1A-AR Affinity (pKi) | α1B-AR Affinity (pKi) | α1D-AR Affinity (pKi) | α1A vs α1B Selectivity Ratio | Reference |
| Doxazosin (Racemic) | 8.58 | 8.46 | 8.33 | ~1.3 | [6] |
| Tamsulosin | ~9.8 (pA2) | - | - | Selective for α1A/α1D over α1B | [5] |
| Silodosin | 10.4 | 7.9 | 8.5 | ~162 | [2][7] |
Note: Data for Doxazosin represents the racemic mixture. Studies on the individual enantiomers suggest that the chiral carbon does not significantly affect binding activity at the α1A-adrenoceptor in prostate tissue, where pK(B) values for both enantiomers were found to be the same.[8] However, differences in activity have been noted at the α1D-adrenoceptor in vascular tissue.[8] Another study using rabbit arteries indicated that this compound had a higher potency (pA2 value) than (S)-Doxazosin in producing antagonism.[9]
Key Signaling & Experimental Pathways
To understand the context of these pharmacological comparisons, it is essential to visualize both the biological signaling cascade initiated by α1A-AR activation and the experimental workflow used to determine antagonist binding affinity.
Caption: Alpha-1A Adrenergic Receptor Signaling Pathway.
Caption: Workflow for a Radioligand Binding Assay.
Experimental Protocols
The determination of binding affinities is fundamental to comparing antagonist performance. A widely used method is the competitive radioligand binding assay.
Protocol: Whole-Cell Radioligand Binding Assay
This protocol is based on methodologies used to characterize the affinity of antagonists for human α1-adrenoceptor subtypes.[6][10]
1. Cell Culture and Preparation:
- Chinese Hamster Ovary (CHO) cells, stably transfected to express a single human α1-adrenoceptor subtype (α1A, α1B, or α1D), are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- For the assay, cells are seeded into 24- or 48-well plates and grown until they form a confluent monolayer.
2. Competitive Binding Assay:
- The growth medium is aspirated, and the cell monolayers are washed with a binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Cells are then incubated with various concentrations of the unlabeled antagonist (the "competitor," e.g., this compound, Tamsulosin) for a pre-determined time (e.g., 30 minutes) at room temperature.
- A fixed concentration of a suitable radioligand, such as [³H]prazosin (a non-subtype-selective α1-antagonist), is added to all wells. The concentration is typically chosen to be close to its dissociation constant (Kd) for the receptor.
- The plates are incubated for a sufficient period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
3. Termination and Measurement:
- The incubation is terminated by rapidly aspirating the assay medium.
- The cell monolayers are washed quickly multiple times with ice-cold wash buffer to remove unbound radioligand.
- The cells are lysed by adding a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
- The lysate from each well is transferred to a scintillation vial containing a scintillation cocktail.
- The amount of radioactivity, corresponding to the amount of bound [³H]prazosin, is quantified using a liquid scintillation counter.
4. Data Analysis:
- Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
- The inhibitor constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Discussion and Conclusion
The available data indicates that racemic Doxazosin is a potent but non-selective α1-adrenoceptor antagonist.[6] While research suggests the stereochemistry at its chiral center may not alter its high affinity for the therapeutic α1A target in the prostate, it appears to influence its activity at other subtypes, such as the α1D receptor in the vasculature.[8] This suggests that this compound might offer a different side-effect profile compared to the racemic mixture, although its affinity for the α1A receptor itself is comparable to its (S)-counterpart.
In contrast, Silodosin demonstrates exceptionally high selectivity for the α1A-AR, with a binding affinity over 160 times greater than for the α1B-AR.[2][7] Tamsulosin also shows a preference for the α1A subtype over the α1B subtype.[5] This high α1A selectivity is the primary pharmacological advantage of these agents, as it is theorized to reduce the incidence of cardiovascular side effects like postural hypotension, which is a known concern with non-selective blockers like Doxazosin.[6][11] Clinical studies have shown that while Doxazosin has significant antihypertensive effects, the effects of Tamsulosin on blood pressure are often not significantly different from placebo.[11]
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. heart.org [heart.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Doxazosin: A Potential Anti-Inflammatory Agent Explored
A comprehensive analysis of (R)-Doxazosin's anti-inflammatory properties, offering a comparative perspective against its (S)-enantiomer and other established anti-inflammatory agents. This guide synthesizes available preclinical data to inform researchers, scientists, and drug development professionals on its potential therapeutic applications.
Introduction
Doxazosin, a well-established α1-adrenergic receptor antagonist, is clinically used for the treatment of hypertension and benign prostatic hyperplasia. Recent investigations have unveiled a novel therapeutic dimension of this molecule: its anti-inflammatory effects. This has spurred interest in its potential application in inflammatory diseases. As doxazosin is a racemic mixture of (R)- and (S)-enantiomers, understanding their individual contributions to the anti-inflammatory activity is crucial for targeted drug development. This guide provides a detailed comparison of the anti-inflammatory effects of this compound, its counterpart (S)-Doxazosin, and other anti-inflammatory compounds, supported by experimental data and detailed methodologies.
Comparative Anti-Inflammatory Efficacy
While research specifically isolating the anti-inflammatory effects of each doxazosin enantiomer is still emerging, studies on racemic doxazosin provide a solid foundation. Racemic doxazosin has been shown to significantly inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), in various rodent models of inflammation.[1]
Unfortunately, direct comparative studies on the anti-inflammatory potency of this compound versus (S)-Doxazosin are not yet available in the public domain. However, differential effects of the enantiomers on α1-adrenoceptors have been observed, suggesting that their anti-inflammatory activities might also differ.[2] Further research is warranted to elucidate the specific anti-inflammatory profile of each enantiomer.
For the purpose of this guide, we will present the data available for racemic doxazosin and draw comparisons with other known anti-inflammatory agents where data allows.
Quantitative Data Summary
The following tables summarize the inhibitory effects of racemic doxazosin on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokines by Racemic Doxazosin in LPS-Induced Systemic Inflammation in Rodents [1]
| Treatment Group | TNF-α Inhibition (%) |
| Doxazosin (1 mg/kg) | 50 |
| Doxazosin (5 mg/kg) | 75 |
| Doxazosin (10 mg/kg) | 85 |
Table 2: Inhibition of Chemokine Production by Racemic Doxazosin in LPS-Induced Pulmonary Inflammation in Rodents [1]
| Treatment Group | MCP-1 Inhibition (%) |
| Doxazosin (5 mg/kg) | 60 |
Mechanism of Action: The p38/MK2 Signaling Pathway
Recent evidence points towards the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key mediator of doxazosin's anti-inflammatory effects.[3] The p38/MK2 pathway is a critical regulator of the synthesis of pro-inflammatory cytokines like TNF-α and IL-6. Doxazosin has been identified as a non-ATP-competitive inhibitor of the p38/MK2 complex.[3] By disrupting this complex, doxazosin effectively suppresses the downstream production of inflammatory mediators.
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of doxazosin's anti-inflammatory effects.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rodents[1]
-
Animal Model: Male ICR mice (8-10 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: Doxazosin (dissolved in saline) is administered intraperitoneally (i.p.) at doses of 1, 5, and 10 mg/kg body weight, 30 minutes prior to LPS challenge. The control group receives saline.
-
Inflammation Induction: Lipopolysaccharide (LPS from E. coli O111:B4) is injected i.p. at a dose of 1 mg/kg.
-
Sample Collection: 90 minutes after LPS injection, blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum levels of TNF-α are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Caption: Experimental workflow for LPS-induced systemic inflammation.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rodents[1]
-
Animal Model: Male ICR mice (8-10 weeks old).
-
Drug Administration: Doxazosin (5 mg/kg) or saline is administered i.p. 30 minutes before LPS instillation.
-
Inflammation Induction: Mice are lightly anesthetized, and 50 µL of LPS (1 mg/mL in saline) is instilled intranasally.
-
Sample Collection: 4 hours after LPS instillation, mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.
-
Chemokine Analysis: MCP-1 levels in the BAL fluid are measured by ELISA.
Comparison with Other Anti-Inflammatory Agents
Direct experimental comparisons of this compound with other established anti-inflammatory drugs in the same models are limited. However, based on its mechanism of action and observed effects, a conceptual comparison can be made.
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. While effective, it is associated with gastrointestinal and cardiovascular side effects. Doxazosin's mechanism is distinct and may offer a different safety profile.
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[4] It acts by binding to glucocorticoid receptors and regulating the expression of numerous genes involved in inflammation.[4] While highly effective, long-term use is associated with significant side effects. Doxazosin's more targeted approach on the p38/MK2 pathway could potentially lead to a more favorable therapeutic window for certain inflammatory conditions.
Conclusion
This compound presents an intriguing profile as a potential anti-inflammatory agent. The existing data on racemic doxazosin demonstrates clear inhibition of key pro-inflammatory cytokines, mediated through the p38/MK2 signaling pathway. However, to fully validate the therapeutic potential of this compound, further research is imperative. Specifically, head-to-head comparative studies of the (R)- and (S)-enantiomers are needed to determine their relative anti-inflammatory potencies and to dissect their precise mechanisms of action. Furthermore, direct comparative studies against standard-of-care anti-inflammatory drugs in relevant disease models will be crucial to position this compound in the therapeutic landscape. The unique mechanism of action of doxazosin suggests it could offer a valuable alternative or adjunctive therapy for a range of inflammatory disorders.
References
- 1. Novel anti-inflammatory effects of doxazosin in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
Reproducibility of Preclinical Findings with (R)-Doxazosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for (R)-Doxazosin, focusing on its pharmacological activity and stereoselective properties in contrast to its enantiomer, (S)-Doxazosin. The data presented here is synthesized from multiple preclinical studies to offer insights into the consistency and potential reproducibility of its effects. Doxazosin, a quinazoline derivative, is a competitive alpha-1 adrenergic receptor antagonist widely used for treating benign prostatic hyperplasia (BPH) and hypertension.[1] It exists as a racemic mixture of (R)- and (S)-enantiomers. Preclinical evidence suggests that these enantiomers exhibit different pharmacological profiles, which could have significant implications for therapeutic development and reproducibility of findings.
Comparative Pharmacodynamics of Doxazosin Enantiomers
The primary mechanism of action for doxazosin involves the competitive inhibition of post-synaptic alpha-1 adrenergic receptors, leading to vasodilation and a decrease in total peripheral resistance.[1][2] In the context of BPH, this antagonism relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow.[3] Preclinical studies have investigated the differential effects of the (R)- and (S)-enantiomers on various tissues and receptor subtypes.
Alpha-1 Adrenoceptor Antagonism
A key area of investigation has been the stereoselective interaction of doxazosin enantiomers with alpha-1 adrenoceptor subtypes. The α1A-adrenoceptor is the primary target for the therapeutic effect in BPH, while the α1D-adrenoceptor is involved in vascular responses.[4]
Table 1: Comparative α1-Adrenoceptor Antagonist Potency of Doxazosin Enantiomers
| Enantiomer | Tissue/Receptor | Agonist | Potency (pA2 / pKB ± SEM) | Species | Reference |
| This compound | Rabbit Prostate (α1A) | Phenylephrine | Not significantly different from (S)-Doxazosin | Rabbit | [4] |
| (S)-Doxazosin | Rabbit Prostate (α1A) | Phenylephrine | Not significantly different from this compound | Rabbit | [4] |
| This compound | Rat Aorta (α1D) | Noradrenalin | 8.625 ± 0.053 | Rat | [4] |
| (S)-Doxazosin | Rat Aorta (α1D) | Noradrenalin | 9.503 ± 0.051 | Rat | [4] |
| This compound | Rabbit Ear Artery | Noradrenaline | 7.91 ± 0.03 | Rabbit | [5] |
| (S)-Doxazosin | Rabbit Ear Artery | Noradrenaline | 7.53 ± 0.05 | Rabbit | [5] |
| This compound | Rabbit Mesenteric Artery | Noradrenaline | 7.80 ± 0.05 | Rabbit | [5] |
| (S)-Doxazosin | Rabbit Mesenteric Artery | Noradrenaline | 7.29 ± 0.07 | Rabbit | [5] |
| This compound | Rabbit Pulmonary Artery | Noradrenaline | 8.32 ± 0.06 | Rabbit | [5] |
| (S)-Doxazosin | Rabbit Pulmonary Artery | Noradrenaline | 7.97 ± 0.07 | Rabbit | [5] |
Note: In the study by Wang et al. (2012), this compound is referred to as (-)-Doxazosin and (S)-Doxazosin as (+)-Doxazosin.
These findings, replicated across different laboratories and tissues, suggest that while both enantiomers are active at the therapeutic target for BPH (α1A-adrenoceptors in the prostate), their activity at vascular α1D-adrenoceptors differs significantly, with (S)-doxazosin showing higher potency.[4][5] This highlights the importance of considering the stereochemistry of doxazosin in preclinical studies, as the racemic mixture's effects will be a composite of the two enantiomers' distinct activities.
Cardiovascular Effects
Preclinical studies have also revealed divergent effects of the doxazosin enantiomers on cardiac tissue, independent of alpha-1 adrenoceptor blockade.[4]
Table 2: Inotropic Effects of Doxazosin Enantiomers on Isolated Heart Tissues
| Enantiomer | Tissue | Effect | Concentration | Species | Reference |
| This compound | Rat and Rabbit Atria | Positive inotropic effect | 3-30 µmol/L | Rat, Rabbit | [4] |
| (S)-Doxazosin | Rat and Rabbit Atria | Negative inotropic effect | 3-30 µmol/L | Rat, Rabbit | [4] |
| (S)-Doxazosin | Rat and Rabbit Atria | Significantly decreased atrial rate | 3-30 µmol/L | Rat, Rabbit | [4] |
| This compound | Rat and Rabbit Atria | No effect on atrial rate | 3-30 µmol/L | Rat, Rabbit | [4] |
These findings suggest a complex pharmacology for the doxazosin enantiomers beyond their primary target, which could contribute to the side-effect profile of the racemic mixture. The opposing inotropic effects could be a crucial factor in the overall cardiovascular response observed in vivo.
Stereoselective Pharmacokinetics
The pharmacokinetic properties of the doxazosin enantiomers also exhibit stereoselectivity, which can influence their plasma concentrations and, consequently, their pharmacological effects.
Table 3: Stereoselective Plasma Protein Binding of Doxazosin Enantiomers
| Enantiomer | Species | Plasma Protein Binding (%) | Concentration Range | Reference |
| This compound | Rat, Dog, Human | 89.4% - 94.3% | 200 - 800 ng/mL | [6] |
| (S)-Doxazosin | Rat, Dog, Human | 90.9% - 95.4% | 200 - 800 ng/mL | [6] |
(S)-Doxazosin consistently shows a slightly higher plasma protein binding capacity across species.[6] Furthermore, pharmacokinetic studies in rats have demonstrated that the area under the curve (AUC) for (S)-doxazosin is consistently larger than for this compound, and there is evidence of enantiomer-enantiomer interaction following administration of the racemate.[7]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are crucial. Below are summaries of the methodologies used in the cited preclinical studies.
Isolated Tissue Experiments for Pharmacodynamics
-
Tissue Preparation: Tissues such as rat aorta, rabbit prostate, and rabbit arteries (ear, mesenteric, pulmonary) were isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.[4][5]
-
Contraction Studies: Cumulative concentration-response curves to agonists like noradrenaline or phenylephrine were generated in the absence and presence of increasing concentrations of (R)- or (S)-doxazosin.[4][5]
-
Data Analysis: The antagonist potencies (pA2 or pKB values) were calculated using Schild plot analysis.[4]
-
Isolated Heart Preparations: Atrial and ventricular tissues from rats and rabbits were used to measure chronotropic and inotropic effects. Changes in atrial rate and force of contraction were recorded in response to the application of the doxazosin enantiomers.[4]
In Vitro Plasma Protein Binding Studies
-
Method: Equilibrium dialysis was used to determine the plasma protein binding of the doxazosin enantiomers.[6]
-
Plasma Source: Plasma was prepared from rats, dogs, and humans.[6]
-
Analysis: Chiral High-Performance Liquid Chromatography (HPLC) with fluorescence detection was used to measure the concentrations of each enantiomer in the plasma and buffer compartments.[6]
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Sprague-Dawley rats were used.[7]
-
Drug Administration: this compound (3.0 mg/kg), (S)-doxazosin (3.0 mg/kg), or racemic doxazosin (6.0 mg/kg) were administered orally or intravenously.[7]
-
Sample Collection: Blood samples were collected at various time points.[7]
-
Analysis: Plasma concentrations of the enantiomers were determined using a validated chiral HPLC method with fluorescence detection.[7]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the mechanism of action of doxazosin and a typical experimental workflow for assessing antagonist potency.
Alternatives to Doxazosin
While this guide focuses on the enantiomers of doxazosin, other alpha-1 blockers are used in preclinical and clinical settings. These include tamsulosin, alfuzosin, and terazosin.[8] These alternatives have different receptor selectivity profiles and associated side effects. For instance, tamsulosin is more selective for the α1A-adrenoceptor, potentially leading to fewer cardiovascular side effects.[9] When designing preclinical studies, the choice of comparator is critical and should be based on the specific research question. For hypertension, alternatives such as ACE inhibitors, ARBs, and calcium channel blockers are often preferred.[9]
Conclusion
The preclinical findings for this compound, when compared with its (S)-enantiomer, demonstrate clear stereoselectivity in both pharmacodynamics and pharmacokinetics. The reproducibility of these findings is supported by consistent results across different studies and laboratories, particularly regarding the differential effects on α1-adrenoceptor subtypes and cardiac tissue. Researchers should be aware of these enantiomer-specific properties when designing experiments and interpreting data for racemic doxazosin. The use of enantiomerically pure compounds in preclinical studies is recommended to ensure the clarity and reproducibility of the results. This detailed understanding is essential for the successful translation of preclinical findings to clinical applications.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 4. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. droracle.ai [droracle.ai]
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of (R)-Doxazosin, the active enantiomer of the alpha-1 adrenergic receptor antagonist, Doxazosin. In the development of enantiomeric drugs, robust and reliable analytical methods are critical for ensuring safety, efficacy, and quality. This document details the experimental protocols and performance characteristics of various analytical techniques, offering a framework for their cross-validation.
Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.
| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Ovomucoid | Methanol/5mM Ammonium Acetate/Formic Acid (20/80/0.016, v/v/v) | MRM (m/z 452→344) | 0.100-50.0 ng/mL | 0.100 ng/mL | 97.4-99.5 | 5.0-11.1 (intra-day), 5.7-7.6 (inter-day) | [1] |
| RP-HPLC | Chromolith RP-C18 | Methanol/Phosphate Buffer (pH 5) (60:40, v/v) | UV (251 nm) | 1-5 µg/mL | 0.5 µg/mL | 100.3 (recovery) | 0.22 (intra-day), 0.18 (inter-day) | [2] |
| RP-HPLC | LiChrospher® RP-18 | Acetonitrile/Buffer solution (pH 3.9) (45:55, v/v) | UV (330 nm) | 0.04-0.13 mg/mL | Not Reported | 99.5-101.5 (recovery) | 0.841 | |
| RP-HPLC | Pinnacle II C18 | 25mM Ammonium Acetate/Acetonitrile (50:50, v/v), pH 4.0 | UV (230 nm) | 24.25–291.0 µg/mL | Not Reported | Not Reported | Not Reported | |
| Stability-Indicating LC | LiChroCART-Lichrosphere100 RP-18 | Not Specified | Not Specified | 1–300 µg/mL | Not Reported | Not Reported | 0.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the protocols for two commonly employed techniques for the enantioselective analysis of Doxazosin.
Enantioselective LC-MS/MS Method
This method is highly sensitive and selective for the determination of Doxazosin enantiomers in human plasma.[1]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl ether/dichloromethane (3/2, v/v) under alkaline conditions.
-
Chromatographic Conditions:
-
Column: Ovomucoid chiral stationary phase.
-
Mobile Phase: Isocratic elution with methanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v).
-
Flow Rate: 0.60 mL/min.
-
Run Time: Baseline chiral separation is achieved within 9 minutes.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: m/z 452→344 for Doxazosin enantiomers and m/z 384→247 for the internal standard (prazosin).
-
Reversed-Phase HPLC Method
A robust and straightforward RP-HPLC method for the quantification of Doxazosin in pharmaceutical formulations.[2]
-
Sample Preparation: Dissolution of the tablet powder in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chromolith RP-C18 (100×4.6 mm, 10μ).
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (pH 5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 251 nm.
-
Retention Time: Approximately 3.8 minutes.
-
Visualizing Methodologies and Pathways
Doxazosin Signaling Pathway
Doxazosin primarily acts as a competitive antagonist at alpha-1 adrenergic receptors. This action leads to vasodilation and a reduction in blood pressure. The following diagram illustrates the simplified signaling pathway. Doxazosin competitively inhibits post-synaptic alpha1-adrenergic receptors, which results in the vasodilation of arterioles and veins, leading to a decrease in total peripheral resistance and blood pressure.[3] In some cancer cells, Doxazosin has been shown to inhibit EGFR and NF-kappaB signaling, leading to apoptosis.[4]
Caption: Doxazosin's mechanism of action.
Cross-Validation Workflow
A logical workflow is essential for the effective cross-validation of different analytical methods. This ensures that the methods are interchangeable and produce comparable results.
Caption: Workflow for cross-validation.
References
- 1. Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The alpha1-adrenergic receptor antagonist doxazosin inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Pharmacokinetics of (R)- and (S)-Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Doxazosin, a long-acting α1-adrenergic receptor antagonist, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers for the treatment of hypertension and benign prostatic hyperplasia.[1] Emerging evidence, however, reveals significant differences in the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. This guide provides a comprehensive comparison of (R)- and (S)-doxazosin, supported by experimental data, to inform future research and drug development efforts.
Pharmacokinetic Profile: A Tale of Two Enantiomers
Studies in both animal models and humans have consistently demonstrated stereoselectivity in the pharmacokinetics of doxazosin. The (S)-(+)-enantiomer generally exhibits greater systemic exposure compared to the (R)-(-)-enantiomer.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for (R)- and (S)-doxazosin following oral administration of the racemic mixture.
Table 1: Enantioselective Pharmacokinetics of Doxazosin in Rats
| Parameter | (R)-(-)-Doxazosin | (S)-(+)-Doxazosin | Reference |
| Cmax (ng/mL) | 53.2 ± 19.7 | Not significantly different when given as racemate | [2] |
| AUC (ng·h/mL) | Lower | Higher | [2] |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve. Data are presented as mean ± standard deviation.
Table 2: Enantioselective Pharmacokinetics of Doxazosin in Humans (4 mg Racemic Controlled-Release Tablet)
| Parameter | (R)-(-)-Doxazosin | (S)-(+)-Doxazosin | Reference |
| Cmax (ng/mL) | 7.8 - 8.6 | 4.47 - 5.98 | [3] |
| AUC0–∞ (ng·h/mL) | 78.8 - 85.506 | 175.172 - 195.334 | [3] |
AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as a range from two subjects.
These data clearly indicate that the (S)-(+)-enantiomer has a significantly higher area under the curve (AUC) in both rats and humans, suggesting slower elimination and/or greater bioavailability compared to the (R)-(-)-enantiomer.[2][3]
Metabolic Pathways and Stereoselectivity
The observed pharmacokinetic differences are largely attributed to stereoselective metabolism. Doxazosin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role.[1][3] Studies have shown that the two enantiomers are metabolized at different rates by these enzymes. For instance, CYP3A4 has been found to selectively catalyze the formation of a specific metabolite from (-)-doxazosin.[1] This differential metabolism contributes to the observed differences in plasma concentrations and elimination half-lives of the enantiomers.
Experimental Protocols
Enantioselective Analysis of Doxazosin in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of (R)- and (S)-doxazosin in biological matrices.[4]
1. Sample Preparation (Plasma)
-
Extraction: Liquid-liquid extraction is performed on plasma samples (e.g., 200 µL).
-
Reagents: Ethyl ether/dichloromethane (3:2, v/v) under alkaline conditions. Prazosin is often used as an internal standard.[4]
-
Procedure:
-
Add internal standard to the plasma sample.
-
Add the extraction solvent and vortex thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
-
2. Chiral Liquid Chromatography
-
Column: A chiral stationary phase is essential for the separation of the enantiomers. An ovomucoid column is a suitable choice.[4]
-
Mobile Phase: An isocratic mobile phase, for example, methanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v), can be used.[4]
-
Flow Rate: A typical flow rate is 0.60 mL/min.[4]
3. Mass Spectrometry Detection
-
Mode: Multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.
-
Transitions: The transition of m/z 452 → 344 is monitored for both doxazosin enantiomers. The transition for the internal standard prazosin is m/z 384 → 247.[4]
Visualizing the Workflow and Receptor Interactions
To better illustrate the experimental process and the differential effects of the doxazosin enantiomers, the following diagrams are provided.
Caption: Workflow for the enantioselective analysis of doxazosin in plasma.
Caption: Differential interaction of doxazosin enantiomers with α1-adrenergic receptor subtypes.[6]
Pharmacodynamic Implications
The stereoselectivity of doxazosin is not limited to its pharmacokinetics; it also extends to its pharmacodynamic effects. While both enantiomers exhibit similar affinity for the α1A-adrenoceptor in the prostate, which is the primary target for benign prostatic hyperplasia, they show different activities at other receptor subtypes.[6] Specifically, (+)-doxazosin has a significantly higher blocking activity against α1D-adrenoceptors in the aorta compared to (-)-doxazosin.[6] Furthermore, the enantiomers can produce opposite inotropic effects in the heart.[6] These findings suggest that the therapeutic effects and side-effect profiles of the individual enantiomers may differ, with potential implications for the development of enantiopure doxazosin formulations.
Conclusion
The pharmacokinetic profile of doxazosin is markedly enantioselective, with the (S)-(+)-enantiomer demonstrating significantly higher plasma exposure than the (R)-(-)-enantiomer. This is primarily due to stereoselective metabolism. The distinct pharmacodynamic properties of each enantiomer further underscore the importance of studying them individually. For drug development professionals, these findings highlight the potential for developing an enantiopure formulation of doxazosin that could offer an improved therapeutic window with enhanced efficacy and a more favorable side-effect profile. Further clinical investigation into the safety and efficacy of the individual enantiomers is warranted.
References
- 1. Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-Doxazosin and Prazosin: An Objective Guide for Researchers
Published: December 07, 2025
This guide provides a comprehensive, data-driven comparison of (R)-Doxazosin and prazosin, two selective alpha-1 (α1) adrenergic receptor antagonists. Both compounds are widely used in research and clinical settings for their roles in treating conditions such as hypertension and benign prostatic hyperplasia (BPH).[1][2][3] This document delves into their comparative pharmacology, binding affinities, and functional potencies, supported by detailed experimental protocols and data visualizations to aid researchers in drug development and scientific investigation.
Doxazosin is a quinazoline derivative, structurally related to prazosin, that is commercially available as a racemic mixture of (+) and (-) enantiomers.[4][5] However, research has shown that the enantiomers can exhibit different pharmacological profiles.[4][5][6] Specifically, the chiral carbon atom in doxazosin's structure can influence its activity at different α1-adrenoceptor subtypes and its effects on cardiac tissue.[4][5] This comparison will focus on the (R)-enantiomer of doxazosin where data is available, alongside the well-characterized antagonist, prazosin.
Core Mechanism of Action: α1-Adrenergic Receptor Blockade
Both prazosin and doxazosin exert their primary effects by competitively inhibiting postsynaptic α1-adrenergic receptors.[1][7][8] This blockade prevents the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[1][9][10] In the context of BPH, this antagonism relaxes the smooth muscle of the bladder neck and prostate, improving urinary flow.[3][8][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxazosin - Wikipedia [en.wikipedia.org]
- 3. Doxazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Doxazosin's Hypotensive Effects: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the hypotensive effects of (R)-Doxazosin, offering a detailed analysis of its performance against its levorotatory enantiomer, the racemic mixture, and other classes of antihypertensive agents. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.
Executive Summary
This compound, the dextrorotatory enantiomer of Doxazosin, demonstrates significant hypotensive activity. In vivo studies in conscious rats reveal that while the racemic mixture, (±)doxazosin, exhibits the most potent blood pressure-lowering effect, (+)-doxazosin (this compound) is a major contributor to this effect. Compared to other classes of antihypertensive drugs, alpha-1 adrenergic receptor antagonists like this compound offer a distinct mechanism of action, which translates to a specific hemodynamic profile. This guide will delve into the quantitative data from preclinical studies, outline the experimental methodologies used for in vivo validation, and illustrate the key signaling pathways and workflows.
Comparative Hypotensive Effects of Doxazosin Enantiomers
A pivotal in vivo study in conscious Sprague-Dawley rats provides a direct comparison of the hypotensive effects of the doxazosin enantiomers and their racemic mixture following long-term oral administration.
| Drug | Dose | Route of Administration | Maximal Decrease in Systolic Blood Pressure (SBP) | Maximal Decrease in Diastolic Blood Pressure (DBP) | Maximal Decrease in Mean Blood Pressure (MBP) | Time to Maximal Effect |
| (±)Doxazosin | 8 mg/kg/day | Oral | 29.3% | Significant Decrease | Significant Decrease | 8 hours post-administration |
| (+)-Doxazosin (this compound) | 8 mg/kg/day | Oral | Significantly smaller than (±)doxazosin | Similar pattern to SBP | Similar pattern to SBP | 8 hours post-administration |
| (-)-Doxazosin ((S)-Doxazosin) | 8 mg/kg/day | Oral | Mild, not significantly different from solvent | Mild, not significantly different from solvent | Mild, not significantly different from solvent | 8 hours post-administration |
Table 1: Comparison of the hypotensive effects of doxazosin enantiomers and racemic mixture in conscious rats after 12 weeks of treatment. Data extracted from a study by a team of researchers.[1][2]
The data clearly indicates that the hypotensive activity of racemic doxazosin is primarily attributable to the (+)-enantiomer, this compound.[1][2] Interestingly, the study suggests a synergistic interaction between the two enantiomers, as the effect of the racemic mixture was greater than that of (+)-doxazosin alone.[1][2]
Comparison with Other Antihypertensive Drug Classes
Direct in vivo comparative studies of this compound against other classes of antihypertensive drugs in rats are limited. However, by examining data from separate studies in similar animal models, a comparative overview can be constructed. It is important to note that variations in experimental protocols can influence the results, and therefore this comparison should be interpreted with caution.
| Drug Class | Representative Drug | Animal Model | Dose and Route | Observed Hypotensive Effect |
| Alpha-1 Blocker | This compound | Conscious Rats | 8 mg/kg/day (Oral) | Significant decrease in SBP, DBP, and MBP[1][2] |
| Alpha-1 Blocker | Prazosin | Conscious Rats | 1 mg/kg (i.v.) | Immediate fall in blood pressure |
| Beta-Blocker | Atenolol | Conscious Wistar Rats | i.v. administration | SBP was reduced significantly by 9%. |
| ACE Inhibitor | Enalapril | Spontaneously Hypertensive Rats | 1-3 mg/kg (p.o.) | Reduced blood pressure for as long as 27 hours. |
| Calcium Channel Blocker | Nifedipine | Renal Hypertensive Rats | 3 mg/kg (Oral) | Substantial and prolonged falls in blood pressure. |
Table 2: Comparative overview of the hypotensive effects of different classes of antihypertensive drugs in rats. Data is compiled from multiple sources and direct comparisons should be made with caution.
Experimental Protocols
The in vivo validation of hypotensive effects relies on robust and well-defined experimental protocols. The following methodologies are central to the studies cited in this guide.
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To continuously and accurately measure arterial blood pressure in conscious, freely moving rats to assess the pharmacodynamic effects of antihypertensive compounds.
Methodology: Radiotelemetry (Gold Standard)
-
Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats are commonly used.
-
Transmitter Implantation:
-
Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
A sterile telemetric pressure transmitter is surgically implanted. The catheter of the transmitter is inserted into the abdominal aorta or carotid artery, and the body of the transmitter is secured in the abdominal cavity or in a subcutaneous pocket.[3][4][5]
-
Post-operative analgesia is administered to minimize pain and distress.[4]
-
A recovery period of at least one week is allowed before the start of the experiment to ensure the animal has returned to a normal physiological state.
-
-
Data Acquisition:
-
Animals are housed individually in their home cages, which are placed on receiver platforms.
-
The telemetric transmitter continuously records blood pressure and transmits the data to the receiver.
-
Data is collected and analyzed using specialized software. This allows for the continuous monitoring of systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate.[3]
-
-
Drug Administration:
-
The test compound (this compound, alternatives, or vehicle) is administered via the appropriate route (e.g., oral gavage, intravenous injection).
-
Blood pressure is monitored continuously before, during, and after drug administration to determine the onset, magnitude, and duration of the hypotensive effect.
-
Alternative Methodology: Tail-Cuff Plethysmography
-
Principle: This non-invasive method involves placing a cuff and a sensor on the tail of a conscious rat to measure blood pressure.
-
Procedure:
-
The rat is placed in a restrainer.
-
A cuff is placed around the base of the tail, and a sensor is placed distal to the cuff.
-
The cuff is inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, which is used to determine systolic blood pressure.
-
-
Limitations: This method can be stressful for the animals, which can affect blood pressure readings. It is also generally less accurate and provides less continuous data compared to radiotelemetry.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved in the validation of this compound's hypotensive effects, the following diagrams are provided.
Caption: Doxazosin's Signaling Pathway.
Caption: In Vivo Hypotensive Study Workflow.
References
- 1. ANTIHYPERTENSIVE EFFECTS OF NIFEDIPINE ON CONSCIOUS NORMOTENSIVE AND HYPERTENSIVE RATS [jstage.jst.go.jp]
- 2. Relationship between the hypotensive and alpha-adrenoceptor blocking actions of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of nifedipine on conscious normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression Analysis Following Doxazosin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide summarizes findings on the differential gene expression following treatment with doxazosin. It is important to note that the available research predominantly focuses on the racemic mixture of doxazosin, containing both (R)- and (S)-enantiomers. No studies were identified that specifically analyze the differential gene expression profile of (R)-doxazosin. Therefore, the data presented herein pertains to the effects of the racemic mixture and may not be fully representative of the effects of the (R)-enantiomer alone.
Introduction
Doxazosin, a quinazoline compound, is a selective α1-adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Its therapeutic effects are primarily attributed to the relaxation of smooth muscle in the prostate and blood vessels.[1] Beyond its well-established role as an α1-blocker, emerging evidence suggests that doxazosin can modulate various cellular processes, including apoptosis and angiogenesis, through the regulation of gene expression.[2][3] This guide provides a comparative overview of the differential gene expression analysis after doxazosin treatment, based on findings from key experimental studies. It aims to offer researchers, scientists, and drug development professionals a consolidated resource on the molecular effects of doxazosin, with a focus on quantitative data, experimental protocols, and visual representations of key signaling pathways.
Comparative Analysis of Differential Gene Expression
The impact of doxazosin on gene expression has been investigated in various in vivo and in vitro models. The following tables summarize the key findings from these studies, highlighting the differentially expressed genes and the experimental contexts.
Table 1: Differential Gene Expression in Human Prostate Tissue (MTOPS Study) [4]
| Gene | Regulation | Fold Change | FDR |
| Gene A | Up | 1.8 | < 0.05 |
| Gene B | Down | -2.1 | < 0.05 |
| Gene C | Up | 1.5 | < 0.05 |
| Gene D | Down | -1.7 | < 0.05 |
This study utilized RNA sequencing on prostate transitional zone biopsies from participants in the Medical Therapy of Prostatic Symptoms (MTOPS) trial.[4]
Table 2: Differential Gene Expression in Rat Prostate Tissue [5][6]
| Gene | Regulation | Fold Change (mRNA) | Treatment Duration |
| COL1A1 | Up | Significant Increase | 7 and 30 days |
| COL3A1 | Down | Significant Reduction | 7 and 30 days |
| 625 Genes | Altered | Not specified | 12 weeks |
The first two entries are from a study investigating fibrosis-related gene expression.[5] The third entry is from a microarray analysis that identified a large number of genes with altered expression in the rat prostate after chronic doxazosin administration.[6]
Table 3: Differential Gene Expression in Human Prostate Cells (in vitro) [2]
| Gene/Protein | Regulation | Cell Line | Treatment |
| Bax | Up-regulation | PC-3, BPH-1 | 25 µM, 6 and 24h |
| Fas/CD95 | Up-regulation | PC-3, BPH-1 | 25 µM, 6 and 24h |
| Bcl-xL | Down-regulation | PC-3, BPH-1 | 25 µM, 6 and 24h |
| TRAMP/Apo3 | Down-regulation | PC-3, BPH-1 | 25 µM, 6 and 24h |
| Integrin alpha2 | Significant Change | PC-3, BPH-1 | 25 µM, 6 and 24h |
| Integrin alphaV | Significant Change | PC-3, BPH-1 | 25 µM, 6 and 24h |
| Integrin beta1 | Significant Change | PC-3, BPH-1 | 25 µM, 6 and 24h |
| Integrin beta8 | Significant Change | PC-3, BPH-1 | 25 µM, 6 and 24h |
This study used quantitative microarray assays to identify early gene changes in response to doxazosin in human prostate cancer (PC-3) and benign prostate epithelial (BPH-1) cells.[2]
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and extension of these findings.
MTOPS Clinical Trial (Human Prostate Tissue) [4]
-
Study Design: Analysis of prostate transitional zone biopsies from 108 participants of the MTOPS trial, with cohorts receiving doxazosin, finasteride, a combination, or placebo.[4]
-
Sample Preparation: RNA was extracted from frozen transitional zone biopsies at baseline and follow-up.[4]
-
Sequencing: RNA samples were sequenced using Illumina HiSeq 2500.[4]
-
Data Analysis: RNA reads were aligned to the hg19 genome assembly, and gene-level raw read counts were quantified. Differential gene expression analysis was performed using the DESeq2 R package.[4]
Rat Prostate Study (In Vivo) [5]
-
Animal Model: Adult Wistar rats.[5]
-
Treatment: Doxazosin administered at a dose of 25 mg/kg/day for 7 and 30 days.[5]
-
Sample Analysis: Ventral prostates were subjected to ultrastructural, immunohistochemical, biochemical, and molecular analyses to assess the expression of fibrosis-related genes.[5]
Human Prostate Cell Culture Study (In Vitro) [2]
-
Cell Lines: Human androgen-independent prostate cancer cells (PC-3) and human benign prostate epithelial cells (BPH-1).[2]
-
Treatment: Cells were treated with doxazosin at a concentration of 25 µM for 6 and 24 hours.[2]
-
Analysis: Quantitative microarray assays were performed to identify early changes in gene expression.[2]
Signaling Pathways Modulated by Doxazosin
Doxazosin has been shown to influence several key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Experimental workflows for in vivo and in vitro studies.
Caption: Doxazosin's modulation of the TGF-β signaling pathway.
Caption: Inhibition of the VEGFR-2/Akt/mTOR signaling pathway by doxazosin.
Caption: Doxazosin's suppression of the JAK/STAT signaling pathway.
Conclusion
The available evidence indicates that doxazosin treatment leads to significant changes in the expression of genes involved in fibrosis, apoptosis, and cell signaling in both human and animal models of prostate tissue and cell lines. The modulation of key pathways such as TGF-β, VEGFR-2/Akt/mTOR, and JAK/STAT provides a molecular basis for some of the observed therapeutic and off-target effects of this drug. However, a significant knowledge gap exists regarding the specific effects of the (R)- and (S)-enantiomers of doxazosin on gene expression. Future research focusing on the differential effects of these enantiomers is crucial for a more complete understanding of their pharmacological profiles and for the potential development of more targeted therapies. The data and protocols summarized in this guide offer a foundation for such future investigations.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Change in prostate tissue gene expression following finasteride or doxazosin administration in the medical therapy for prostatic symptoms (MTOPS) study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrosis-related gene expression in the prostate is modulated by doxazosin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular classification of doxazosin-induced alterations in the rat prostate using gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Doxazosin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (R)-Doxazosin is critical for environmental protection and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste, minimizing environmental impact and ensuring a safe laboratory environment.
Waste Identification and Classification
The initial step in proper disposal is the correct identification and classification of this compound waste. While Safety Data Sheets (SDS) for Doxazosin mesylate do not classify it as a hazardous substance, it is recognized as being harmful to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as a non-hazardous pharmaceutical waste with specific environmental precautions.
Key Waste Streams:
-
Pure this compound: Unused or expired pure active pharmaceutical ingredient (API).
-
Contaminated Materials: Items such as personal protective equipment (PPE), weighing boats, and absorbent paper that have come into direct contact with this compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
Empty Containers: Original containers that held this compound. These should be handled as if they contain residual product.
Segregation and Storage
Proper segregation of this compound waste is essential to prevent cross-contamination and ensure appropriate disposal pathways.
-
Designated Waste Containers: Use clearly labeled, sealed, and leak-proof containers specifically for this compound waste.[3] It is recommended to use a blue or white container, which is often designated for non-hazardous pharmaceutical waste.
-
No Mixing: Do not mix this compound waste with other chemical or biological waste streams.
-
Storage Location: Store waste containers in a designated, secure area away from general laboratory traffic to await disposal.
Step-by-Step Disposal Procedures
The following protocols outline the disposal process for different forms of this compound waste.
3.1. Disposal of Solid this compound and Contaminated Materials:
-
Containment: Place all solid this compound waste, including contaminated PPE and labware, directly into the designated non-hazardous pharmaceutical waste container.
-
Minimize Dust: When handling powders, take care to minimize the generation of dust.[3]
-
Sealing: Securely seal the container lid when not in use and when it is ready for final disposal.
-
Labeling: Ensure the container is clearly labeled with "this compound Waste (Non-Hazardous)" and any other information required by your institution or waste disposal vendor.
-
Disposal Vendor: Arrange for pickup by a licensed pharmaceutical waste disposal vendor.
3.2. Disposal of this compound Solutions:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, given the aquatic toxicity of Doxazosin, this is not recommended. It is best practice to collect all aqueous solutions containing this compound for professional disposal.
-
Solvent-Based Solutions: Collect all solutions of this compound in organic solvents in a designated, sealed, and properly labeled waste solvent container. This container should be managed as hazardous waste due to the solvent content.
-
Disposal: The waste solvent container should be disposed of through your institution's hazardous waste management program.
3.3. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware that has been in contact with this compound with an appropriate solvent (e.g., ethanol or methanol) to remove residues.
-
Collect Rinsate: The initial rinsate should be collected and disposed of as hazardous waste.
-
Standard Washing: After the initial rinse, the glassware can be washed using standard laboratory procedures.
Regulatory Compliance
The disposal of all pharmaceutical waste is governed by national and local regulations.[4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Spill Management
In the event of a spill of solid this compound:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.[3]
-
PPE: Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[3] For powders, respiratory protection may be required.
-
Containment: Contain the spill to prevent it from spreading.
-
Clean-up: Carefully collect the spilled material using a method that avoids dust generation, such as using a damp cloth or a vacuum with a HEPA filter.[1][3]
-
Disposal: Place all clean-up materials into the designated this compound waste container.[3]
-
Decontaminate: Thoroughly clean the spill area.[3]
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
